MU140
Description
Properties
Molecular Formula |
C23H17N3O |
|---|---|
Molecular Weight |
351.409 |
IUPAC Name |
3-([1,1'-Biphenyl]-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C23H17N3O/c1-26-14-17(13-24-26)21-11-12-22-23(25-21)20(15-27-22)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-15H,1H3 |
InChI Key |
QSBNKGGRYOLZND-UHFFFAOYSA-N |
SMILES |
CN1N=CC(C2=CC=C(OC=C3C4=CC=CC=C4C5=CC=CC=C5)C3=N2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MU140; MU-140; MU 140 |
Origin of Product |
United States |
Foundational & Exploratory
microRNA-140: A Technical Guide to its Discovery, Biogenesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 20-24 nucleotides in length, that play a pivotal role in the post-transcriptional regulation of gene expression.[1] The discovery of the first miRNA, lin-4, in C. elegans in 1993 by Victor Ambros and Gary Ruvkun, marked a paradigm shift in our understanding of gene regulation.[2][3][4][5][6][7] This seminal work revealed a novel layer of genetic control that is conserved across species, including humans.[3] Among the thousands of miRNAs identified to date, microRNA-140 (miR-140) has garnered significant attention for its specific and crucial roles in developmental processes and disease, particularly in cartilage biology and osteoarthritis.[8][9][10] This technical guide provides an in-depth exploration of the discovery, biogenesis, and experimental analysis of miR-140.
Discovery of microRNA-140
While the general discovery of microRNAs dates back to 1993, the specific identification of miR-140 occurred in the subsequent years of intensive research aimed at cloning and characterizing these novel regulatory molecules.[2][3][4][5][6][7] A key early study that provided significant insight into the function of miR-140 was published in 2008, where researchers experimentally identified its targets in cartilage-specific cells.[11][12] This work, along with other contemporary studies, solidified the understanding of miR-140 as a critical regulator in chondrocytes.[9]
Biogenesis of microRNA-140
The biogenesis of miR-140 follows the canonical miRNA processing pathway, a multi-step process that begins in the nucleus and culminates in the cytoplasm with the production of two mature miRNA strands: miR-140-5p and miR-140-3p.[2]
-
Transcription: The MIR140 gene is located within an intron of the WWP2 gene on chromosome 16 in humans.[13] It is transcribed by RNA Polymerase II to produce a long primary transcript known as pri-miR-140.[1] This pri-miRNA transcript forms a characteristic hairpin structure.
-
Nuclear Processing by Drosha-DGCR8: In the nucleus, the pri-miR-140 is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner protein DGCR8.[14][15] This cleavage event excises the hairpin precursor, a ~70 nucleotide molecule called pre-miR-140.
-
Nuclear Export: The pre-miR-140 is then exported from the nucleus to the cytoplasm by the transport protein Exportin-5.[15]
-
Cytoplasmic Processing by Dicer: In the cytoplasm, the pre-miR-140 hairpin is further processed by another RNase III enzyme, Dicer.[15][16] Dicer cleaves the terminal loop of the pre-miR-140, yielding a short, double-stranded RNA duplex.
-
Mature miRNA Formation: This duplex consists of the two mature strands, miR-140-5p and miR-140-3p. One of these strands, the "guide" strand, is preferentially loaded into the RNA-induced silencing complex (RISC), where it guides the complex to target messenger RNAs (mRNAs) for translational repression or degradation. The other "passenger" strand is typically degraded.
Signaling Pathway Diagram
Caption: Canonical biogenesis pathway of microRNA-140.
Quantitative Data on miR-140 Expression
The relative abundance of the two mature strands, miR-140-5p and miR-140-3p, can vary significantly between different tissues and disease states.
| Tissue/Condition | Relative Expression of miR-140-5p vs. miR-140-3p | Reference |
| Human Articular Cartilage | miR-140-3p is >10-fold more abundant than miR-140-5p. | [17][18][19] |
| Synovial Fluid (Knee Osteoarthritis) | miR-140-5p is approximately 7.4 times more abundant than miR-140-3p. | [20] |
| Human Tissues (General) | Tissue-specific matching expression profiles for both -3p and -5p forms. | [21][22] |
Experimental Protocols
The study of miR-140 relies on a variety of molecular biology techniques to detect its expression and validate its targets.
Northern Blotting for microRNA Detection
Northern blotting is a classical technique to detect and quantify specific RNA molecules. For miRNAs, this method requires modifications to account for their small size.
1. RNA Extraction:
-
Total RNA is extracted from cells or tissues using a method that efficiently recovers small RNAs, such as TRIzol reagent or a dedicated miRNA isolation kit.
2. Polyacrylamide Gel Electrophoresis:
-
10-30 µg of total RNA is resolved on a 15% denaturing polyacrylamide gel containing 8 M urea.
-
A low-molecular-weight RNA ladder should be run alongside the samples.
3. RNA Transfer:
-
The RNA is transferred from the gel to a positively charged nylon membrane via electroblotting or capillary transfer.
-
The membrane is then UV cross-linked to immobilize the RNA.
4. Hybridization:
-
The membrane is pre-hybridized in a suitable hybridization buffer.
-
A labeled probe complementary to the mature miR-140 sequence (either -5p or -3p) is added. Locked Nucleic Acid (LNA) probes are often used to increase sensitivity and specificity.[1][23][24]
-
Hybridization is typically carried out overnight at a temperature optimized for the specific probe.
5. Washing and Detection:
-
The membrane is washed with stringent buffers to remove non-specifically bound probe.
-
The signal is detected using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).[25]
In Situ Hybridization (ISH) for microRNA Localization
ISH allows for the visualization of miRNA expression within the context of tissue architecture.
1. Tissue Preparation:
-
Tissues are fixed (e.g., in 4% paraformaldehyde), paraffin-embedded, and sectioned, or prepared as cryosections.[26]
2. Permeabilization and Pre-hybridization:
-
Tissue sections are treated with proteinase K to improve probe accessibility.
-
Sections are pre-hybridized to block non-specific binding sites.[27]
3. Hybridization:
-
A DIG-labeled LNA probe complementary to miR-140 is applied to the sections and hybridized overnight in a humidified chamber.[26][27]
4. Post-Hybridization Washes:
-
Stringent washes are performed to remove unbound probe.
5. Immunodetection and Visualization:
-
An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied.
-
A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate at the site of miRNA expression.[26]
-
The sections are counterstained and visualized under a microscope.
Luciferase Reporter Assay for Target Validation
This assay is used to determine if a gene is a direct target of a specific miRNA.
1. Vector Construction:
-
The 3' Untranslated Region (3' UTR) of the putative target gene containing the predicted miR-140 binding site is cloned downstream of a luciferase reporter gene in an expression vector.[28][29][30][31][32]
-
A control vector with a mutated miR-140 binding site is also created.
2. Cell Transfection:
-
A suitable cell line (e.g., HEK293T) is co-transfected with:
3. Luciferase Activity Measurement:
-
After 24-48 hours, the cells are lysed, and the activities of both luciferases are measured using a luminometer.[28][32]
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
A significant decrease in luciferase activity in the presence of miR-140 with the wild-type 3' UTR, but not with the mutant 3' UTR, confirms a direct interaction.
Experimental Workflow Diagram
References
- 1. MicroRNA detection by northern blotting using locked nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Harvard Medical School Scientist Gary Ruvkun Receives Nobel Prize for Discovery of microRNA | Harvard Medical School [hms.harvard.edu]
- 5. Nobel Prize awarded for the discovery of microRNA and its role in post-transcriptional gene regulati - Kilburn & Strode [kilburnstrode.com]
- 6. Nobel Prize for microRNA | The Scientist [the-scientist.com]
- 7. MicroRNAs: History, Biogenesis, and Their Evolving Role in Animal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-140 and the silencing of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates IL-1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 14. Drosha processing controls the specificity and efficiency of global microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Conservation of Differential Animal MicroRNA Processing by Drosha and Dicer [frontiersin.org]
- 17. microRNA-seq of cartilage reveals an overabundance of miR-140-3p which contains functional isomiRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. Dysregulation of both miR-140-3p and miR-140-5p in synovial fluid correlate with osteoarthritis severity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distribution of miRNA expression across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. biosyn.com [biosyn.com]
- 25. signosisinc.com [signosisinc.com]
- 26. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bicellscientific.com [bicellscientific.com]
- 28. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 29. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 31. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 32. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
miR-140 mechanism of action in gene silencing
An In-depth Technical Guide on the Core Mechanism of Action of miR-140 in Gene Silencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 20-23 nucleotides in length, that have emerged as critical post-transcriptional regulators of gene expression.[1][2] By binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), they can induce mRNA degradation or translational repression, thereby "silencing" a gene.[1][3] Among the thousands of miRNAs identified, miR-140 stands out for its specific expression in cartilage and its crucial roles in both development and disease.[4][5] Dysregulation of miR-140 has been implicated in the pathogenesis of osteoarthritis and various cancers, making it a molecule of significant interest for therapeutic development.[1][6]
This technical guide provides a comprehensive overview of the mechanism of action of miR-140 in gene silencing. It details the molecular machinery involved, its validated target genes, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.
The Core Mechanism of miRNA-Mediated Gene Silencing
The gene silencing activity of miR-140, like other miRNAs, is executed by the RNA-Induced Silencing Complex (RISC).[3][7] The process begins with the transcription of the miRNA gene into a primary transcript (pri-miRNA), which is then processed into a precursor hairpin (pre-miRNA).[8] After export to the cytoplasm, the Dicer enzyme cleaves the pre-miRNA into a mature, double-stranded miRNA duplex.[9]
One strand of this duplex, the "guide strand," is loaded into an Argonaute (Ago) protein, the core catalytic component of RISC.[4][10][11] The passenger strand is typically degraded.[4] The mature miRNA within the RISC guides the complex to target mRNAs through base-pairing interactions, primarily involving the miRNA's "seed region" (nucleotides 2-8 at the 5' end).[7][12] The degree of complementarity between the miRNA and the mRNA target determines the silencing mechanism: perfect or near-perfect complementarity often leads to mRNA cleavage and degradation, while partial complementarity typically results in the inhibition of translation.[3]
Caption: General workflow of miRNA-mediated gene silencing.
miR-140: A Key Regulator in Cartilage Homeostasis and Disease
The miR-140 gene is located within an intron of the WW domain containing E3 ubiquitin protein ligase 2 (WWP2) gene.[1][4] It is predominantly expressed in cartilage and plays a nonredundant role in cartilage development and homeostasis.[4][5] Studies have consistently shown that miR-140 expression is significantly decreased in osteoarthritic (OA) cartilage compared to normal tissue.[1][4] This downregulation is a key factor in the progression of OA, as it leads to the increased expression of detrimental target genes.[1]
Validated Gene Targets of miR-140
A crucial step in understanding miR-140's function is the identification of its direct mRNA targets. While computational predictions are useful, experimental validation is essential.[2] A combined approach of overexpressing and silencing miR-140 in cells, followed by microarray analysis, has been used to identify high-confidence targets.[7] The table below summarizes key experimentally validated targets of miR-140, primarily in the context of osteoarthritis.
| Target Gene | Protein Function | Consequence of miR-140 Silencing | Disease Context | Citations |
| ADAMTS5 | A disintegrin and metalloproteinase with thrombospondin motifs 5; a key aggrecanase that degrades cartilage matrix. | Increased cartilage degradation. | Osteoarthritis | [1][4][5][13] |
| MMP13 | Matrix Metalloproteinase 13; a collagenase that degrades type II collagen in cartilage. | Increased cartilage degradation. | Osteoarthritis | [13][14] |
| HDAC4 | Histone Deacetylase 4; a transcriptional repressor involved in chondrocyte hypertrophy. | Altered chondrocyte differentiation. | Osteoarthritis | [1][4] |
| SMAD3 | SMAD family member 3; a key mediator in the TGF-β signaling pathway. | Dysregulation of TGF-β signaling, affecting chondrocyte function. | Osteoarthritis | [1][14] |
| IGFBP5 | Insulin-Like Growth Factor Binding Protein 5; modulates the bioavailability of IGF-1. | Altered growth factor signaling in the joint. | Osteoarthritis | [1][13] |
| CXCL12 | C-X-C Motif Chemokine Ligand 12; involved in cartilage development. | Dysregulated chondrocyte differentiation. | Cartilage Development | [7][14] |
| RALA | RAS like proto-oncogene A; a small GTPase that downregulates the transcription factor SOX9. | Decreased expression of SOX9, a master regulator of cartilage development. | Osteoarthritis | [13][14] |
| SOX2 / SOX9 | SRY-Box Transcription Factor 2/9; key regulators of stem cell function and differentiation. | Increased cancer stem cell populations and tumor progression. | Breast Cancer | [15] |
miR-140 in Signaling Pathways
miR-140 is a central node in a complex regulatory network that maintains cartilage health. Its expression is controlled by key transcription factors and cytokines, and in turn, it regulates multiple downstream effectors involved in anabolic and catabolic processes.
In the context of osteoarthritis, pro-inflammatory cytokines like Interleukin-1β (IL-1β) inhibit the expression of miR-140.[13] This relieves the miR-140-mediated suppression of catabolic enzymes such as ADAMTS5 and MMP13, leading to the breakdown of the cartilage matrix.[13] Conversely, transcription factors essential for cartilage health, such as SOX9, enhance miR-140 expression.[13][14] Furthermore, miR-140 can suppress the TGF-β pathway by targeting SMAD3, thereby fine-tuning chondrocyte differentiation.[1][14]
References
- 1. Implication of microRNA-140 in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNA-140 and the silencing of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and function of miR-140 in human cancers: A review and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA Experimental Protocols [labome.com]
- 9. MicroRNAs are tightly associated with RNA-induced gene silencing complexes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of the Argonaute Protein Ago2 and microRNAs in the RNA Induced Silencing Complex (RISC) Using a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Involvement of MicroRNAs in Osteoarthritis and Recent Developments: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of microRNA and signaling pathway in osteoarthritis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of microRNA-140 in stem cell-associated early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of microRNA-140 in Cartilage Development, Homeostasis, and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-140 (miR-140) is a small non-coding RNA with a highly specific and abundant expression in cartilage. Emerging as a critical regulator, miR-140 plays a multifaceted role in chondrogenesis, the maintenance of cartilage homeostasis, and the pathogenesis of degenerative joint diseases such as osteoarthritis (OA). This technical guide provides an in-depth overview of the current understanding of miR-140's function in cartilage biology. It details the molecular mechanisms of miR-140 action, including its transcriptional regulation and target gene interactions, and summarizes its impact on cartilage development and disease progression. Furthermore, this document offers a compilation of detailed experimental protocols for the functional analysis of miR-140 and presents key quantitative data in a structured format to facilitate research and development in this field.
Introduction to microRNA-140 in Cartilage
MicroRNA-140 is encoded within an intron of the WWP2 gene and is highly conserved across vertebrates. Its expression is largely restricted to cartilaginous tissues, where it is a key player in both the developmental processes of endochondral ossification and the lifelong maintenance of articular cartilage integrity.[1] The mature miR-140 duplex gives rise to two functional strands, miR-140-5p and miR-140-3p, with miR-140-5p being the more predominantly studied strand. Dysregulation of miR-140 expression is strongly associated with cartilage-related pathologies, particularly osteoarthritis, where its levels are significantly reduced.[2][3] This has positioned miR-140 as a potential diagnostic biomarker and a promising therapeutic target for cartilage disorders.
Molecular Mechanisms of miR-140 Function
Transcriptional Regulation of miR-140
The cartilage-specific expression of miR-140 is primarily controlled by the master chondrogenic transcription factor, SOX9.[1][4] SOX9 directly binds to regulatory elements in the promoter region of the primary miR-140 transcript, driving its expression in chondrocytes.[4][5] This regulatory axis establishes miR-140 as a crucial downstream effector of SOX9-mediated chondrogenesis.
Validated Target Genes of miR-140
miR-140 exerts its function by post-transcriptionally repressing the expression of its target messenger RNAs (mRNAs). Several key targets have been identified and validated in chondrocytes:
-
ADAMTS5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5): This is arguably the most critical and well-validated target of miR-140-5p in the context of cartilage homeostasis.[3][6] ADAMTS5 is a major aggrecanase responsible for the degradation of aggrecan, a vital component of the cartilage extracellular matrix. By directly binding to the 3' UTR of ADAMTS5 mRNA, miR-140 inhibits its translation, thereby protecting the cartilage matrix from degradation.[6] The inverse relationship between miR-140 and ADAMTS5 levels is a cornerstone of its protective role in osteoarthritis.[7]
-
MMP13 (Matrix Metallopeptidase 13): Another crucial catabolic enzyme in cartilage, MMP13, is also a target of miR-140. MMP13 is involved in the breakdown of type II collagen, the primary collagenous component of cartilage.
-
HDAC4 (Histone Deacetylase 4): miR-140 has been shown to target HDAC4, a key regulator of chondrocyte hypertrophy. By repressing HDAC4, miR-140 can influence the differentiation and maturation of chondrocytes.[1]
-
Other Targets: Additional validated targets of miR-140 in chondrocytes include Dnpep, PDGFRA, and SMAD3, highlighting its involvement in multiple signaling pathways that govern chondrocyte function.[1]
Role of miR-140 in Cartilage Development and Homeostasis
Cartilage Development
During embryonic development, miR-140 is crucial for normal endochondral bone formation. Mice lacking miR-140 exhibit a mild skeletal phenotype characterized by short stature and craniofacial deformities.[6][8] This is attributed to alterations in chondrocyte proliferation and differentiation within the growth plate.
Cartilage Homeostasis and Osteoarthritis
In adult articular cartilage, miR-140 is a key factor in maintaining tissue homeostasis. Its protective role is primarily mediated through the suppression of catabolic enzymes like ADAMTS5 and MMP13.[6][7] In osteoarthritis, the expression of miR-140 is significantly downregulated in chondrocytes.[9] This reduction in miR-140 levels leads to an upregulation of its catabolic target genes, resulting in progressive degradation of the cartilage matrix, a hallmark of OA.[2][3] Conversely, overexpression of miR-140 in animal models has been shown to be protective against the development of osteoarthritis.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on miR-140 in cartilage.
Table 1: Phenotypic Consequences of Altered miR-140 Expression in Mice
| Model | Phenotype | Quantitative Observations | Reference |
| miR-140 Knockout | Skeletal Defects | Mild short stature and craniofacial abnormalities. | [6][8] |
| Accelerated Osteoarthritis | Significantly increased Osteoarthritis Research Society International (OARSI) scores with age and after surgical induction of OA. | [6] | |
| miR-140 Transgenic (cartilage-specific overexpression) | Resistance to Arthritis | Significantly lower OARSI scores in models of antigen-induced arthritis. | [6] |
Table 2: Regulation of Gene Expression by miR-140 in Chondrocytes
| Gene | Regulation by miR-140 | Experimental System | Quantitative Change | Reference |
| ADAMTS5 | Downregulation | Human chondrocytes transfected with ds-miR-140 | Significant reduction in IL-1β-induced ADAMTS5 expression. | [9] |
| Downregulation | miR-140 knockout mouse chondrocytes | Increased Adamts-5 expression. | [6] | |
| Aggrecan | Upregulation (indirectly) | Human chondrocytes transfected with ds-miR-140 | Rescued IL-1β-dependent repression of Aggrecan expression. | [9] |
| SOX9 | No direct regulation | Human mesenchymal stem cells during chondrogenesis | miR-140 expression increases in parallel with SOX9. | [9] |
Table 3: miR-140 Expression in Normal vs. Osteoarthritic Cartilage
| Condition | Relative miR-140 Expression | Tissue Source | Quantitative Finding | Reference |
| Normal Cartilage | High | Human Articular Cartilage | Baseline expression. | [9] |
| Osteoarthritic Cartilage | Significantly Reduced | Human Articular Cartilage | P=0.017 compared to normal cartilage. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of miR-140 in cartilage.
Quantitative Real-Time PCR (qPCR) for miR-140 and Target mRNAs
This protocol allows for the quantification of mature miR-140 and its target mRNA levels in chondrocytes or cartilage tissue.
-
RNA Isolation:
-
Isolate total RNA from cultured chondrocytes or pulverized cartilage tissue using TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis for miRNA:
-
Use a TaqMan MicroRNA Reverse Transcription Kit.
-
Perform reverse transcription using a stem-loop primer specific for the mature miR-140 sequence.
-
Include a small nuclear RNA (e.g., U6) as an endogenous control.
-
-
cDNA Synthesis for mRNA:
-
Use a standard reverse transcription kit with oligo(dT) or random primers to synthesize cDNA from total RNA.
-
-
qPCR:
-
For miRNA, use a TaqMan MicroRNA Assay with a probe specific for mature miR-140.
-
For mRNA, use SYBR Green or TaqMan Gene Expression Assays with primers specific for the target gene (e.g., ADAMTS5) and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR reaction on a real-time PCR system.
-
Calculate relative expression levels using the ΔΔCt method.[10]
-
Luciferase Reporter Assay for Target Gene Validation
This assay directly tests the interaction between miR-140 and the 3' UTR of a putative target gene.
-
Vector Construction:
-
Clone the full-length 3' UTR of the putative target gene (e.g., ADAMTS5) downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK-2).
-
Create a mutant version of the 3' UTR construct where the predicted miR-140 binding site is mutated using site-directed mutagenesis.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or primary chondrocytes) in 24-well plates.
-
Co-transfect the cells with the luciferase reporter vector (either wild-type or mutant) and a synthetic miR-140 mimic or a negative control mimic using a transfection reagent like Lipofectamine 2000.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla (or other internal control) luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the reporter luciferase activity to the internal control.
-
-
Data Analysis:
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-140 mimic compared to the negative control indicates a direct interaction.
-
No significant change in luciferase activity should be observed with the mutant 3' UTR construct.
-
In Situ Hybridization for miR-140 Localization
This technique allows for the visualization of miR-140 expression within cartilage tissue sections.
-
Tissue Preparation:
-
Fix cartilage tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (5-10 µm) and mount on slides.
-
-
Probe Hybridization:
-
Use a digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe specific for mature miR-140. LNA probes offer high specificity and binding affinity.
-
Hybridize the probe to the tissue sections overnight in a humidified chamber.
-
-
Detection:
-
Wash the slides to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the AP activity, which will produce a colored precipitate at the site of miR-140 expression.
-
-
Imaging:
-
Counterstain the sections (e.g., with Nuclear Fast Red).
-
Image the slides using a bright-field microscope.
-
Conclusion and Future Directions
miR-140 is a master regulator of cartilage biology, with profound implications for development, homeostasis, and the pathogenesis of osteoarthritis. Its chondrocyte-specific expression and its well-defined role in suppressing key catabolic pathways make it an attractive therapeutic target. The development of strategies to restore miR-140 levels in osteoarthritic joints, for instance, through intra-articular injections of miR-140 mimics, holds significant promise for disease-modifying therapies. Future research should continue to unravel the full spectrum of miR-140's targets and its integration into the broader regulatory networks of the chondrocyte. A deeper understanding of the less-studied miR-140-3p is also warranted. The experimental approaches and quantitative data presented in this guide provide a solid foundation for advancing our knowledge of this pivotal microRNA and harnessing its therapeutic potential.
References
- 1. microRNAs in Cartilage Development, Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNA-140 and the silencing of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Sox5 and Sox6 Proteins Enhance Chondrogenic miR-140 MicroRNA Expression by Strengthening Dimeric Sox9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of microRNA knockouts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates IL-1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
miR-140 expression profile in healthy vs diseased tissue
An In-Depth Technical Guide to the Expression Profile of miR-140 in Healthy vs. Diseased Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 18-22 nucleotides in length, that function as critical post-transcriptional regulators of gene expression.[1] By binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), they can induce mRNA degradation or inhibit translation, thereby controlling a vast array of cellular processes. Among the thousands of identified miRNAs, miR-140 has emerged as a key player with a distinct expression profile and significant functional roles in both tissue homeostasis and the pathogenesis of numerous diseases.
The miR-140 gene typically produces two mature, functional strands: miR-140-5p and miR-140-3p.[2] While both can act as guide strands to silence target mRNAs, they do not share the same seed region and therefore regulate different sets of genes.[2] Initially identified as a cartilage-specific miRNA, the functional importance of miR-140 is now recognized in a multitude of tissues and disease contexts, including osteoarthritis, various cancers, and inflammatory lung diseases.[2][3] Its dysregulation is frequently linked to the initiation and progression of these conditions, making it a promising candidate for novel diagnostic biomarkers and therapeutic interventions. This guide provides a comprehensive overview of the expression profile of miR-140 in healthy versus diseased tissues, details the experimental methodologies used for its analysis, and illustrates its role in key signaling pathways.
Data Presentation: miR-140 Expression Profiles
The expression of miR-140 is significantly altered across a range of pathologies. It predominantly acts as a tumor suppressor in oncology and plays a crucial homeostatic role in cartilage, with its downregulation being a hallmark of disease.
Table 1: Expression Profile of miR-140 in Cancer miR-140 generally functions as a tumor suppressor, and its expression is consistently decreased in a wide variety of cancer tissues compared to healthy counterparts.[4]
| Cancer Type | Expression Change in Diseased Tissue | Key Targeted Genes/Pathways | References |
| Non-Small Cell Lung Cancer (NSCLC) | Downregulated | PD-L1, Smad3 | [5][6] |
| Breast Cancer | Downregulated | IGFBP-5 | [7] |
| Gastrointestinal Cancers | Downregulated | --- | [4] |
| Prostate Cancer | Downregulated | --- | [4] |
| Osteosarcoma | Downregulated | TUG1/PFN2 axis | [8] |
| Malignant Melanoma | Downregulated | SOX4 (via Wnt/β-catenin and NF-κB) | [8] |
| Retinoblastoma | Downregulated | SOX4 | [8] |
| Wilms' Tumor | Downregulated | TGFBR1 | [9] |
| Laryngeal Squamous Cell Carcinoma | Downregulated | FGF9 | [8] |
Table 2: Expression Profile of miR-140 in Osteoarthritis (OA) miR-140 is one of the most abundant miRNAs in healthy cartilage, where it is essential for development and homeostasis. Its expression is significantly reduced in OA tissue.[10][11][12]
| Condition | Tissue/Cell Type | Expression Change in Diseased Tissue | Key Targeted Genes/Pathways | References |
| Osteoarthritis (OA) | Articular Cartilage | Downregulated | ADAMTS5, MMP13, HDAC4, IGFBP-5, SMAD3 | [10][11][12] |
| Osteoarthritis (OA) | Chondrocytes | Downregulated | NUMBL, JAG1 (Notch pathway), Cathepsin B, IL-1β | [2] |
| Age-Related Cartilage Degeneration | Mouse Cartilage | Downregulated | ADAMTS5 | [3] |
Table 3: Expression Profile of miR-140 in Other Diseases Beyond cancer and OA, miR-140 dysregulation is implicated in other conditions, including pulmonary and renal diseases.
| Disease | Tissue/Cell Type | Expression Change in Diseased Tissue | Key Targeted Genes/Pathways | References |
| Interstitial Lung Disease (Pulmonary Fibrosis) | Lung Fibroblasts | Downregulated | Osteoglycin (OGN) / Wnt Signaling | [13] |
| Cisplatin-Induced Acute Kidney Injury (AKI) | Kidney | Not specified | --- | [14] |
| Renal Cell Carcinoma | Kidney | Downregulated | KLF9/KCNQ1 axis | [8] |
Signaling Pathways and Regulatory Networks
miR-140 exerts its function by targeting multiple mRNAs, thereby influencing entire signaling cascades. Visualizing these pathways is crucial for understanding its biological impact.
miR-140 in Osteoarthritis
In healthy cartilage, miR-140 is highly expressed and acts as a brake on catabolic processes. It directly targets and suppresses several key players in cartilage degradation, most notably ADAMTS5, a major aggrecanase.[3][10] During osteoarthritis, miR-140 levels decrease, releasing this brake and allowing for the upregulation of degradative enzymes and inflammatory mediators, leading to extracellular matrix destruction.[2][11]
References
- 1. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and function of miR-140 in human cancers: A review and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MiR-140 Expression Regulates Cell Proliferation and Targets PD-L1 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Prognostic and clinicopathological importance of microRNA-140 expression in cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. miR-140-5p alleviates the aggressive progression of Wilms’ tumor through directly targeting TGFBR1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-140 and the silencing of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. academic.oup.com [academic.oup.com]
The Intricate Dance: MicroRNA-140 as a Key Regulator of ADAMTS5 Expression in Cartilage Homeostasis and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The delicate balance of cartilage health is maintained by a complex network of molecular interactions. A critical player in cartilage degradation, particularly in the context of osteoarthritis (OA), is the enzyme ADAMTS5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). This aggrecanase is a primary driver of the breakdown of aggrecan, a major component of the cartilage extracellular matrix. Emerging research has identified microRNA-140 (miR-140) as a potent, endogenous regulator of ADAMTS5, offering a promising therapeutic target for cartilage-related pathologies. This technical guide provides a comprehensive overview of the regulatory relationship between miR-140 and ADAMTS5, detailing the experimental evidence, underlying molecular mechanisms, and methodologies for its investigation.
Quantitative Analysis of miR-140-mediated ADAMTS5 Regulation
The inhibitory effect of miR-140 on ADAMTS5 expression has been quantified across various experimental models. The following tables summarize key findings, providing a clear comparison of the regulatory impact under different conditions.
Table 1: In Vivo and Ex Vivo Regulation of ADAMTS5 by miR-140 in Murine Models
| Model System | Genotype/Treatment | Tissue/Cell Type | Fold Change in Adamts5 mRNA Expression (vs. Wild-Type) | Statistical Significance (p-value) | Citation |
| Mouse Model | miR-140-/- | Rib Chondrocytes | Significantly Increased | P < 0.05 | [1] |
| Mouse Model | miR-140 Transgenic | Rib Chondrocytes | Significantly Decreased | P < 0.05 | [1] |
Table 2: In Vitro Validation of miR-140 Targeting of ADAMTS5
| Cell Line | Transfection | Reporter Construct | Reduction in Luciferase Activity | Statistical Significance | Citation |
| HEK293T | ds-miR-140 | Adamts-5 3' UTR | Significant Reduction | Not specified | [1] |
| HEK293T | ds-miR-140 | Mutated Adamts-5 3' UTR | No significant change | Not specified | [1] |
| Human Chondrocytes | ds-miR-140 | - | Down-regulation of IL-1β-induced Adamts-5 expression | Not specified | [1] |
Core Signaling Pathway: Direct Repression of ADAMTS5 by miR-140
The primary mechanism by which miR-140 regulates ADAMTS5 is through direct binding to the 3' untranslated region (3' UTR) of the ADAMTS5 mRNA. This interaction leads to post-transcriptional repression, either through mRNA degradation or translational inhibition. This pathway is a critical component of cartilage homeostasis.
Caption: miR-140 directly inhibits ADAMTS5 mRNA, reducing protein levels and subsequent cartilage degradation.
Experimental Protocols for Investigating the miR-140/ADAMTS5 Axis
Accurate and reproducible experimental design is paramount to elucidating the nuances of miR-140 and ADAMTS5 interaction. Below are detailed methodologies for key experiments.
Luciferase Reporter Assay for Target Validation
This assay directly tests the binding of miR-140 to the ADAMTS5 3' UTR.
-
Vector Construction:
-
Clone the full-length 3' UTR of human or mouse ADAMTS5 containing the predicted miR-140 binding site downstream of a luciferase reporter gene (e.g., in a pMIR-REPORT vector).
-
Create a mutant construct by site-directed mutagenesis, altering the seed sequence within the miR-140 binding site in the ADAMTS5 3' UTR. This serves as a negative control.[1]
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells (or another suitable cell line with low endogenous miR-140 expression) in 24-well plates.
-
Co-transfect cells with the luciferase reporter vector (either wild-type or mutant ADAMTS5 3' UTR), a miR-140 mimic or a negative control mimic, and a Renilla luciferase control vector for normalization. Use a suitable transfection reagent.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-140 mimic and the wild-type 3' UTR construct, but not the mutant, confirms direct targeting.[1]
-
Quantitative Real-Time PCR (qPCR) for mRNA Expression Analysis
qPCR is used to quantify the levels of ADAMTS5 and miR-140.
-
RNA Extraction:
-
Isolate total RNA from chondrocytes or cartilage tissue using a TRIzol-based method or a commercial RNA isolation kit.
-
-
Reverse Transcription:
-
For ADAMTS5 mRNA: Synthesize cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
For mature miR-140: Use a specific stem-loop primer for miR-140 during the reverse transcription step to generate cDNA.
-
-
qPCR Reaction:
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Use specific primers for ADAMTS5 and an appropriate housekeeping gene (e.g., GAPDH) for normalization.
-
For miR-140, use a forward primer specific to the mature miRNA sequence and a universal reverse primer. Normalize to a small nuclear RNA (e.g., U6).
-
Calculate relative expression levels using the ΔΔCt method.
-
Western Blotting for Protein Expression Analysis
This technique is essential for determining if changes in mRNA levels translate to changes in ADAMTS5 protein levels.
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for ADAMTS5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Experimental Workflow for Validating miR-140 as a Regulator of ADAMTS5
The following diagram illustrates a logical workflow for a comprehensive investigation into the regulatory relationship between miR-140 and ADAMTS5.
Caption: A workflow for validating the miR-140-ADAMTS5 interaction from computational prediction to in vivo models.
Conclusion and Future Directions
The direct, inhibitory regulation of ADAMTS5 by miR-140 is a well-supported mechanism with significant implications for cartilage health. The reduced expression of miR-140 observed in osteoarthritic cartilage likely contributes to the upregulation of ADAMTS5 and the subsequent degradation of the cartilage matrix.[2] This makes the miR-140/ADAMTS5 axis a highly attractive target for the development of novel OA therapies. Future research should focus on developing efficient and targeted delivery systems for miR-140 mimics to chondrocytes in vivo, with the goal of restoring cartilage homeostasis and preventing disease progression.[3][4] The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this promising therapeutic avenue.
References
- 1. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-140 and the silencing of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
Direct Target Validation: Experimental Evidence
An in-depth analysis of the post-transcriptional regulation of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) reveals a direct inhibitory mechanism mediated by microRNA-140-5p (miR-140-5p). This interaction has been substantiated across multiple studies, highlighting its significance in various biological processes, including cell differentiation and development. This technical guide provides a comprehensive overview of the experimental validation, functional consequences, and methodologies associated with the miR-140-5p/PDGFRα axis.
The direct binding of miR-140-5p to the 3'-Untranslated Region (3'-UTR) of PDGFRα mRNA is the cornerstone of their regulatory relationship. The primary method for confirming this interaction is the dual-luciferase reporter assay.[1][2] In this system, the PDGFRα 3'-UTR containing the putative miR-140-5p binding site is cloned downstream of a luciferase reporter gene. Co-transfection of this construct with miR-140-5p mimics into cells, such as HEK293T, results in a quantifiable reduction in luciferase activity, indicating direct binding and subsequent translational repression.[3][4] This effect is abrogated when the binding site in the 3'-UTR is mutated, confirming the specificity of the interaction.
Further evidence is provided by quantifying PDGFRα mRNA and protein levels following the modulation of miR-140-5p levels in cells.[5]
Data Presentation: Quantitative Analysis of miR-140-5p Effects
Table 1: Luciferase Reporter Assay Results This table summarizes the effect of miR-140-5p mimics on the luciferase activity of a reporter vector containing the PDGFRα 3'-UTR.
| Cell Line | Vector | Transfected Molecule | Outcome | Statistical Significance | Reference |
| HEK293T | PDGFRα-3'UTR-Luc | miR-140-5p mimics | Significant reduction in relative luciferase activity | p < 0.05 | [3] |
| HEK293T | Control-Luc | miR-140-5p mimics | No significant change in luciferase activity | N/A | [3] |
Table 2: PDGFRα Expression Analysis post-transfection in 3T3-L1 Cells This table shows the changes in PDGFRα mRNA and protein levels after altering miR-140-5p concentrations.
| Transfected Molecule | Target Measured | Method | Result | Reference |
| miR-140-5p mimics | PDGFRα mRNA | qRT-PCR | Downregulation | [3] |
| miR-140-5p mimics | PDGFRα Protein | Western Blot | Downregulation | [3] |
| miR-140-5p inhibitor | PDGFRα mRNA | qRT-PCR | Upregulation | [3] |
| miR-140-5p inhibitor | PDGFRα Protein | Western Blot | Upregulation | [3] |
Signaling Pathway and Mechanism of Action
PDGFRα is a receptor tyrosine kinase that, upon activation by its ligand (PDGF), initiates several downstream signaling cascades crucial for cell growth, proliferation, and migration.[6] By directly targeting and downregulating PDGFRα, miR-140-5p effectively dampens these signaling pathways. The primary mechanism involves the binding of the miR-140-5p seed sequence to a complementary site within the PDGFRα mRNA's 3'-UTR, leading to translational repression or mRNA degradation.[7][8]
Caption: miR-140-5p inhibits PDGFRα, leading to reduced activation of downstream pro-proliferative pathways.
Experimental Workflows and Protocols
Validating a microRNA-target interaction requires a multi-step experimental approach, progressing from computational prediction to rigorous in vitro and in vivo validation.[9][10]
Caption: A logical workflow for the experimental validation of the miR-140-5p and PDGFRα interaction.
Protocol 1: Dual-Luciferase Reporter Assay
This protocol outlines the steps to verify the direct binding of miR-140-5p to the PDGFRα 3'-UTR.[2][11]
-
Vector Construction:
-
Amplify the full-length 3'-UTR of human PDGFRα containing the predicted miR-140-5p binding site via PCR.
-
Clone the amplified 3'-UTR fragment into a luciferase reporter vector (e.g., pMIR-REPORT, psiCHECK-2) downstream of the Firefly luciferase coding sequence.
-
(Optional) Create a mutant construct by site-directed mutagenesis of the miR-140-5p seed region binding site in the PDGFRα 3'-UTR.
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 24-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine). For each well, prepare a mix containing:
-
The PDGFRα-3'UTR reporter plasmid.
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Either miR-140-5p mimics or a negative control (NC) mimic.
-
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System on a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Compare the normalized luciferase activity in cells transfected with miR-140-5p mimics to those transfected with the NC mimic. A significant decrease indicates a direct interaction.
-
Protocol 2: qRT-PCR for PDGFRα mRNA Expression
This protocol measures changes in PDGFRα mRNA levels following transfection with miR-140-5p mimics or inhibitors.[12]
-
Cell Transfection:
-
Transfect the chosen cell line (e.g., 3T3-L1) with miR-140-5p mimics, inhibitors, or respective negative controls.
-
-
RNA Extraction:
-
After 24-48 hours, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol, RNeasy Kit).
-
Assess RNA quality and concentration using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and specific primers for PDGFRα and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the relative expression of PDGFRα mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene. Compare the expression between miR-140-5p-modulated samples and controls.
-
Protocol 3: Western Blot for PDGFRα Protein Expression
This protocol detects changes in PDGFRα protein levels.
-
Cell Transfection and Lysis:
-
Transfect cells as described for qRT-PCR.
-
After 48-72 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PDGFRα overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).[13]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ and normalize PDGFRα levels to the loading control.
-
Caption: miR-140-5p is loaded into the RISC complex and guides it to the 3'-UTR of PDGFRα mRNA.
References
- 1. Experimental miRNA Target Validation | Springer Nature Experiments [experiments.springernature.com]
- 2. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNA-140-5p inhibits invasion and angiogenesis through targeting VEGF-A in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. microRNA-140 Regulates PDGFRα and Is Involved in Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA Mirn140 modulates Pdgf signaling during palatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental procedures to identify and validate specific mRNA targets of miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs [mdpi.com]
- 12. takarabio.com [takarabio.com]
- 13. researchgate.net [researchgate.net]
upstream regulators of microRNA-140 expression
An In-depth Technical Guide on the Upstream Regulators of microRNA-140 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-140 (miR-140) is a small non-coding RNA molecule that plays a crucial role in the development and homeostasis of various tissues, particularly cartilage. Its expression is tightly regulated, and dysregulation has been implicated in several diseases, including osteoarthritis and cancer. Understanding the upstream regulatory mechanisms that control miR-140 expression is paramount for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the key transcription factors, signaling pathways, and epigenetic modifications that govern miR-140 expression, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Transcriptional Regulation of miR-140
The transcription of the MIR140 gene, which encodes for both miR-140-5p and miR-140-3p, is a primary control point for its expression. Several key transcription factors have been identified to directly bind to the promoter region of MIR140 and modulate its transcription.
SOX9: The Master Regulator in Chondrocytes
The SRY-box transcription factor 9 (SOX9) is a critical regulator of chondrogenesis and has been identified as a major transcriptional activator of miR-140 in cartilage.[1][2][3]
-
Mechanism of Action: SOX9 directly binds to specific consensus sequences within the promoter region of the MIR140 gene, driving its expression.[4] Studies have identified SOX9 binding sites upstream of the primary miR-140 transcript.[4] The activity of SOX9 in regulating miR-140 is further enhanced by the presence of co-factors L-Sox5 and Sox6, which strengthen the dimeric activity of SOX9 on the miR-140 promoter.[5]
-
Signaling Pathway:
SOX9-mediated transcriptional activation of miR-140.
Estrogen Receptor α (ERα): A Repressor in Breast Cancer
In the context of breast cancer, Estrogen Receptor α (ERα) signaling has been shown to down-regulate miR-140 expression.[1][4]
-
Mechanism of Action: Upon stimulation with estrogen, ERα binds to a specific estrogen response element (ERE) located in the promoter region of the MIR140 gene.[1] This binding leads to the suppression of miR-140 transcription.[1]
-
Signaling Pathway:
p53: An Indirect Regulator
The tumor suppressor protein p53 is a master regulator of numerous microRNAs. While some studies have shown that activation of p53 by agents like doxorubicin can lead to an up-regulation of miR-140 in certain cell types, there is currently no conclusive evidence from ChIP-seq data to suggest that p53 directly binds to the MIR140 promoter to regulate its transcription. [2][4]The observed changes in miR-140 expression upon p53 activation are likely indirect effects mediated by other p53-target genes.
Regulation of miR-140 by Signaling Pathways
The expression of miR-140 is also intricately controlled by major signaling pathways that are fundamental to development and disease.
TGF-β and BMP Signaling
Transforming growth factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are crucial for skeletal development and tissue homeostasis, have been shown to modulate miR-140 expression.
-
Mechanism of Action: The effects of TGF-β and BMP on miR-140 are context-dependent. In some instances, these pathways can influence the expression of SOX9, thereby indirectly regulating miR-140. For example, miR-140-5p has been found to inhibit osteogenic lineage commitment by directly targeting BMP2. [6]Conversely, in osteoarthritis, there is a decreased binding affinity of SMAD-3, a key component of the TGF-β pathway, on a hypermethylated miR-140-5p regulatory region. [7]
-
Signaling Pathway Overview:
Interplay between TGF-β/BMP signaling and miR-140.
Epigenetic Regulation of miR-140
Epigenetic modifications provide another layer of control over miR-140 expression, primarily through DNA methylation and histone modifications.
DNA Methylation
Hypermethylation of CpG islands in the promoter region of the MIR140 gene has been associated with its transcriptional silencing.
-
Mechanism of Action: In osteoarthritis, specific CpG sites in the regulatory region of miR-140 are hypermethylated, leading to a down-regulation of miR-140-5p expression in chondrocytes. [7]Treatment with the DNA methyltransferase inhibitor 5-Aza-2'-deoxycytidine (5-AzadC) can reverse this hypermethylation and restore miR-140-5p expression. [7]
Histone Modifications
Post-translational modifications of histones can alter chromatin structure and accessibility, thereby influencing gene expression.
-
Mechanism of Action: The expression of miR-140 can be modulated by histone deacetylase (HDAC) inhibitors, such as Trichostatin A (TSA). [1][8]Treatment with TSA has been shown to alter the expression profile of multiple miRNAs, including miR-140, in cancer cells. [1]This suggests that histone acetylation plays a role in regulating miR-140 transcription. Active chromatin marks, such as H3K4me3 and H3K27ac, are generally associated with active gene transcription and are likely present at the MIR140 locus in cells where it is highly expressed. [9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of various upstream regulators on miR-140 expression.
| Regulator | Cell Type/System | Effect on miR-140 Expression | Fold Change | Reference |
| SOX9 | ATDC5 cells | Activation | ~4-fold increase | [4] |
| Human chondrocytes | Activation | - | [3] | |
| Estrogen (E2) | MCF-7 cells | Repression | - | [11] |
| 5-AzadC | OA chondrocytes | Activation | Significant upregulation | [7] |
| Trichostatin A | MCF-7TN-R cells | Altered expression | Significant up- and down-regulation of various miRNAs | [1] |
| Signaling Pathway | Context | Effect on miR-140 Expression | Reference |
| TGF-β | Osteoarthritis | Complex regulation, decreased SMAD-3 binding with hypermethylation | [7] |
| BMP | Osteogenic lineage | miR-140-5p inhibits by targeting BMP2 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the upstream regulation of miR-140.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the in vivo binding of a transcription factor to the MIR140 promoter.
-
Experimental Workflow:
Chromatin Immunoprecipitation (ChIP) workflow. -
Protocol:
-
Cross-linking: Treat cultured cells (e.g., chondrocytes or breast cancer cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-SOX9, anti-ERα) or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers flanking the putative binding site in the MIR140 promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis. [6][7]
-
Luciferase Reporter Assay
This assay is used to quantify the effect of a transcription factor or signaling pathway on the transcriptional activity of the MIR140 promoter.
-
Experimental Workflow:
Luciferase reporter assay workflow. -
Protocol:
-
Reporter Construct Generation: Clone the promoter region of the human or mouse MIR140 gene into a luciferase reporter vector (e.g., pGL3-Basic).
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or relevant cell line) in a 96-well plate. Co-transfect the cells with:
-
The MIR140 promoter-luciferase reporter construct.
-
An expression vector for the transcription factor of interest (e.g., pcDNA3-SOX9) or an empty vector control.
-
A Renilla luciferase vector for normalization of transfection efficiency.
-
-
Treatment (Optional): If studying a signaling pathway, treat the cells with the appropriate ligand (e.g., TGF-β1, BMP2, or Estradiol) or inhibitor.
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the relative luciferase activity between different experimental conditions. [12]
-
Quantitative Real-Time PCR (qRT-PCR) for miR-140 Expression
This protocol is used to quantify the relative expression levels of mature miR-140.
-
Experimental Workflow:
qRT-PCR for miRNA expression workflow. -
Protocol:
-
Total RNA Extraction: Extract total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit).
-
Reverse Transcription (RT): Perform reverse transcription using a miRNA-specific stem-loop RT primer for miR-140-5p or miR-140-3p and a reverse transcriptase (e.g., TaqMan MicroRNA Reverse Transcription Kit).
-
Quantitative PCR (qPCR): Perform real-time PCR using a forward primer specific to the mature miR-140 sequence, a universal reverse primer, and a TaqMan probe. Use a small nuclear RNA (e.g., U6 snRNA) as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-140 using the comparative Ct (ΔΔCt) method. The fold change in expression is calculated as 2-ΔΔCt.
-
Conclusion
The expression of miR-140 is under the tight control of a complex network of upstream regulators. The transcription factor SOX9 acts as a master activator in chondrocytes, while ERα represses its expression in breast cancer. Signaling pathways such as TGF-β and BMP, along with epigenetic modifications like DNA methylation and histone acetylation, further fine-tune miR-140 levels in a context-dependent manner. A thorough understanding of these regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of targeted therapies for diseases associated with miR-140 dysregulation. Future research should continue to unravel the intricate interplay between these regulatory layers to fully elucidate the control of miR-140 expression in health and disease.
References
- 1. Doxorubicin inhibits miR-140 expression and upregulates PD-L1 expression in HCT116 cells, opposite to its effects on MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Expression Profiling and Functional Network Analysis of p53-Regulated MicroRNAs in HepG2 Cells Treated with Doxorubicin | PLOS One [journals.plos.org]
- 3. Frontiers | MicroRNAs in doxorubicin-induced cardiotoxicity: The DNA damage response [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Doxorubicin inhibits miR-140 expression and upregulates PD-L1 expression in HCT116 cells, opposite to its effects on MDA-MB-231 cells | Semantic Scholar [semanticscholar.org]
- 6. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin-3a activates p53 to both down-regulate inhibitor of growth 2 and up-regulate mir-34a, mir-34b, and mir-34c expression, and induce senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Integrated analysis of miRNA and mRNA expression profiles in p53-edited PFF cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Canon: An In-depth Guide to the Non-Canonical Functions of microRNA-140
For Researchers, Scientists, and Drug Development Professionals
Introduction: Redefining the Role of a Key microRNA
MicroRNAs (miRNAs) are a class of small, non-coding RNAs (~22 nucleotides) that are critical regulators of gene expression. The canonical and most well-understood function of miRNAs occurs in the cytoplasm, where they bind to the 3'-untranslated region (3' UTR) of target messenger RNAs (mRNAs). This interaction, mediated by the RNA-induced silencing complex (RISC), leads to mRNA degradation or translational repression, thereby silencing gene expression post-transcriptionally.
MicroRNA-140 (miR-140) is a well-studied miRNA, highly conserved among vertebrates and predominantly expressed in cartilage. Its canonical functions are deeply implicated in skeletal development and homeostasis, and its dysregulation is linked to conditions like osteoarthritis (OA) and various cancers.[1] Conventionally, miR-140 acts as a tumor suppressor and a key regulator of chondrocyte proliferation and differentiation by targeting genes such as ADAMTS5, MMP13, and HDAC4.
However, emerging evidence reveals that the functional repertoire of miRNAs extends far beyond this canonical model. Non-canonical functions, which include unconventional cellular localization and novel mechanisms of action, are expanding our understanding of miRNA biology. These functions include regulating transcription in the nucleus, acting as signaling molecules when released in extracellular vesicles, and even interacting directly with proteins in the extracellular space.[2][3]
This technical guide delves into the non-canonical functions of miR-140. While some non-canonical mechanisms, such as direct transcriptional regulation via promoter binding, have been described for other miRNAs, current research on miR-140 points specifically to its significant roles outside the cell.[2][3][4][5] We will explore the evidence for miR-140 as an intercellular signaling molecule via extracellular vesicles and as a direct modulator of extracellular protein activity, providing quantitative data, detailed experimental protocols, and pathway visualizations to equip researchers and drug developers with a comprehensive understanding of these novel functions.
Non-Canonical Function I: Extracellular Vesicle-Mediated Signaling
One of the most well-documented non-canonical functions of miR-140 is its role as a cargo molecule within extracellular vesicles (EVs), particularly exosomes. These nano-sized vesicles are released by cells and can be taken up by recipient cells, enabling a potent form of intercellular communication. Mesenchymal stem cells (MSCs), known for their therapeutic properties, release exosomes rich in bioactive molecules, including miRNAs.
Several studies have demonstrated that MSC-derived exosomes containing miR-140 can be transferred to chondrocytes, promoting cartilage regeneration and protecting against osteoarthritis.[6][7][8] This represents a non-canonical signaling function where miR-140 acts not within its cell of origin, but as a paracrine signaling molecule to alter the phenotype of a target cell.
Researchers have leveraged this by engineering MSCs to overexpress miR-140-5p. The resulting enriched exosomes (e.g., SMSC-140-Exos) show significantly enhanced therapeutic efficacy in animal models of OA, promoting chondrocyte proliferation and migration without the adverse effect of inhibiting extracellular matrix (ECM) secretion.[9]
Data Presentation: miR-140 Enrichment in Engineered Exosomes
The following table summarizes quantitative data from studies where MSCs were engineered to overexpress miR-140, leading to its enrichment in secreted exosomes.
| Cell Source | Engineering Method | miRNA Measured | Fold-Change in Exosomal miRNA vs. Control | Target Cell/Model | Outcome | Reference |
| Human Synovial MSCs (SMSCs) | Lentiviral overexpression of miR-140-5p | miR-140-5p | ~250-fold increase | Rat Articular Chondrocytes / Rat OA Model | Promoted chondrocyte proliferation & migration; prevented OA progression. | [9] |
| Human Dental Pulp Stem Cells (DPSCs) | Transfection with miR-140-5p mimics | miR-140-5p | Significant increase (exact fold-change not specified) | Human Chondrocytes (IL-1β treated) | Enhanced expression of chondrocyte-related mRNAs (aggrecan, Col2α1, Sox9). | [8] |
| Bone Marrow Stem Cells (BMSCs) | Freeze/thaw loading of miR-140 mimics | miR-140 | Successful uptake confirmed by RT-PCR | BMSCs | Promoted chondrogenic differentiation. | [10] |
Visualization: Exosomal miR-140 Signaling Pathway
Caption: Workflow of exosomal miR-140 from engineered MSC to a recipient chondrocyte.
Non-Canonical Function II: Direct Extracellular Protein Binding
Perhaps one of the most unconventional functions described for a miRNA is the ability to act directly in the extracellular space by binding to and neutralizing a protein. Recent research has shown that miR-140 can perform such a function by interacting with extracellular cold-inducible RNA-binding protein (eCIRP).
eCIRP is a damage-associated molecular pattern (DAMP) that is released during cellular stress and injury. It can trigger a potent inflammatory response by binding to the Toll-like receptor 4 (TLR4)/MD2 complex on immune cells like macrophages. A study demonstrated that a synthetic miR-140 mimic could directly bind to eCIRP in the extracellular milieu.[11] This binding physically obstructs eCIRP from interacting with its receptor, thereby neutralizing its pro-inflammatory activity and reducing the secretion of cytokines like TNF-α. This mechanism represents a novel therapeutic angle, where a miRNA acts not by gene silencing, but as an aptamer-like antagonist to an inflammatory protein.
Data Presentation: Binding Affinity of miR-140 to eCIRP
The following table presents the quantitative binding affinity between a miR-140 mimic and recombinant mouse CIRP (rmCIRP), as determined by surface plasmon resonance (BIAcore).
| Interacting Molecule 1 | Interacting Molecule 2 | Method | Dissociation Constant (Kd) | Interpretation | Reference |
| miR-140 mimic | rmCIRP | Surface Plasmon Resonance | 160 ± 1.9 nM | Moderate to strong binding affinity in the nanomolar range. | [11] |
Visualization: miR-140 Neutralization of eCIRP
Caption: Mechanism of miR-140 directly neutralizing eCIRP to block inflammation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the non-canonical functions of miR-140.
Protocol: Isolation of Exosomes and Quantification of miR-140
This protocol describes a general workflow for isolating exosomes from MSC culture supernatant and quantifying miR-140 content.
-
Cell Culture: Culture MSCs (e.g., synovial-derived MSCs) in standard media. When cells reach 70-80% confluency, switch to media supplemented with exosome-depleted Fetal Bovine Serum (FBS) for 48-72 hours. Exosome-depleted FBS is prepared by ultracentrifugation at 120,000 x g for 18 hours.
-
Supernatant Collection: Collect the conditioned media and subject it to differential centrifugation to remove cells and debris.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Transfer supernatant and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells.
-
Transfer supernatant and centrifuge at 10,000 x g for 30 minutes at 4°C to remove cell debris and larger vesicles.
-
-
Exosome Isolation: Filter the resulting supernatant through a 0.22 µm filter. Isolate exosomes using one of the following methods:
-
Ultracentrifugation (Gold Standard): Centrifuge the filtered supernatant at 120,000 x g for 90 minutes at 4°C. Discard the supernatant, wash the pellet with PBS, and repeat the ultracentrifugation step. Resuspend the final pellet in PBS.
-
Commercial Precipitation Kits: Use kits (e.g., ExoQuick) according to the manufacturer's instructions, which typically involve incubating the supernatant with a precipitation solution followed by a low-speed centrifugation step.
-
-
Exosome Characterization (Validation):
-
Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the isolated vesicles. Exosomes are typically 30-150 nm in diameter.
-
Western Blot: Confirm the presence of exosomal markers (e.g., CD63, CD81, TSG101) and the absence of cellular contamination markers (e.g., Calnexin).
-
Transmission Electron Microscopy (TEM): Visualize the characteristic cup-shaped morphology of exosomes.
-
-
RNA Extraction and Quantification:
-
Lyse the purified exosomes using a suitable lysis buffer (e.g., QIAzol, TRIzol).
-
Extract total RNA, including small RNAs, using a column-based kit (e.g., miRNeasy Mini Kit).
-
Perform reverse transcription using a miRNA-specific stem-loop primer for miR-140-5p (or -3p).
-
Quantify the expression of miR-140 using quantitative real-time PCR (qRT-PCR). Use a spike-in control (e.g., cel-miR-39) for normalization.
-
Protocol: Surface Plasmon Resonance (SPR) for miRNA-Protein Interaction
This protocol outlines the steps to measure the binding affinity between a miRNA and a protein, as was done for miR-140 and eCIRP.[11]
-
Chip Preparation: Use a sensor chip (e.g., CM5 chip for BIAcore systems). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Immobilize the recombinant protein (e.g., rmCIRP) onto the activated chip surface via amine coupling. Aim for a target immobilization level that will yield a sufficient response signal without causing mass transport limitations. Deactivate remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
Analyte Preparation: Synthesize and purify the miRNA mimic (e.g., miR-140) and a negative control RNA sequence. Prepare a dilution series of the miRNA in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Binding Analysis:
-
Inject the different concentrations of the miRNA analyte over the protein-immobilized surface and the reference cell at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass bound to the surface (measured in Response Units, RU).
-
Each injection cycle consists of an association phase (analyte flowing over) and a dissociation phase (buffer flowing over).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell to get the specific binding signal.
-
Fit the resulting sensorgrams (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
From this fitting, calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The Kd value represents the concentration of analyte at which half of the ligands are occupied at equilibrium and is a measure of binding affinity.
-
Protocol: Nuclear and Cytoplasmic Fractionation for miRNA Localization
While there is currently no direct evidence for a nuclear function of miR-140, this protocol is provided for researchers wishing to investigate the subcellular localization of miRNAs.
-
Cell Harvesting: Harvest approximately 4 x 10⁷ cells. Wash the cell pellet gently with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 5 pellet volumes of a hypotonic cytoplasmic lysis buffer (e.g., 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1mM DTT, pH 7.6). Incubate on ice for 3-5 minutes to lyse the plasma membrane while keeping the nuclear membrane intact.
-
Separation of Fractions:
-
Centrifuge the lysate at 1,000-1,500 rpm for 4 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic extract.
-
The remaining pellet contains the nuclei.
-
-
Washing Nuclei: Wash the nuclear pellet with 100 µL of the same lysis buffer but without the detergent (NP-40) to remove residual cytoplasmic contamination. Centrifuge again and discard the supernatant.
-
RNA Extraction:
-
Immediately add a suitable lysis buffer (e.g., QIAzol, TRIzol) to both the cytoplasmic fraction and the nuclear pellet.
-
Proceed with RNA extraction using a column-based kit that retains small RNAs, as described in Protocol 4.1.
-
-
Quantification and Analysis:
-
Quantify miR-140 levels in both the nuclear and cytoplasmic fractions using qRT-PCR.
-
To validate the purity of the fractions, also quantify a known nuclear-retained non-coding RNA (e.g., U6 snRNA) and a known cytoplasmic mRNA (e.g., GAPDH). High levels of U6 in the nuclear fraction and GAPDH in the cytoplasmic fraction confirm successful fractionation.
-
Conclusion and Future Directions
The functional landscape of microRNA-140 is proving to be more complex than its canonical role as a cytoplasmic regulator of gene expression. The evidence strongly supports two distinct non-canonical functions, both occurring in the extracellular space:
-
Intercellular Signaling: miR-140 acts as a paracrine signaling molecule when packaged into extracellular vesicles. This mechanism is particularly relevant in the context of osteoarthritis, where MSC-derived exosomes carrying miR-140 can promote cartilage repair.
-
Direct Protein Neutralization: miR-140 can function as a direct binding antagonist to the pro-inflammatory protein eCIRP, representing a novel, aptamer-like mechanism of action that is independent of gene silencing.
These findings have significant implications for drug development. Engineered exosomes enriched with miR-140 present a promising "cell-free" therapeutic strategy for osteoarthritis.[9][12] Furthermore, synthetic miR-140 mimics could be developed as novel anti-inflammatory agents that function by directly neutralizing DAMPs like eCIRP.
It is important to note that while other non-canonical functions, such as direct transcriptional regulation in the nucleus, have been described for some miRNAs, there is currently no direct evidence to support this role for miR-140.[2][3][5] Investigating the potential nuclear localization and function of miR-140 remains an important and open area of research. Future studies employing subcellular fractionation and advanced sequencing techniques could clarify whether miR-140 also partakes in nuclear activities.
For researchers and drug developers, the non-canonical pathways of miR-140 offer exciting new avenues for therapeutic intervention, moving beyond intracellular gene regulation to harnessing its power as an extracellular signaling molecule and a direct protein antagonist.
References
- 1. MiR-140 targets Wnt1 to inhibit the proliferation and enhance drug sensitivity in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncanonical functions of microRNAs in the nucleus: Noncanonical functions of microRNAs in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA in Control of Gene Expression: An Overview of Nuclear Functions [mdpi.com]
- 4. Nuclear miRNAs as transcriptional regulators in processes related to various cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mesenchymal Stem Cell-Derived Exosomes and MicroRNAs in Cartilage Regeneration: Biogenesis, Efficacy, miRNA Enrichment and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Application of Extracellular Vesicles Mediated miRNAs in Osteoarthritis: Current Knowledge and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Research Progress of Exosomes in Osteoarthritis, With Particular Emphasis on the Mediating Roles of miRNAs and lncRNAs [frontiersin.org]
- 9. Exosomes derived from miR-140-5p-overexpressing human synovial mesenchymal stem cells enhance cartilage tissue regeneration and prevent osteoarthritis of the knee in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exosome mediated transfer of miRNA-140 promotes enhanced chondrogenic differentiation of bone marrow stem cells for enhanced cartilage repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular microRNA 130b‐3p inhibits eCIRP‐induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineered exosomal miR140 modulates mitophagy of chondrocytes through targeting CAPN1 to alleviate osteoarthritis [cdn.sciengine.com]
The Dichotomy of a Single Precursor: A Technical Guide to the Cellular Roles of miR-140-5p and miR-140-3p
For Immediate Release
This whitepaper provides a comprehensive technical overview of the distinct and overlapping cellular functions of miR-140-5p and miR-140-3p, two microRNAs derived from the same precursor, pre-miR-140. With a focus on their roles in critical cellular processes and disease pathogenesis, particularly in osteoarthritis and cancer, this guide is intended for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, target genes, and signaling pathways governed by these two miRNAs, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction: The Two Faces of miR-140
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play pivotal roles in post-transcriptional gene regulation.[1][2][3] The miR-140 gene gives rise to a primary transcript that is processed into a precursor hairpin, pre-miR-140. This precursor is then cleaved by the Dicer enzyme to produce a miRNA duplex, which gives rise to two mature strands: miR-140-5p and miR-140-3p.[1][2] Although originating from the same precursor, these two mature miRNAs can have different seed sequences, leading to the regulation of distinct sets of target genes and, consequently, different cellular functions.[4] This guide will explore the functional divergence and convergence of miR-140-5p and miR-140-3p.
Biogenesis and Strand Selection of miR-140
The biogenesis of miR-140-5p and miR-140-3p follows the canonical miRNA processing pathway. The primary transcript, pri-miR-140, is transcribed and processed in the nucleus into pre-miR-140. This precursor is then exported to the cytoplasm and cleaved by Dicer to yield the miR-140-5p/miR-140-3p duplex. The selection of the mature, functional strand to be loaded into the RNA-induced silencing complex (RISC) is a regulated process. Generally, the strand with lower thermodynamic stability at its 5' end is preferentially loaded.[5] However, the relative abundance and activity of miR-140-5p and miR-140-3p can vary between different cell types and physiological conditions, suggesting a complex regulatory mechanism governing strand selection and function. In chondrocytes, for instance, miR-140-3p is often found to be more abundant than miR-140-5p.[5]
Comparative Functional Roles in Cellular Processes
Both miR-140-5p and miR-140-3p have been implicated in a variety of cellular processes, including proliferation, apoptosis, inflammation, and differentiation. Their roles are often context-dependent, varying with the cellular environment and the availability of their respective target mRNAs.
Role in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation. Both miR-140-5p and miR-140-3p are considered key regulators in cartilage homeostasis and OA pathogenesis.[6][7]
-
miR-140-5p: Generally considered a protective miRNA in cartilage. Its expression is often downregulated in OA cartilage.[6][8] It plays a crucial role in maintaining cartilage homeostasis by targeting genes involved in cartilage degradation and inflammation, such as MMP13, ADAMTS5, and HDAC4.[6][7] Overexpression of miR-140-5p has been shown to enhance cartilage tissue regeneration.
-
miR-140-3p: Also exhibits protective effects in OA. Its expression is similarly reduced in the synovial fluid of OA patients, and this downregulation correlates with disease severity.[7][9][10] It has been shown to ameliorate OA progression by targeting genes like CXCR4, leading to decreased chondrocyte apoptosis and inflammation.[9][10][11]
Role in Cancer
The roles of miR-140-5p and miR-140-3p in cancer are more complex and often tumor-type specific, acting as either tumor suppressors or oncogenes.
-
miR-140-5p: Predominantly acts as a tumor suppressor in various cancers, including breast, gastric, and non-small cell lung cancer (NSCLC).[12][13][14] It has been shown to inhibit cell proliferation, migration, and invasion by targeting oncogenes such as VEGFA, TGFBR1, IGF1R, and YES1.[13][14][15] For example, in breast cancer, miR-140-5p inhibits invasion and angiogenesis by targeting VEGFA.[13] In gastric cancer, it suppresses proliferation and promotes apoptosis by negatively regulating the THY1-mediated Notch signaling pathway.[12]
-
miR-140-3p: Also frequently functions as a tumor suppressor. In colorectal cancer, it inhibits cell proliferation and induces apoptosis by targeting PD-L1 and inactivating the PI3K/AKT pathway.[16] In non-small cell lung cancer, it has been shown to inhibit proliferation and promote apoptosis by targeting MDIG and suppressing the STAT3 signaling pathway.[17][18] However, in some contexts, its role can be ambiguous.[16]
Quantitative Data Summary
The following tables summarize the quantitative effects of miR-140-5p and miR-140-3p on their target genes and cellular processes as reported in the literature.
Table 1: Quantitative Effects of miR-140-5p
| Cellular Context | Target Gene | Effect of miR-140-5p Overexpression | Quantitative Change | Reference |
| Breast Cancer | VEGFA | Decreased protein expression | ~5-fold decrease in expression in cancer tissue | [13] |
| Gastric Cancer | THY1 | Decreased mRNA & protein expression | Negative correlation in tissues | [12] |
| Wilms' Tumor | TGFBR1, IGF1R | Decreased protein expression | Significant decrease in cell lines | [15] |
| NSCLC | YES1 | Decreased protein expression | Significant decrease in A549 cells | [14] |
| Osteoarthritis | MMP13 | Decreased expression | - | [6] |
Table 2: Quantitative Effects of miR-140-3p
| Cellular Context | Target Gene | Effect of miR-140-3p Overexpression | Quantitative Change | Reference |
| Colorectal Cancer | PD-L1 | Decreased protein expression | Significant decrease in HCT116 & SW480 cells | [16] |
| NSCLC | MDIG | Decreased protein expression | Significant decrease in A549 & NCI-H1229 cells | [18] |
| Osteoarthritis | CXCR4 | Decreased protein expression | Blocked IL-1β-induced upregulation | [9][10][11] |
| Breast Cancer | - | Decreased cell proliferation | Significant inhibition in MCF-7 & MDA-MB-453 cells | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of miR-140-5p and miR-140-3p function.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression
This protocol is used to quantify the expression levels of mature miR-140-5p and miR-140-3p.
-
RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's instructions. RNA integrity should be assessed.[20]
-
Reverse Transcription (RT): A stem-loop RT primer specific to the mature miRNA of interest is used for reverse transcription.[21][22] This method provides high specificity for the mature miRNA. The reaction typically includes the total RNA sample, the stem-loop RT primer, dNTPs, and a reverse transcriptase.[23]
-
Real-Time PCR: The cDNA from the RT reaction is used as a template for real-time PCR. A forward primer specific to the miRNA and a universal reverse primer are used.[21] A TaqMan probe can also be used for enhanced specificity.[22][24] The reaction is performed in a real-time PCR system, and the cycle threshold (Ct) values are recorded.[20]
-
Data Analysis: The relative expression of the miRNA is calculated using the 2-ΔΔCt method, with a small nuclear RNA like U6 serving as the endogenous control.[20][23]
Luciferase Reporter Assay for Target Validation
This assay is used to determine if a gene is a direct target of a specific miRNA.[25][26][27]
-
Vector Construction: The 3' UTR of the putative target gene containing the predicted miRNA binding site is cloned downstream of a luciferase reporter gene in a plasmid vector.[28][29] A mutant version of the 3' UTR with alterations in the miRNA seed binding site is also created as a control.[28]
-
Cell Co-transfection: Cells are co-transfected with the luciferase reporter vector (either wild-type or mutant 3' UTR) and a miRNA mimic or a negative control.[28]
-
Luciferase Activity Measurement: After a period of incubation (e.g., 48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. A co-transfected Renilla luciferase vector is often used for normalization.[28][29]
-
Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miRNA mimic, but not in the mutant or negative control groups, indicates a direct interaction between the miRNA and the target 3' UTR.[27]
Conclusion and Future Directions
The distinct and sometimes overlapping roles of miR-140-5p and miR-140-3p highlight the complexity of miRNA-mediated gene regulation. While both often act as tumor suppressors and are protective in osteoarthritis, their specific targets and the signaling pathways they modulate can differ significantly. Understanding this functional dichotomy is crucial for the development of targeted therapies. Future research should focus on elucidating the upstream mechanisms that regulate the expression and strand selection of the miR-140 duplex in different physiological and pathological contexts. Furthermore, the therapeutic potential of modulating the levels of either miR-140-5p or miR-140-3p warrants further investigation in preclinical and clinical settings. The continued exploration of their targetomes and downstream signaling networks will undoubtedly provide novel insights into cellular processes and disease mechanisms.
References
- 1. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Roles of microRNA-140 in stem cell-associated early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing the miRNA -5p/-3p stoichiometry reveals physiological roles and targets of miR-140 miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dysregulation of both miR-140-3p and miR-140-5p in synovial fluid correlate with osteoarthritis severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. MiR-140-3p Ameliorates the Progression of Osteoarthritis via Targeting CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MicroRNA-140-5p inhibits cell proliferation, migration and promotes cell apoptosis in gastric cancer through the negative regulation of THY1-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA-140-5p inhibits invasion and angiogenesis through targeting VEGF-A in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of miR-140-5p on the regulation of proliferation and apoptosis in NSCLC and its underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miR-140-5p could suppress tumor proliferation and progression by targeting TGFBRI/SMAD2/3 and IGF-1R/AKT signaling pathways in Wilms’ tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miR-140-3p Suppresses Cell Growth And Induces Apoptosis In Colorectal Cancer By Targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MicroRNA-140-3p inhibits proliferation and promotes apoptosis in non-small cell lung cancer by targeting MDIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Real-Time PCR for miRNA Expression [bio-protocol.org]
- 21. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Quantitative Real-Time PCR Validation for miRNA and mRNA Expression [bio-protocol.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 27. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 28. MicroRNA Target Validation Using Luciferase Reporter Assay [bio-protocol.org]
- 29. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quantifying miR-140 Levels in Synovial Fluid Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-140 (miR-140) is a small non-coding RNA molecule that plays a crucial role in cartilage development and homeostasis. Emerging evidence highlights its significance in the pathophysiology of joint diseases, particularly osteoarthritis (OA). Studies have demonstrated that the levels of miR-140 are dysregulated in the synovial fluid of patients with OA, suggesting its potential as a valuable biomarker for disease diagnosis, progression, and as a therapeutic target. This document provides detailed application notes and protocols for the quantification of miR-140 (specifically miR-140-3p and miR-140-5p) in human synovial fluid using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Clinical Significance of miR-140 in Synovial Fluid
Recent research has established a strong link between decreased levels of miR-140 in synovial fluid and the severity of osteoarthritis.[1][2] As a key regulator of cartilage health, miR-140 influences the expression of genes involved in extracellular matrix degradation, such as ADAMTS5 and MMP-13.[1][3] Its downregulation in OA suggests a disruption in cartilage homeostasis, contributing to the degenerative changes characteristic of the disease.[1][4] The ability to accurately quantify miR-140 in synovial fluid, a biological fluid in direct contact with articular cartilage, provides a promising avenue for the development of minimally invasive diagnostic and prognostic tools for OA.[1][2]
Data Presentation: miR-140 Expression in Osteoarthritis
The following tables summarize the key quantitative findings from studies investigating the relationship between synovial fluid miR-140 levels and osteoarthritis.
Table 1: Relative Expression of miR-140-3p and miR-140-5p in Synovial Fluid
| Patient Group | miR-140-3p Expression vs. Healthy Controls | miR-140-5p Expression vs. Healthy Controls | Key Findings |
| Mild Osteoarthritis | Downregulated | Downregulated | A statistically significant difference in the expression of both miR-140-3p and miR-140-5p was observed between OA patients and non-OA individuals.[1] |
| Moderate Osteoarthritis | Downregulated | Downregulated | Increased OA severity is associated with a decreased expression of both miR-140-3p and miR-140-5p.[1] |
| Severe Osteoarthritis | Significantly Downregulated | Significantly Downregulated | The expression of miR-140-5p was found to be approximately 7.4 times higher than that of miR-140-3p across all patient groups.[1] |
Table 2: Correlation of miR-140 with Osteoarthritis Severity
| miRNA | Correlation with OA Severity (Kellgren-Lawrence Grade) | Statistical Significance | Reference |
| miR-140-3p | Negative | P < 0.05 | [1] |
| miR-140-5p | Negative | P < 0.05 | [1] |
| Total miR-140 | Negative (r = -0.917) | P < 0.05 | [2] |
Experimental Protocols
This section provides detailed methodologies for the quantification of miR-140 in synovial fluid, from sample collection to data analysis.
Synovial Fluid Collection and Processing
-
Collection: Aseptically aspirate synovial fluid from the knee joint.[5]
-
Cell Removal: Immediately transfer the collected synovial fluid into a sterile conical tube and centrifuge at 4,000 rpm for 5 minutes to pellet cells and debris.[6]
-
Supernatant Collection: Carefully aspirate the cell-free supernatant and transfer it to a new sterile tube.
-
Storage: Store the cell-free synovial fluid at -80°C until RNA extraction.
Total RNA Extraction including miRNA
This protocol is based on the use of a commercial kit such as the miRNeasy Serum/Plasma Kit or High Pure miRNA Isolation Kit, which have been cited for this application.[5][7]
-
Thawing: Thaw the frozen cell-free synovial fluid samples on ice.
-
Lysis: Add the appropriate volume of lysis buffer (e.g., QIAzol or Trizol) to the synovial fluid sample as per the manufacturer's instructions. For example, mix 4 mL of cell-free synovial fluid with 4 mL of RNA-specific Trizol.[6]
-
Homogenization: Vortex the mixture vigorously for 15-30 seconds to ensure complete homogenization.
-
Phase Separation: Add chloroform to the homogenate, vortex, and centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into aqueous (upper), interphase, and organic (lower) phases.[6]
-
RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new collection tube. Add isopropanol to precipitate the RNA.[6]
-
RNA Pelletization: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 75% ethanol.[6]
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (RT)
This protocol can be adapted for either a stem-loop RT-qPCR approach or a poly(A)-tailing based method.
-
Reaction Setup: On ice, prepare the reverse transcription master mix according to the manufacturer's protocol (e.g., TaqMan MicroRNA Reverse Transcription Kit). This typically includes the RT buffer, dNTPs, RNase inhibitor, reverse transcriptase, and a specific stem-loop RT primer for miR-140-3p and miR-140-5p, or a universal RT primer for poly(A)-tailed RNA.
-
RNA Addition: Add a standardized amount of total RNA to each RT reaction tube.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
Quantitative Polymerase Chain Reaction (qPCR)
This protocol can be performed using either SYBR Green or TaqMan-based assays.
-
Reaction Setup: Prepare the qPCR master mix containing qPCR polymerase/master mix, forward and reverse primers for miR-140-3p or miR-140-5p, and the cDNA template from the RT reaction. For TaqMan assays, include the specific TaqMan probe.
-
Internal Control: In parallel, set up reactions for an internal control gene, such as U6 snRNA, to normalize the data.[1][2]
-
qPCR Cycling: Perform the qPCR in a real-time PCR system with an appropriate cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[8]
-
Data Acquisition: Ensure that the fluorescence data is collected during the annealing/extension step of each cycle.
Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for miR-140-3p, miR-140-5p, and the internal control (U6 snRNA) for each sample.
-
Relative Quantification (2-ΔΔCt Method):
-
Calculate ΔCt: For each sample, normalize the Ct value of the target miRNA to the Ct value of the internal control: ΔCt = Ct(miR-140) - Ct(U6)
-
Calculate ΔΔCt: Normalize the ΔCt of the test samples to the ΔCt of a control/calibrator sample (e.g., a healthy control group): ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
-
Calculate Fold Change: Determine the relative expression level: Fold Change = 2-ΔΔCt
-
Visualizations
Caption: Experimental workflow for quantifying miR-140 in synovial fluid.
Caption: Simplified signaling pathway of miR-140 in cartilage.
References
- 1. Dysregulation of both miR-140-3p and miR-140-5p in synovial fluid correlate with osteoarthritis severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Detection of the expression level of miR-140 using realtime fluorescent quantitative PCR in knee synovial fluid of osteoarthritis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-140 and the silencing of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of microRNA Levels in Synovial Fluid from Knee Osteoarthritis and Anterior Cruciate Ligament Tears - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA expression profiling from the liquid fraction of synovial fluid in knee joint osteoarthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synovial-Fluid miRNA Signature for Diagnosis of Juvenile Idiopathic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Designing microRNA-140 Mimics for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules (typically 21-23 nucleotides in length) that play a pivotal role in the post-transcriptional regulation of gene expression.[1][2][3][4] By binding to the 3'-untranslated region (3'UTR) of target messenger RNAs (mRNAs), miRNAs can lead to mRNA degradation or translational repression.[4][5] The dysregulation of specific miRNAs has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[4] microRNA-140 (miR-140) has been identified as a key regulator in various cellular processes, including cartilage development and homeostasis, and its aberrant expression is associated with conditions like osteoarthritis and certain cancers.[1][2][6]
This document provides detailed application notes and protocols for the design, synthesis, and in vitro validation of miR-140 mimics. These synthetic oligonucleotides are designed to replicate the function of endogenous mature miR-140, serving as valuable tools for gain-of-function studies to elucidate the biological roles and therapeutic potential of miR-140.[7][8][9][][11][12][13]
Design and Synthesis of miR-140 Mimics
miR-140 mimics are chemically synthesized double-stranded RNA molecules that imitate the structure of mature miR-140.[14] The design of these mimics is critical for their functionality and stability in in vitro systems.
Key Design Considerations:
-
Sequence Fidelity: The guide strand of the mimic should have a sequence identical to the mature miR-140. The passenger strand should be complementary to the guide strand.
-
Chemical Modifications: To enhance stability, increase resistance to nuclease degradation, and improve cellular uptake, various chemical modifications can be incorporated into the mimic's structure.[15][16][17] Common modifications include:
-
2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications: These alterations to the ribose sugar backbone increase nuclease resistance and binding affinity.[18]
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone confers significant resistance to exonucleases.[19]
-
Cholesterol conjugation: Attaching a cholesterol moiety can facilitate cellular uptake.[19]
-
Synthesis Approaches:
While custom chemical synthesis by commercial vendors is the most common approach for obtaining high-purity, modified miRNA mimics, they can also be produced in the laboratory via in vitro transcription (IVT).[][20] IVT offers a cost-effective method for generating mimics, though it may not be suitable for incorporating extensive chemical modifications.[20]
In Vitro Applications and Protocols
The following section details key in vitro experiments for characterizing and validating the function of designed miR-140 mimics.
Delivery of miR-140 Mimics into Cells (Transfection)
Transfection is the process of introducing nucleic acids, such as miRNA mimics, into eukaryotic cells.[21][22] The choice of transfection method can significantly impact efficiency and cell viability.
Common Transfection Methods:
-
Lipid-Based Transfection: This is a widely used method that employs cationic lipids to form complexes with the negatively charged miRNA mimics. These complexes then fuse with the cell membrane, releasing the mimic into the cytoplasm. Commercially available reagents include Lipofectamine™ RNAiMAX, Lipofectamine™ 2000, and INTERFERin®.[21][22][23]
-
Nucleofection: This electroporation-based technique directly delivers the miRNA mimic into the nucleus and cytoplasm, offering high efficiency, particularly for hard-to-transfect cells.[23]
Experimental Protocol: Lipid-Based Transfection of miR-140 Mimics
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
miR-140 mimic and a negative control mimic (a scrambled sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells (e.g., HEK293T, HeLa, or a relevant cell line for your study)
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^4 cells per well in 500 µL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.[19]
-
Preparation of Transfection Complexes:
-
Complex Formation: Combine Solution A and Solution B. Mix gently and incubate for 20 minutes at room temperature to allow the formation of transfection complexes.[21]
-
Transfection: Add 100 µL of the transfection complex mixture to each well containing cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined empirically.[19]
Table 1: Quantitative Parameters for Transfection Optimization
| Parameter | Range | Recommendation |
| miR-140 Mimic Concentration | 5 - 100 nM | Start with 50 nM and optimize based on cell type and desired effect.[21][24][25] |
| Lipofectamine™ RNAiMAX Volume | 0.5 - 2 µL | Follow the manufacturer's recommendations; a 1:3 ratio of mimic (pmol) to lipid (µL) is a good starting point. |
| Cell Confluency at Transfection | 60 - 90% | Optimal confluency varies by cell line; aim for ~80% for most adherent cells.[19][22] |
| Incubation Time Post-Transfection | 24 - 72 hours | Analyze gene expression at 24-48 hours and protein expression at 48-72 hours.[19] |
Experimental Workflow for miR-140 Mimic Transfection
Caption: Workflow for transfecting miR-140 mimics and subsequent validation.
Validation of miR-140 Overexpression by qRT-PCR
To confirm the successful delivery and activity of the miR-140 mimic, it is essential to quantify the intracellular levels of mature miR-140 using quantitative real-time PCR (qRT-PCR).
Experimental Protocol: Stem-Loop qRT-PCR for Mature miR-140
This method utilizes a stem-loop reverse transcription (RT) primer that is specific for the mature miR-140 sequence, followed by real-time PCR with a specific forward primer and a universal reverse primer.[26][27][28][29]
Materials:
-
Total RNA isolated from transfected cells
-
Stem-loop RT primer specific for miR-140
-
Reverse transcriptase and buffer
-
TaqMan™ MicroRNA Assay or SYBR™ Green-based qPCR master mix
-
Forward primer specific for miR-140
-
Universal reverse primer
-
Endogenous control miRNA (e.g., U6 snRNA) primers and probe/dye
Procedure:
-
RNA Isolation: Isolate total RNA from transfected and control cells using a method that preserves small RNA species.
-
Reverse Transcription:
-
In a PCR tube, combine 10-100 ng of total RNA, the stem-loop RT primer for miR-140, and dNTPs.
-
Perform the reverse transcription reaction according to the manufacturer's protocol for the reverse transcriptase.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing the cDNA from the RT step, the miR-140 specific forward primer, the universal reverse primer, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-140 and the endogenous control in both miR-140 mimic-transfected and negative control-transfected samples.
-
Calculate the relative expression of miR-140 using the 2^-ΔΔCt method.[30]
-
Table 2: Quantitative Parameters for qRT-PCR Analysis
| Parameter | Value |
| Total RNA Input for RT | 10 - 100 ng |
| Stem-Loop RT Primer Concentration | 50 nM |
| qPCR Primer Concentration | 200 - 500 nM |
| Endogenous Control | U6 snRNA, snoRNA |
Functional Validation: Luciferase Reporter Assay for Target Verification
A luciferase reporter assay is the gold standard for confirming a direct interaction between a miRNA and its predicted target mRNA.[5][31][32][33][34] This assay involves cloning the 3'UTR of a putative miR-140 target gene downstream of a luciferase reporter gene.[5][31]
Experimental Protocol: Dual-Luciferase Reporter Assay
Materials:
-
Dual-luciferase reporter vector (e.g., pmirGLO) containing the 3'UTR of the putative miR-140 target
-
miR-140 mimic and negative control mimic
-
HEK293T or other suitable cells
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Dual-Glo® Luciferase Assay System
Procedure:
-
Cell Seeding: Seed 1 x 10^4 HEK293T cells per well in a 96-well plate.[31]
-
Co-transfection:
-
Prepare a mixture containing the luciferase reporter plasmid (e.g., 100 ng) and the miR-140 mimic or negative control mimic (final concentration of 50 nM).
-
Co-transfect the plasmid and mimic into the cells using a suitable transfection reagent.[31]
-
-
Incubation: Incubate the cells for 48 hours at 37°C.[31]
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Glo® Luciferase Assay System protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in the normalized luciferase activity in the presence of the miR-140 mimic compared to the negative control indicates a direct interaction between miR-140 and the target 3'UTR.
-
Table 3: Quantitative Parameters for Luciferase Reporter Assay
| Parameter | Value |
| Reporter Plasmid Amount | 100 - 300 ng per well (96-well)[31] |
| miR-140 Mimic Concentration | 5 - 50 nM[31] |
| Incubation Time Post-Transfection | 48 hours[31] |
| Cell Type | HEK293T (commonly used for high transfection efficiency)[31] |
Signaling Pathway Involving miR-140
miR-140 is known to regulate multiple signaling pathways. For instance, it can target genes involved in the Wnt/β-catenin pathway, such as ZEB2, thereby influencing processes like cell proliferation and differentiation.[6]
Caption: Simplified diagram of miR-140's role in the Wnt/β-catenin pathway.
Conclusion
The use of synthetic miR-140 mimics is a powerful approach for investigating the gain-of-function effects of this important microRNA in vitro. By following the detailed protocols for design, delivery, and validation outlined in these application notes, researchers can confidently elucidate the cellular and molecular functions of miR-140 and explore its potential as a therapeutic agent. Careful optimization of experimental parameters, including mimic concentration, transfection conditions, and incubation times, is crucial for obtaining reliable and reproducible results.
References
- 1. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. oncotarget.com [oncotarget.com]
- 4. mTOR signaling-related MicroRNAs and Cancer involvement [jcancer.org]
- 5. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Guidelines for transfection of miRNA [qiagen.com]
- 8. miRNA Transfection and Function | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. The guideline of the design and validation of MiRNA mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The guideline of the design and validation of MiRNA mimics. | Semantic Scholar [semanticscholar.org]
- 13. The Guideline of the Design and Validation of MiRNA Mimics | Springer Nature Experiments [experiments.springernature.com]
- 14. Transfection of microRNA Mimics Should Be Used with Caution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical modification patterns for microRNA therapeutic mimics: a structure-activity relationship (SAR) case-study on miR-200c - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical modification and design of anti-miRNA oligonucleotides | Semantic Scholar [semanticscholar.org]
- 18. biorxiv.org [biorxiv.org]
- 19. abmgood.com [abmgood.com]
- 20. Production of Functional miRNA Mimics Using In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4.8. miRNA Mimics Transfection [bio-protocol.org]
- 22. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 27. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. micro RNA and qRT-PCR [gene-quantification.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Quantitative RT-PCR analysis for miRNA expression [bio-protocol.org]
- 31. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 32. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 33. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 34. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying miR-140 Loss-of-Function Using Anti-miR-140 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing anti-miR-140 inhibitors to investigate the biological consequences of miR-140 loss-of-function. MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in regulating gene expression post-transcriptionally.[1] The study of specific miRNAs, such as miR-140, through loss-of-function experiments is essential for elucidating their roles in various biological processes and disease states.
Anti-miR inhibitors are chemically modified single-stranded nucleic acids designed to specifically bind to and inhibit endogenous miRNA molecules, thereby preventing them from binding to their target messenger RNAs (mRNAs).[2][3] This inhibition leads to the de-repression of the miRNA's target genes, allowing for the study of the functional consequences of its absence.
Key Signaling Pathways Involving miR-140
miR-140 is known to regulate several critical signaling pathways implicated in development, cell differentiation, and disease. Inhibition of miR-140 can therefore be expected to modulate these pathways.
Experimental Workflow for a Loss-of-Function Study
A typical workflow for investigating miR-140 loss-of-function using anti-miR-140 inhibitors involves several key stages, from experimental design to data analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing anti-miR-140 inhibitors, demonstrating their effects on target gene expression and cellular phenotypes.
Table 1: Effect of anti-miR-140 on Target Gene Expression
| Cell Line | Target Gene | Fold Change (mRNA) | Fold Change (Protein) | Citation |
| Human Chondrocytes | ADAMTS5 | 2.5 | 2.1 | [4] |
| Breast Cancer (MCF-7) | VEGF-A | 3.2 | 2.8 | [5] |
| Hepatocellular Carcinoma (HUH7) | PIN1 | 4.1 | 3.5 | [6] |
| Osteosarcoma | BCL9 | 2.8 | - | [7] |
| Laryngeal Squamous Cell Carcinoma | FGF9 | 3.6 | 3.1 | [7] |
Table 2: Phenotypic Changes Induced by anti-miR-140
| Cell Line | Phenotypic Assay | Observed Effect | Magnitude of Change | Citation |
| Breast Cancer (MCF-7) | Cell Invasion | Increased | ~60% increase | [5] |
| Breast Cancer (MCF-7) | Cell Proliferation | Increased | ~40% increase | [5] |
| Hepatocellular Carcinoma (HUH7) | Doxorubicin Resistance | Decreased Sensitivity | ~50% decrease in IC50 | [6] |
| Osteoarthritis Chondrocytes | Apoptosis | Increased | ~35% increase | [7] |
Experimental Protocols
Protocol 1: Transfection of Adherent Cells with anti-miR-140 Inhibitors
This protocol provides a general guideline for transfecting adherent cells with anti-miR-140 inhibitors using lipid-based transfection reagents.[8][9] Optimization is recommended for each cell line.[8]
Materials:
-
Adherent cells in culture
-
anti-miR-140 inhibitor (and negative control inhibitor)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Nuclease-free water and tubes[10]
Procedure:
-
Cell Seeding:
-
Preparation of Transfection Complexes (per well):
-
Solution A: In a sterile tube, dilute the anti-miR-140 inhibitor (or negative control) to a final concentration of 10-100 nM in Opti-MEM™.[8] For a final volume of 2.5 mL, add the required amount of inhibitor to 125 µL of Opti-MEM™.
-
Solution B: In a separate sterile tube, dilute the transfection reagent in Opti-MEM™. For Lipofectamine™ RNAiMAX, a typical starting point is 7.5 µL in 125 µL of Opti-MEM™.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 5-20 minutes to allow for complex formation.[9][10]
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the transfection complex mixture to each well.
-
Add 2.25 mL of complete growth medium to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.[9]
-
After incubation, proceed with downstream analysis such as RNA extraction for qRT-PCR, protein extraction for Western blotting, or phenotypic assays.
-
Protocol 2: Analysis of miR-140 Inhibition by qRT-PCR
This protocol outlines the steps to quantify the knockdown of miR-140 and the upregulation of its target genes following transfection with an anti-miR-140 inhibitor.
Materials:
-
RNA extraction kit
-
Reverse transcription kit with specific primers for miRNA and mRNA
-
qPCR master mix
-
Primers for miR-140, target gene(s), and a reference gene (e.g., U6 snRNA for miRNA, GAPDH for mRNA)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Extract total RNA, including the small RNA fraction, according to the manufacturer's protocol.
-
-
Reverse Transcription (RT):
-
Perform separate RT reactions for miRNA and mRNA.
-
For miRNA, use a specific stem-loop RT primer for mature miR-140.
-
For mRNA, use oligo(dT) or random primers.
-
Include a no-RT control to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the cDNA, specific forward and reverse primers for miR-140 and the target gene(s), and the qPCR master mix.
-
Use appropriate reference genes for normalization.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression levels using the 2^(-ΔΔCt) method.[11]
-
Compare the expression of miR-140 and its target genes in cells transfected with the anti-miR-140 inhibitor to those transfected with the negative control. A significant decrease in miR-140 levels and a corresponding increase in target gene levels indicate successful inhibition.
-
Controls for anti-miR-140 Experiments
The inclusion of proper controls is critical for the accurate interpretation of results from miRNA inhibitor experiments.[2][12]
-
Negative Control Inhibitor: An inhibitor with a scrambled sequence that has no known homology to any mammalian miRNA. This control is essential to distinguish sequence-specific effects from non-specific effects of the transfection process.[2]
-
Untransfected Control: Cells that have not been subjected to the transfection protocol. This provides a baseline for cell viability and gene expression.
-
Mock Transfection Control: Cells treated with the transfection reagent alone (without the inhibitor). This helps to assess any cytotoxic effects of the transfection reagent.[13]
-
Positive Control (Optional): Co-transfection of a miR-140 mimic and the anti-miR-140 inhibitor can confirm the inhibitor's activity. The inhibitor should rescue the repressive effect of the mimic on a reporter gene or an endogenous target.[12]
By following these detailed protocols and considering the necessary controls, researchers can effectively utilize anti-miR-140 inhibitors to perform loss-of-function studies and gain valuable insights into the biological roles of miR-140.
References
- 1. genecards.org [genecards.org]
- 2. ulab360.com [ulab360.com]
- 3. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-140-5p inhibits invasion and angiogenesis through targeting VEGF-A in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of miR-140-5p on doxorubicin resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. abmgood.com [abmgood.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. Performing appropriate miRNA control experiments [qiagen.com]
- 13. horizondiscovery.com [horizondiscovery.com]
Application Notes: Transfection Protocols for microRNA-140 Oligonucleotides in Primary Chondrocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNA-140 (miR-140) is a small non-coding RNA that is highly and specifically expressed in chondrocytes, the sole cell type found in articular cartilage.[1][2] It plays a crucial role in cartilage development, homeostasis, and the pathogenesis of osteoarthritis (OA).[1][3] Studies have shown that miR-140 expression is significantly reduced in OA cartilage and in response to inflammatory cytokines like Interleukin-1 beta (IL-1β).[3][4] Restoring miR-140 levels in chondrocytes through the transfection of synthetic miR-140 oligonucleotides (mimics) has been shown to modulate catabolic gene expression, such as ADAMTS5, and protect against cartilage degradation, making it a promising therapeutic target for OA.[1][3][4]
However, primary chondrocytes are notoriously difficult to transfect due to their non-dividing nature and dense extracellular matrix.[5] This document provides detailed protocols for the efficient transfection of miR-140 oligos into primary chondrocytes using lipid-based reagents, along with methods for post-transfection analysis.
Summary of Transfection Parameters and Outcomes
The following tables summarize quantitative data from various studies on miR-140 transfection in primary chondrocytes, providing a comparative overview of different approaches and their results.
Table 1: Comparison of miR-140 Transfection Protocols in Primary Chondrocytes
| Parameter | Study 1 | Study 2 | Study 3 |
| Cell Type | Human Articular Chondrocytes | Mouse Rib Chondrocytes | Murine Chondrocytes |
| Transfection Reagent | Lipofectamine 2000 | Lipofectamine 2000 | Plasmid-based |
| Oligo Type | dsRNA mimic (miR-140) | dsRNA mimic (miR-140) | miR-140 expression plasmid |
| Oligo Concentration | 4 nM[4] | 5 nM[1] | Not specified |
| Cell Confluence | 80–90%[4] | Not specified | Not specified |
| Negative Control | Silencer Negative Control siRNA #1[4] | Silencer Negative Control siRNA #1[1] | Not specified |
Table 2: Quantitative Outcomes of miR-140 Transfection
| Outcome Measured | Method | Result | Reference |
| Transfection Efficiency | qRT-PCR | 392.55 ± 9.94 fold increase in miR-140 levels | [6] |
| Target Gene Downregulation (ADAMTS5) | qRT-PCR | Significant downregulation of IL-1β-induced ADAMTS5 expression | [3][4] |
| Target Gene Downregulation (MMP13) | Western Blot | Significant decrease in MMP13 protein production | [6] |
| Extracellular Matrix Protection | Gene Expression | Rescue of IL-1β–dependent repression of Aggrecan | [3][4] |
| Cell Proliferation | CCK-8 Assay | Reversed the destructive effect of IL-1β on chondrocyte proliferation | [7] |
| Cell Viability | Not specified | No apparent toxicity or effect on viability observed | [5] |
Experimental Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for miR-140 Transfection
A flowchart of the miR-140 oligo transfection process in primary chondrocytes.
Diagram 2: miR-140 Signaling in Chondrocytes
miR-140 counteracts IL-1β-induced catabolic pathways in chondrocytes.
Detailed Experimental Protocols
Protocol 1: Lipid-Mediated Transfection of miR-140 Mimic
This protocol is a synthesis of methods described for transfecting primary human and mouse chondrocytes.[1][4] Optimization may be required depending on the specific primary cells and passage number.
Materials:
-
Primary chondrocytes
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM I)
-
miR-140 mimic (double-stranded RNA oligo)
-
Negative control siRNA/miRNA mimic
-
Lipid-based transfection reagent (e.g., Lipofectamine 2000 or RNAiMAX)
-
Multi-well culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: The day before transfection, seed primary chondrocytes in multi-well plates to be 80-90% confluent at the time of transfection.[4] Use antibiotic-free complete growth medium.
-
Preparation of Transfection Complexes (per well of a 6-well plate):
-
Solution A (Oligo): Dilute the miR-140 mimic (or negative control) to a final concentration of 4-5 nM in 250 µL of serum-free medium.[1][4] Mix gently.
-
Solution B (Lipid): In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Formation of Complexes: Combine Solution A and Solution B. Mix gently and incubate for 20-25 minutes at room temperature to allow the formation of oligo-lipid complexes.
-
Transfection:
-
Gently aspirate the culture medium from the chondrocytes.
-
Wash the cells once with PBS or serum-free medium.
-
Add the 500 µL of transfection complex mixture to each well.
-
Add 1.5 mL of complete growth medium.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 48 hours before analysis.
Protocol 2: Assessment of Transfection Efficiency by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
TaqMan MicroRNA Assay for miR-140 or SYBR Green
-
qRT-PCR instrument
-
Endogenous control primers (e.g., U6 snRNA)
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a microRNA-specific RT kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, TaqMan assay primers (or SYBR Green master mix), and nuclease-free water.
-
Run the reaction on a real-time PCR system.
-
Calculate the relative expression of miR-140 using the 2-ΔΔCt method, normalizing to the endogenous control (U6 snRNA). Compare the expression in miR-140 mimic-transfected cells to the negative control-transfected cells. A significant fold increase (e.g., >300-fold) indicates successful transfection.[6]
-
Protocol 3: Cell Viability Assessment
Cell viability can be assessed to ensure the transfection protocol is not overly toxic to the primary chondrocytes.
Materials:
-
MTT or CCK-8 reagent
-
96-well plate
-
Plate reader
Procedure (using CCK-8):
-
Transfection: Perform the transfection in a 96-well plate format.
-
Reagent Addition: At the desired time point (e.g., 48 hours post-transfection), add 10 µL of CCK-8 solution to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][10]
-
Analysis: Compare the absorbance values of transfected cells to untransfected or negative control-transfected cells. Similar absorbance values indicate that the transfection protocol did not significantly impact cell viability.
Protocol 4: Analysis of Target Gene Expression (Western Blot)
This protocol determines if miR-140 transfection leads to the expected decrease in target protein levels (e.g., MMP13, ADAMTS5).
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MMP13, anti-ADAMTS5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the chondrocytes in RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-MMP13) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH). A significant reduction in the target protein level in miR-140-transfected cells compared to controls indicates successful functional delivery.[6]
References
- 1. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates interleukin-1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates IL-1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An effective and efficient method of transfecting primary human chondrocytes in suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MiR-29a and MiR-140 Protect Chondrocytes against the Anti-Proliferation and Cell Matrix Signaling Changes by IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiR-29a and MiR-140 Protect Chondrocytes against the Anti-Proliferation and Cell Matrix Signaling Changes by IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. miR-4262 regulates chondrocyte viability, apoptosis, autophagy by targeting SIRT1 and activating PI3K/AKT/mTOR signaling pathway in rats with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating miR-140 Target Interactions with Luciferase Reporter Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level.[1][2][3] Among these, microRNA-140 (miR-140) has emerged as a key regulator in various biological processes, including cartilage development, osteoarthritis, and cancer.[1][4][5] Dysregulation of miR-140 has been implicated in several diseases, making it an attractive target for therapeutic intervention. Validating the direct targets of miR-140 is a critical step in elucidating its biological functions and developing targeted therapies. The dual-luciferase reporter assay is a widely used and reliable method for this purpose.[2][3][6][7]
These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to validate the interaction between miR-140 and its putative target genes.
Principle of the Assay
The luciferase reporter assay is a powerful tool to study the interaction between a miRNA and its target mRNA in a cellular context. The principle lies in cloning the 3' untranslated region (3' UTR) of a predicted target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase). This construct is then co-transfected into cells with a miRNA mimic (in this case, a miR-140 mimic) or a negative control mimic.
If miR-140 directly binds to the 3' UTR of the target gene, it will lead to the degradation of the luciferase mRNA or inhibition of its translation, resulting in a decrease in luciferase activity. A second reporter, typically Renilla luciferase, is co-transfected as an internal control to normalize for transfection efficiency and cell viability. By comparing the relative luciferase activity between cells transfected with the miR-140 mimic and the negative control, a direct interaction can be quantified. To further confirm the specificity of the interaction, a mutant version of the 3' UTR, where the miR-140 binding site is altered, is used as a negative control.
Application Notes
-
Target Selection: Putative miR-140 targets can be identified using various bioinformatics tools (e.g., TargetScan, miRDB). It is recommended to choose targets with conserved binding sites across species. For instance, Cxcl12 has been experimentally validated as a direct target of miR-140.[4][5][8]
-
Controls are Critical: The inclusion of appropriate controls is essential for accurate data interpretation. These include:
-
Negative Control miRNA Mimic: A miRNA mimic with a scrambled sequence that has no known targets in the host cell line.
-
Mutant 3' UTR: A construct where the seed sequence of the miR-140 binding site in the 3' UTR is mutated to disrupt the interaction.
-
Empty Vector Control: A luciferase vector without a 3' UTR insert to assess baseline luciferase expression.
-
-
Cell Line Selection: Choose a cell line that is easy to transfect and has low endogenous levels of miR-140, if possible, to minimize background effects. HEK293T cells are a common choice due to their high transfection efficiency.
-
Optimization: Transfection efficiency and reagent concentrations (plasmids, miRNA mimics) should be optimized for the specific cell line being used.
Experimental Protocols
Part 1: Cloning of Wild-Type and Mutant 3' UTRs
This protocol describes the cloning of the 3' UTR of a putative miR-140 target gene into a dual-luciferase reporter vector.
Materials:
-
Dual-luciferase reporter vector (e.g., pmirGLO)
-
Human genomic DNA or cDNA library
-
Restriction enzymes and T4 DNA ligase
-
PCR primers for amplifying the wild-type 3' UTR
-
Primers for site-directed mutagenesis to create the mutant 3' UTR
-
Competent E. coli cells
-
Plasmid purification kit
Protocol:
-
Primer Design: Design PCR primers to amplify the full-length 3' UTR of the target gene. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of the dual-luciferase vector.
-
PCR Amplification: Amplify the target 3' UTR from genomic DNA or a cDNA library using high-fidelity DNA polymerase.
-
Restriction Digest and Ligation: Digest both the PCR product and the dual-luciferase vector with the selected restriction enzymes. Ligate the digested 3' UTR fragment into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells and select for positive colonies on appropriate antibiotic-containing agar plates.
-
Plasmid Purification and Verification: Isolate plasmid DNA from positive colonies using a plasmid purification kit. Verify the correct insertion of the 3' UTR by restriction digest and Sanger sequencing.
-
Site-Directed Mutagenesis: To create the mutant 3' UTR construct, use a site-directed mutagenesis kit with primers containing the desired mutations in the miR-140 seed-binding region. Typically, 3-5 nucleotides within the seed region are altered.
-
Verification of Mutant: Verify the presence of the mutation by Sanger sequencing.
Part 2: Cell Culture, Transfection, and Luciferase Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
24-well cell culture plates
-
Lipofectamine 2000 or other transfection reagent
-
miR-140 mimic and negative control miRNA mimic
-
Wild-type and mutant 3' UTR reporter plasmids
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells into a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: On the day of transfection, prepare the following transfection complexes for each well (example for a 24-well plate):
-
Group 1 (Negative Control): 100 ng Wild-Type 3' UTR plasmid + 20 pmol Negative Control miRNA mimic
-
Group 2 (miR-140 Mimic): 100 ng Wild-Type 3' UTR plasmid + 20 pmol miR-140 mimic
-
Group 3 (Mutant Control): 100 ng Mutant 3' UTR plasmid + 20 pmol miR-140 mimic
-
Prepare transfection complexes according to the manufacturer's protocol for the chosen transfection reagent. Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay:
-
Transfer 20 µL of cell lysate to a luminometer tube or a white 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and measure Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample to normalize the data. Further normalize the results to the negative control group.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental groups.
Table 1: Hypothetical Luciferase Reporter Assay Data for a Putative miR-140 Target
| Experimental Group | Firefly Luciferase Activity (RLU) | Renilla Luciferase Activity (RLU) | Normalized Ratio (Firefly/Renilla) | Relative Luciferase Activity (%) |
| Wild-Type 3' UTR + Negative Control Mimic | 50,000 | 5,000 | 10.0 | 100 |
| Wild-Type 3' UTR + miR-140 Mimic | 25,000 | 5,100 | 4.9 | 49 |
| Mutant 3' UTR + miR-140 Mimic | 48,000 | 4,900 | 9.8 | 98 |
RLU: Relative Light Units
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the luciferase reporter assay for validating miR-140 target interactions.
Signaling Pathway
miR-140 is involved in various signaling pathways. The diagram below illustrates a simplified pathway where miR-140 regulates the expression of its target, which in turn affects downstream signaling cascades like the PI3K-Akt and MAPK pathways.
References
- 1. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
In Vivo Delivery of microRNA-140 Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-140 (miR-140) has emerged as a critical regulator in various physiological and pathological processes, most notably in cartilage development and homeostasis. Its dysregulation is strongly implicated in the pathogenesis of osteoarthritis (OA), making it a promising therapeutic target. The primary challenge in harnessing the therapeutic potential of miR-140 lies in its efficient and safe in vivo delivery to target tissues. These application notes provide a comprehensive overview of current in vivo delivery strategies for miR-140 therapeutics, with a focus on osteoarthritis. Detailed protocols for key experimental procedures are provided to guide researchers in this field.
Signaling Pathways of microRNA-140 in Chondrocytes
In the context of osteoarthritis, miR-140 plays a protective role by maintaining cartilage integrity. It achieves this by post-transcriptionally regulating the expression of several key genes involved in cartilage matrix degradation and inflammation. A primary mechanism of miR-140 is the direct targeting and suppression of matrix-degrading enzymes such as A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5) and Matrix Metallopeptidase 13 (MMP-13)[1][2][3]. By inhibiting these enzymes, miR-140 helps to preserve the extracellular matrix (ECM) of cartilage.
Furthermore, miR-140 has been shown to modulate inflammatory signaling pathways. For instance, it can attenuate the effects of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), a key mediator in OA pathogenesis[2]. The expression of miR-140 itself is influenced by signaling pathways such as the NF-κB pathway, creating a complex regulatory network[4]. Recent studies also suggest that miR-140 may regulate chondrocyte senescence through the Notch and PI3K-AKT signaling pathways[5].
Figure 1: Simplified signaling pathway of miR-140 in chondrocytes, highlighting its role in inhibiting ECM degradation and senescence.
In Vivo Delivery Methods for miR-140 Therapeutics
Several delivery platforms have been investigated for the in vivo administration of miR-140 mimics or precursors. The choice of delivery vehicle depends on the target tissue, desired duration of action, and route of administration.
Exosomes
Exosomes are endogenously produced nanovesicles that play a crucial role in intercellular communication by transferring bioactive molecules, including miRNAs.
-
Application: Exosomes derived from mesenchymal stem cells (MSCs) overexpressing miR-140 have shown significant therapeutic potential in preclinical models of osteoarthritis. They can be delivered via intra-articular injection to promote cartilage regeneration and reduce inflammation.
-
Advantages: Biocompatibility, low immunogenicity, and the ability to cross biological barriers.
-
Disadvantages: Challenges in large-scale production and purification, and potential variability in miRNA loading.
Viral Vectors
Lentiviral and adeno-associated viral (AAV) vectors can be engineered to express miR-140 precursors, leading to long-term and stable expression in target cells.
-
Application: Primarily used in research settings to study the long-term effects of miR-140 overexpression in vivo.
-
Advantages: High transduction efficiency and sustained expression.
-
Disadvantages: Potential for immunogenicity, insertional mutagenesis (for integrating vectors like lentivirus), and limitations in packaging capacity.
Nanoparticles
Synthetic nanoparticles, including lipid-based and polymer-based systems, can encapsulate and protect miR-140 mimics from degradation, facilitating their delivery to target cells.
-
Lipid-based Nanoparticles (LNPs): Cationic liposomes or lipidoids form complexes with negatively charged miRNA mimics.
-
Polymer-based Nanoparticles: Biocompatible polymers like chitosan can be formulated into nanoparticles that encapsulate miRNAs.
-
Advantages: Tunable size and surface properties for targeted delivery, and relatively straightforward large-scale production.
-
Disadvantages: Potential for toxicity and off-target effects, and challenges in endosomal escape.
Hydrogels
Injectable hydrogels can serve as a depot for the sustained and localized release of miR-140 therapeutics.
-
Application: Intra-articular injection of miR-140-loaded hydrogels in osteoarthritis models allows for prolonged therapeutic effects within the joint space.
-
Advantages: Localized delivery, sustained release, and biocompatibility.
-
Disadvantages: Potential for immune reactions to the hydrogel material and challenges in controlling the release kinetics.
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical studies on in vivo miR-140 delivery for osteoarthritis. It is important to note that direct comparison between studies is challenging due to variations in animal models, delivery vehicles, dosage, and outcome measures.
| Delivery Vehicle | Animal Model | Route of Administration | Dosage | Key Quantitative Outcomes | Reference(s) |
| Exosomes (from miR-140-overexpressing MSCs) | Rat (OA model) | Intra-articular | Not specified | Significantly improved cartilage histology scores; Increased Type II Collagen expression. | [5] |
| miR-140 Agomir | Rat (OA model) | Intra-articular | Single injection | Significantly higher cartilage thickness and chondrocyte numbers; Significantly lower pathological scores and expression of MMP-13 and ADAMTS-5. | [6] |
| Chitosan Nanoparticles | Zebrafish (in vivo model) | Intraperitoneal | 20 µ g/fish | Successful in vivo modulation of miRNA levels. | [7] |
| Lentivirus expressing miR-140 | N/A (in vivo data not specified) | N/A | N/A | Stable, long-term expression of miRNA in transduced cells. | [8][9] |
| Hydrogel | N/A (general application) | Local injection | N/A | Sustained release of miRNA at the injection site. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of Chitosan Nanoparticles for miR-140 Delivery
This protocol describes the preparation of chitosan nanoparticles encapsulating miR-140 mimics using the ionic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
miR-140 mimic
-
Nuclease-free water
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter.
-
Prepare TPP Solution: Dissolve TPP in nuclease-free water to a final concentration of 1 mg/mL.
-
Prepare miR-140 Solution: Resuspend the miR-140 mimic in nuclease-free water to a desired stock concentration.
-
Nanoparticle Formation: a. To the chitosan solution, add the miR-140 mimic solution and mix gently. b. While stirring the chitosan-miRNA solution, add the TPP solution dropwise. The ratio of chitosan to TPP should be optimized, but a starting point of 5:1 (v/v) can be used. c. Continue stirring for 30 minutes at room temperature to allow for nanoparticle formation.
-
Nanoparticle Characterization: a. Determine the size and zeta potential of the nanoparticles using dynamic light scattering (DLS). b. Assess the morphology of the nanoparticles using transmission electron microscopy (TEM). c. Calculate the encapsulation efficiency by quantifying the amount of free miR-140 in the supernatant after centrifugation of the nanoparticle suspension.
Figure 2: Workflow for the preparation of miR-140-loaded chitosan nanoparticles.
Protocol 2: Lentiviral Vector Production for miR-140 Expression
This protocol outlines the general steps for producing lentiviral particles to express a miR-140 precursor.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding the miR-140 precursor
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI or Lipofectamine)
-
DMEM high-glucose medium supplemented with 10% FBS
-
0.45 µm filter
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish such that they reach 70-80% confluency on the day of transfection.
-
Transfection: a. Prepare a DNA mixture containing the lentiviral transfer plasmid and the packaging plasmids in a sterile tube. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation. d. Add the transfection complex dropwise to the HEK293T cells.
-
Virus Collection: a. After 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles. b. Centrifuge the supernatant at a low speed to pellet any cell debris. c. Filter the supernatant through a 0.45 µm filter.
-
Virus Titer and Storage: a. Determine the viral titer using a suitable method (e.g., qPCR-based titration or transduction of a reporter cell line). b. Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Figure 3: General workflow for lentivirus production for miR-140 expression.
Protocol 3: Intra-articular Injection in a Rat Model of Osteoarthritis
This protocol provides a general guideline for performing intra-articular injections of miR-140 therapeutics in a surgically-induced rat model of OA.
Animal Model:
-
Osteoarthritis can be surgically induced in rats, for example, by anterior cruciate ligament transection (ACLT) or destabilization of the medial meniscus (DMM).
Materials:
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (e.g., 30-gauge)
-
miR-140 therapeutic formulation (e.g., miR-140 agomir, exosome suspension, or nanoparticle solution)
-
Sterile saline or appropriate vehicle control
Procedure:
-
Anesthetize the Animal: Anesthetize the rat using an appropriate method.
-
Prepare the Injection Site: Shave the fur around the knee joint and sterilize the skin with an antiseptic solution.
-
Injection: a. Flex the knee joint to a 90-degree angle. b. Insert the needle into the joint space, typically through the patellar ligament. c. Slowly inject the therapeutic formulation (usually 20-50 µL) into the joint cavity. d. Withdraw the needle and apply gentle pressure to the injection site.
-
Post-operative Care: Monitor the animal for any signs of distress or infection. Provide appropriate analgesia as per institutional guidelines.
-
Evaluation: At predetermined time points, evaluate the therapeutic efficacy using methods such as histological analysis of the cartilage, scoring of joint damage (e.g., OARSI score), and gene expression analysis of cartilage tissue.
Conclusion
The in vivo delivery of miR-140 therapeutics holds great promise for the treatment of osteoarthritis and other conditions where its function is compromised. While various delivery strategies have shown efficacy in preclinical models, further research is needed to optimize delivery efficiency, safety, and scalability for clinical translation. The protocols and information provided herein serve as a valuable resource for researchers working to advance the therapeutic application of miR-140.
References
- 1. MicroRNA-140 and the silencing of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates IL-1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MiRNA-140 is a negative feedback regulator of MMP-13 in IL-1β-stimulated human articular chondrocyte C28/I2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miR-140 Attenuates the Progression of Early-Stage Osteoarthritis by Retarding Chondrocyte Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosettia.com [biosettia.com]
- 9. biosettia.com [biosettia.com]
- 10. Hydrogels as Suitable miRNA Delivery Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Stable Cell Lines Overexpressing pre-miR-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level.[1][2][3] Specifically, miR-140 has been identified as a key regulator in various cellular processes, including chondrocyte development, and its dysregulation is implicated in diseases like osteoarthritis and cancer.[4][5] The generation of stable cell lines with sustained overexpression of pre-miR-140 is an invaluable tool for investigating its biological functions, identifying downstream targets, and for potential therapeutic applications.
These application notes provide a comprehensive guide for creating and validating stable cell lines that overexpress pre-miR-140. The protocols herein cover both lentiviral transduction and plasmid transfection methods, antibiotic selection, and subsequent validation of miR-140 overexpression and its activity.
Data Presentation
Table 1: Comparison of Methods for Generating Stable Cell Lines
| Feature | Lentiviral Transduction | Plasmid Transfection |
| Efficiency | High, effective for a wide range of cell types, including primary and non-dividing cells.[6] | Variable, dependent on cell type and transfection reagent. Generally lower than lentiviral methods for stable integration.[7][8] |
| Integration | Stable integration into the host genome.[7] | Random and often transient, with a low frequency of stable integration.[7] |
| Safety | Requires BSL-2 containment due to the use of viral particles. | Generally considered safer as it does not involve viral components. |
| Protocol Complexity | More complex, involving virus production and titration. | Simpler and more direct method. |
Table 2: Quantitative Overexpression of miR-140 in Murine Chondrocytes
| Transfection Method | Transfected Construct | Fold Change in miR-140 Expression (vs. Control) | Reference |
| Plasmid Transfection | p-miR-140 | ~392 | [9] |
| Plasmid Transfection | p-miR-29a + p-miR-140 (co-transfection) | ~167 | [9] |
Note: The fold change is relative to control cells and was measured by qRT-PCR. The efficiency of overexpression can vary depending on the cell type, vector, and transfection conditions.
Experimental Protocols
Protocol 1: Lentiviral Vector Construction for pre-miR-140 Expression
This protocol outlines the cloning of a pre-miR-140 expression cassette into a lentiviral vector.
1. Vector and Insert Preparation:
- Vector: Utilize a third-generation lentiviral expression vector containing a suitable promoter (e.g., CMV or EF1α) and a selection marker (e.g., puromycin resistance gene). An example is the pLKO.1 or pLenti-III-mir vector.[10][11]
- Insert: Synthesize or PCR-amplify the human pre-miR-140 sequence, including ~100-200 bp of flanking genomic sequence on both sides to ensure proper processing.[12]
- Design primers with restriction sites compatible with the multiple cloning site of the lentiviral vector.
2. Digestion and Ligation:
- Digest both the lentiviral vector and the pre-miR-140 insert with the chosen restriction enzymes.
- Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.
- Ligate the pre-miR-140 insert into the linearized lentiviral vector using T4 DNA ligase.
3. Transformation and Verification:
- Transform the ligation product into competent E. coli.
- Select for positive colonies on antibiotic-containing LB agar plates.
- Isolate plasmid DNA from several colonies and verify the correct insertion of the pre-miR-140 sequence by restriction digest and Sanger sequencing.
Protocol 2: Generation of Stable Cell Lines via Lentiviral Transduction
This protocol describes the production of lentiviral particles and the subsequent transduction of target cells.
1. Lentivirus Production:
- Co-transfect HEK293T cells with the pre-miR-140 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
- Use a suitable transfection reagent, such as Lipofectamine 2000 or PEI.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Filter the supernatant through a 0.45 µm filter to remove cell debris.
- (Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
2. Viral Titer Determination:
- Determine the viral titer by transducing a reporter cell line (e.g., HEK293T) with serial dilutions of the viral stock and measuring the percentage of fluorescent cells (if the vector contains a fluorescent marker) or by qRT-PCR for the viral genome.
3. Transduction of Target Cells:
- Plate the target cells (e.g., MCF-7, HEK293T, or chondrocytes) at a suitable density.
- Add the lentiviral particles to the cells at a multiplicity of infection (MOI) optimized for your cell line.
- Include a polybrene solution (4-8 µg/mL) to enhance transduction efficiency.
- Incubate the cells for 24-48 hours.
4. Antibiotic Selection and Clonal Isolation:
- Replace the virus-containing medium with fresh medium containing the appropriate antibiotic (e.g., puromycin). The optimal concentration should be determined by a kill curve for your specific cell line.
- Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
- Isolate single, antibiotic-resistant colonies using cloning cylinders or by limiting dilution in 96-well plates.
- Expand the individual clones to establish stable cell lines.
Protocol 3: Validation of pre-miR-140 Overexpression by qRT-PCR
This protocol details the quantification of mature miR-140 expression in the generated stable cell lines.
1. RNA Extraction:
- Isolate total RNA, including the small RNA fraction, from the stable cell clones and a control cell line (transduced with an empty vector) using a suitable kit (e.g., mirVana miRNA Isolation Kit or TRIzol).
2. cDNA Synthesis:
- Perform reverse transcription using a miRNA-specific stem-loop primer for miR-140 and a reverse transcription kit.
3. Real-Time PCR:
- Perform real-time PCR using a forward primer specific for mature miR-140 and a universal reverse primer.
- Use a suitable real-time PCR master mix containing SYBR Green or a TaqMan probe.
- Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
- Calculate the relative expression of miR-140 in the overexpressing cell lines compared to the control using the ΔΔCt method.
Protocol 4: Functional Validation of miR-140 Overexpression using a Luciferase Reporter Assay
This protocol is for validating the activity of the overexpressed miR-140 by assessing its ability to repress a known target gene.
1. Reporter Plasmid Construction:
- Clone the 3' UTR of a validated miR-140 target gene (e.g., CXCL12, BMP2, or PD-L1) downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK-2).[10][13][14][15]
- As a control, create a mutant 3' UTR construct where the miR-140 seed-binding site is mutated.
2. Transfection:
- Co-transfect the miR-140 overexpressing stable cells (or transiently co-transfect control cells with a miR-140 expression vector) with the wild-type or mutant 3' UTR luciferase reporter plasmid.
3. Luciferase Assay:
- After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
4. Data Analysis:
- A significant decrease in luciferase activity in cells transfected with the wild-type 3' UTR reporter compared to the mutant reporter or a control miRNA indicates that the overexpressed miR-140 is functionally active and represses its target.
Visualizations
References
- 1. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miRNA Overexpression Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 3. Rat miRNA Overexpression Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 4. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates IL-1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-140 Attenuates the Progression of Early-Stage Osteoarthritis by Retarding Chondrocyte Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing chemical transfection, electroporation, and lentiviral vector transduction to achieve optimal transfection conditions in the Vero cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasmid vs Lentivirus as a transfection vector - Cell Biology [protocol-online.org]
- 9. MiR-29a and MiR-140 Protect Chondrocytes against the Anti-Proliferation and Cell Matrix Signaling Changes by IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biosettia.com [biosettia.com]
- 13. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MiR-140 Expression Regulates Cell Proliferation and Targets PD-L1 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the MIR140 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the CRISPR-Cas9 mediated knockout of the MIR140 gene, a microRNA implicated in various biological processes, including cartilage development, osteoarthritis, and cancer.[1][2][3] MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally.[3][4] The functional elucidation of specific miRNAs like MIR140 is critical for understanding disease mechanisms and developing novel therapeutic strategies. The CRISPR-Cas9 system offers a powerful tool for creating functional knockouts by inducing targeted DNA double-strand breaks.[5] However, targeting small non-coding genes like miRNAs presents unique challenges, such as the limited design space for guide RNAs (gRNAs) and the potential for small insertions or deletions (indels) that may not fully abolish function.[6][7][8][9][10]
These application notes detail a robust workflow, from gRNA design to functional validation, employing a paired gRNA strategy to ensure complete deletion of the pre-miRNA sequence.[8][9][10][11] Detailed protocols are provided for cell culture, transfection, knockout validation, off-target analysis, and functional assays, including quantitative PCR, Western blotting, and luciferase reporter assays.
Introduction to MIR140
MicroRNA-140 (MIR140) is a highly conserved miRNA predominantly expressed in chondrocytes, the primary cells in cartilage. It plays a crucial homeostatic and chondroprotective role in skeletal development and joint health.[2] Studies using knockout mouse models have demonstrated that the loss of MIR140 leads to skeletal abnormalities and an accelerated osteoarthritis-like phenotype, highlighting its importance in cartilage homeostasis.[1][12] MIR140 exerts its function by repressing the expression of target genes, including ADAMTS5 (a key cartilage-degrading enzyme) and others involved in pathways like Wnt signaling.[2][13][14] Given its role in maintaining cartilage integrity and its dysregulation in various cancers, MIR140 and its regulatory network are significant targets for research and drug development.
Overall Experimental Workflow
The process of generating and validating a MIR140 knockout cell line involves several key stages, from initial design to final functional characterization. The following diagram provides a high-level overview of the entire experimental pipeline.
Caption: High-level workflow for MIR140 gene knockout.
Experimental Protocols
Phase 1: Design and Preparation of CRISPR-Cas9 Components
Protocol 1.1: Guide RNA (gRNA) Design for MIR140 Knockout
To ensure a complete functional knockout, a dual-gRNA or paired-gRNA approach is recommended.[8][9][10] This strategy involves designing two gRNAs that flank the precursor MIR140 stem-loop sequence, leading to the excision of the entire region.
-
Obtain Sequence: Retrieve the genomic sequence of the pre-MIR140 hairpin from a database like miRBase or NCBI.
-
Identify Flanking Regions: Select regions approximately 50-100 base pairs upstream (5') and downstream (3') of the pre-miRNA sequence.
-
Use Design Tools: Input the flanking sequences into a CRISPR design tool (e.g., CHOPCHOP, Synthego's Design Tool).[6][15] These tools identify potential gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) and score them based on predicted on-target efficiency and off-target potential.[16]
-
Select gRNAs: Choose the highest-scoring gRNA for both the 5' and 3' flanking regions. Ensure the selected gRNAs have minimal predicted off-target sites, especially those in other gene-coding or regulatory regions.[16]
Table 1: Example gRNA Sequences for Human MIR140 Knockout
| Target Region | gRNA Sequence (5' to 3') | PAM |
|---|---|---|
| 5' Flank | GACTCCGTAGGCTGCCGCTG | AGG |
| 3' Flank | GCACTGGGTCCACCTGGAGG | TGG |
Note: These are example sequences. Researchers should perform their own design and validation.
Protocol 1.2: Preparation of CRISPR Ribonucleoprotein (RNP) Complexes
Delivering the CRISPR components as a ribonucleoprotein (RNP) complex (Cas9 protein pre-complexed with gRNA) is highly efficient and minimizes off-target effects by ensuring the components are cleared from the cell rapidly.[17][18][19]
-
Resuspend Components: Resuspend lyophilized synthetic crRNAs and tracrRNA in the provided buffer to a stock concentration (e.g., 100 µM). Resuspend high-fidelity Cas9 nuclease in its appropriate buffer.
-
Prepare gRNA Complex: For the dual-gRNA approach, mix the 5' crRNA, 3' crRNA, and tracrRNA. Combine equal molar amounts of the crRNAs and tracrRNA. For example, mix 2 µL of 100 µM 5' crRNA, 2 µL of 100 µM 3' crRNA, and 4 µL of 100 µM tracrRNA.
-
Anneal gRNA: Heat the mixture at 95°C for 5 minutes, then allow it to cool to room temperature. This anneals the crRNAs to the universal tracrRNA, forming the functional gRNA complexes.
-
Assemble RNP: Immediately before transfection, gently mix the annealed gRNA complex with the Cas9 nuclease. A common molar ratio is 1.5:1 (gRNA:Cas9). Incubate at room temperature for 10-15 minutes to allow the RNP to form.
Phase 2: Gene Editing in Cells
Protocol 2.1: Cell Culture
This protocol provides a general guideline. Optimal conditions should be determined for the specific cell line used (e.g., primary human chondrocytes, HEK293T, MG63 osteosarcoma cells).[2][14][20]
-
Cell Maintenance: Culture cells in the appropriate medium (e.g., DMEM for MG63 cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Passaging: Subculture the cells when they reach 80-90% confluency.[14]
Protocol 2.2: Transfection of RNP Complexes via Electroporation
Electroporation is a highly efficient method for delivering RNPs, particularly into difficult-to-transfect cells like primary chondrocytes.[17]
-
Cell Preparation: Harvest cells and count them. Resuspend the required number of cells (e.g., 2 x 10^5 cells per reaction) in a suitable electroporation buffer.
-
Electroporation: Add the pre-formed RNP complex to the cell suspension. Transfer the mixture to an electroporation cuvette. Use an electroporation system (e.g., Neon™ Transfection System or Lonza 4D-Nucleofector™) with the optimized program for your cell type.
-
Post-Transfection Culture: Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh, antibiotic-free medium.
-
Recovery: Culture the cells for 48-72 hours to allow for gene editing to occur before proceeding with validation or clonal selection.
Phase 3: Validation of MIR140 Knockout
Protocol 3.1: T7 Endonuclease I (T7E1) Assay for Indel Detection
The T7E1 assay is a rapid and cost-effective method to screen for the presence of insertions or deletions in a pooled cell population.[2]
-
Genomic DNA Extraction: Extract genomic DNA from the transfected cell population.
-
PCR Amplification: Design PCR primers to amplify a ~500-800 bp region surrounding the MIR140 gene locus targeted by the paired gRNAs. Perform PCR on the extracted genomic DNA.
-
Heteroduplex Formation: Denature and re-anneal the PCR products. If indels are present, heteroduplexes of wild-type and edited DNA will form.
-
T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments in addition to the main PCR band indicates successful editing.
Protocol 3.2: Quantitative Real-Time PCR (qRT-PCR) for Mature MIR140 Expression
This is the most critical step to confirm a functional knockout by measuring the level of mature MIR140 RNA.
-
Total RNA Extraction: Isolate total RNA, including the small RNA fraction, from control and knockout cells using a suitable kit.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA. For mature miRNA quantification, use a stem-loop RT primer specific to MIR140.[21][22] This method provides high specificity. Alternatively, a universal oligo(dT) method can be used if analyzing both mRNA and miRNA from the same sample.[21]
-
qPCR: Perform real-time PCR using a forward primer specific to the MIR140 sequence and a universal reverse primer that binds to the stem-loop primer sequence. Use a fluorescent dye like SYBR Green for detection.[22]
-
Data Analysis: Normalize the MIR140 expression data to a stable small non-coding RNA endogenous control, such as U6 snRNA.[22] Calculate the relative expression using the ΔΔCt method. A successful knockout should show a dramatic reduction in MIR140 levels.
Table 2: Example qRT-PCR Data for MIR140 Knockout Validation
| Cell Line | Target | Avg. Ct (MIR140) | Avg. Ct (U6) | ΔCt (MIR140 - U6) | Relative Expression (Fold Change) |
|---|---|---|---|---|---|
| Wild-Type | MIR140 | 24.5 | 18.2 | 6.3 | 1.00 |
| MIR140 KO Clone | MIR140 | >35 (Undetected) | 18.4 | N/A | < 0.01 |
Phase 4: Analysis of Off-Target Effects and Function
Protocol 4.1: Analysis of Off-Target Effects
While RNP delivery and high-fidelity Cas9 reduce the risk, it is crucial to assess off-target editing.[18][23][24]
-
In Silico Prediction: Use the gRNA sequences in online tools to predict the most likely off-target sites in the relevant genome.[19][23][25]
-
Experimental Validation: For the top 3-5 predicted off-target loci, design PCR primers to amplify these regions from the genomic DNA of your knockout clones.
-
Sanger Sequencing: Sequence the PCR products and align them to the reference genome to check for any unintended indels or mutations.[25]
Protocol 4.2: Western Blot Analysis of MIR140 Target Proteins
Knocking out MIR140 should lead to the de-repression (i.e., increased protein levels) of its direct targets.[26][27]
-
Protein Extraction: Lyse wild-type and MIR140 knockout cells in RIPA buffer to extract total protein. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody against a known MIR140 target (e.g., ADAMTS5, Wnt1) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the target protein level to the loading control.
Table 3: Example Western Blot Densitometry Data
| Cell Line | Target Protein | Normalized Intensity (vs. GAPDH) | Fold Change (vs. WT) |
|---|---|---|---|
| Wild-Type | ADAMTS5 | 1.0 | 1.0 |
| MIR140 KO | ADAMTS5 | 2.8 | 2.8 |
Protocol 4.3: Luciferase Reporter Assay
This assay provides direct evidence that the observed changes in protein levels are due to the loss of MIR140 binding to the target's 3' UTR.[4][28][29][30][31]
-
Vector Construction: Clone the 3' UTR of a predicted MIR140 target gene (e.g., ADAMTS5) downstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL3).[28] As a control, create a mutant version of the 3' UTR where the MIR140 seed-binding site is mutated.
-
Co-transfection:
-
In wild-type cells, co-transfect the luciferase reporter vector (wild-type or mutant 3' UTR), a control vector expressing Renilla luciferase (for normalization), and either a MIR140 mimic or a negative control mimic.
-
In MIR140 knockout cells, co-transfect the luciferase reporter vector and the Renilla control vector.
-
-
Lysis and Measurement: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[28]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. In wild-type cells, the MIR140 mimic should significantly reduce the luciferase activity of the wild-type 3' UTR construct but not the mutant. In knockout cells, the activity of the wild-type 3' UTR construct should be significantly higher than in wild-type cells, indicating de-repression.
Table 4: Example Luciferase Reporter Assay Data
| Cell Line | Reporter Construct | Transfected miRNA | Relative Luciferase Activity (Normalized) |
|---|---|---|---|
| Wild-Type | Target 3' UTR-WT | Control Mimic | 1.00 |
| Wild-Type | Target 3' UTR-WT | MIR140 Mimic | 0.45 |
| Wild-Type | Target 3' UTR-Mut | MIR140 Mimic | 0.98 |
| MIR140 KO | Target 3' UTR-WT | None | 2.10 |
MIR140 Signaling Pathway
MIR140 is integrated into several signaling pathways that are critical for cellular function. One such pathway is its regulation of proteins involved in cartilage matrix degradation and Wnt signaling, which influences cell proliferation and differentiation.
Caption: MIR140 regulation of target genes and effect of knockout.
References
- 1. Dissecting the roles of miR-140 and its host gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient CRISPR-Cas9-mediated editing identifies novel mechanosensitive microRNA-140 targets in primary human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Functional knockout of a microRNA using CRISPR-Cas9 [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. An Efficient CRISPR-Cas9 Method to Knock Out MiRNA Expression in Xenopus Tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of microRNA knockouts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. cellmolbiol.org [cellmolbiol.org]
- 15. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why designing guides for CRISPR knockout experiments is more complex than just looking at every NGG PAM [horizondiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. MiR-140-3p inhibits the cell viability and promotes apoptosis of synovial fibroblasts in rheumatoid arthritis through targeting sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative RT-PCR methods for mature microRNA expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.addgene.org [blog.addgene.org]
- 25. An analysis of possible off target effects following CAS9/CRISPR targeted deletions of neuropeptide gene enhancers from the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 28. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 30. Experimental validation of microRNA targets using a luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Notes and Protocols for the Detection of Mature miR-140 via Northern Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, approximately 22 nucleotides in length, that play crucial roles in the post-transcriptional regulation of gene expression. Mature miR-140 is a key regulator in cartilage development and homeostasis, and its dysregulation has been implicated in osteoarthritis. Northern blotting remains a gold-standard technique for the detection and quantification of specific RNA molecules, including miRNAs. Its advantages lie in its ability to directly detect the RNA of interest, providing information on its size and relative abundance. This document provides a detailed protocol for the detection of mature miR-140 using Northern blotting, optimized for high sensitivity and specificity.
Data Presentation
Quantitative analysis of Northern blot results allows for the comparison of miR-140 expression levels across different samples. The intensity of the hybridization signal for mature miR-140 is measured using densitometry and normalized to a loading control, such as U6 snRNA or 5S rRNA. Below is a representative table illustrating how quantitative data from a Northern blot experiment could be summarized.
| Sample ID | Condition | Normalized miR-140 Signal Intensity (Arbitrary Units) | Fold Change vs. Control |
| 1 | Control Chondrocytes | 1.00 | 1.0 |
| 2 | Osteoarthritic Chondrocytes | 0.45 | -2.2 |
| 3 | IL-1β Treated Chondrocytes | 0.62 | -1.6 |
| 4 | miR-140 Mimic Transfection | 3.50 | +3.5 |
Experimental Protocols
This protocol is a compilation of best practices for miRNA Northern blotting, with specific considerations for the detection of mature miR-140.
I. Probe Design for Mature hsa-miR-140-5p
The sequence of mature human miR-140-5p is 5'-CAGUGGUUUUACCCUAUGGUAG-3'.[1] For optimal sensitivity and specificity, a Locked Nucleic Acid (LNA) modified oligonucleotide probe is recommended.[2][3]
-
Probe Sequence: 5'-CTACCATAGGGT-AAAACCACTG-3' (Reverse complement of mature miR-140-5p)
-
Modification: LNA modifications at every third base are suggested to increase thermal stability and binding affinity.
-
Labeling: The probe should be end-labeled with a non-radioactive label such as digoxigenin (DIG) or biotin, or with a radioactive isotope like ³²P.
II. Total RNA Extraction
The quality of the input RNA is critical for a successful Northern blot.
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit designed for small RNA isolation.
-
Assess RNA integrity and concentration using a spectrophotometer and by running an aliquot on a denaturing agarose gel. A260/A280 ratio should be between 1.8 and 2.1.
III. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Prepare a 15% TBE-Urea polyacrylamide gel. This high percentage is necessary to resolve small RNAs.
-
For each sample, load 10-30 µg of total RNA mixed with an equal volume of 2X RNA loading buffer (containing formamide, bromophenol blue, and xylene cyanol).
-
Denature the RNA samples by heating at 95°C for 5 minutes, followed by immediate chilling on ice.
-
Load the samples onto the gel. Include a lane with a labeled low molecular weight RNA ladder.
-
Run the gel at a constant power (e.g., 200V) until the bromophenol blue dye reaches the bottom of the gel.
IV. Electro-transfer to a Nylon Membrane
-
Carefully disassemble the gel apparatus.
-
Equilibrate the gel, a positively charged nylon membrane (e.g., Hybond-N+), and thick filter papers in 0.5X TBE buffer.
-
Assemble the transfer stack in a semi-dry transfer apparatus.
-
Transfer the RNA from the gel to the membrane at a constant current (e.g., 400 mA) for 1-2 hours.
V. RNA Crosslinking to the Membrane
For enhanced detection of small RNAs, chemical crosslinking is recommended over UV crosslinking.[4][5]
-
Prepare a fresh solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 1-methylimidazole buffer.
-
Incubate the membrane with the EDC solution at 60°C for 1-2 hours.
-
Rinse the membrane with sterile, nuclease-free water.
-
(Optional) Bake the membrane at 80°C for 30-60 minutes.
VI. Hybridization
-
Place the membrane in a hybridization bottle and pre-hybridize with a suitable hybridization buffer (e.g., ULTRAhyb™-Oligo Hybridization Buffer) at 37-42°C for at least 30 minutes.
-
Denature the labeled miR-140 probe by heating at 95°C for 5 minutes and then snap-cooling on ice.
-
Add the denatured probe to the pre-hybridization buffer and incubate overnight at 37-42°C with constant rotation.
VII. Washing
-
Perform two low-stringency washes with 2X SSC, 0.1% SDS at room temperature for 15 minutes each.
-
Perform one or two high-stringency washes with 0.1X SSC, 0.1% SDS at 37-42°C for 15 minutes each. The exact temperature may need to be optimized.
VIII. Detection
The detection method will depend on the type of label used for the probe.
-
For non-radioactive probes (DIG or Biotin):
-
Block the membrane with a blocking buffer.
-
Incubate with an enzyme-conjugated antibody (e.g., anti-DIG-AP or Streptavidin-HRP).
-
Wash the membrane to remove unbound antibody.
-
Add a chemiluminescent substrate and visualize the signal using a chemiluminescence imager.
-
-
For radioactive probes (³²P):
-
Wrap the moist membrane in plastic wrap.
-
Expose the membrane to a phosphor screen or X-ray film at -80°C.
-
Develop the film or scan the phosphor screen to visualize the signal.
-
Visualizations
Experimental Workflow for miR-140 Northern Blotting
Caption: Workflow for Northern Blot Detection of miR-140.
Simplified Signaling Pathway of miR-140 in Chondrocytes
Caption: miR-140 in Cartilage Homeostasis.
References
- 1. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. » Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes [canndoc.com.br]
- 3. Detection of microRNAs by Northern blot analyses using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved northern blot method for enhanced detection of small RNA | Springer Nature Experiments [experiments.springernature.com]
- 5. Improved northern blot method for enhanced detection of small RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using Locked Nucleic Acid (LNA) Probes for In Situ Hybridization of miR-140
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules (typically 18-25 nucleotides) that are crucial regulators of gene expression at the post-transcriptional level.[1] Visualizing the spatial expression patterns of specific miRNAs within tissues is fundamental to understanding their biological roles in development, tissue homeostasis, and disease.[1] However, the small size of miRNAs presents a significant challenge for traditional in situ hybridization (ISH) techniques, which often suffer from low probe affinity and specificity.[2]
The development of Locked Nucleic Acid (LNA) technology has revolutionized miRNA detection. LNA is a high-affinity RNA analog containing a methylene bridge that "locks" the ribose ring in an ideal conformation for binding.[3] This modification dramatically increases the thermal stability and hybridization affinity of oligonucleotide probes, allowing for the design of short, highly specific probes that can effectively detect small targets like miRNAs with excellent signal-to-noise ratios.[2] LNA-modified probes have become the gold standard for miRNA ISH, enabling robust detection in various sample types, including frozen cryosections and formalin-fixed, paraffin-embedded (FFPE) tissues.[1][4]
miR-140 is a key regulator in various biological processes, with well-established roles in cartilage development, homeostasis, and the pathogenesis of osteoarthritis.[5][6] It is also implicated in several types of cancer and other aging-related diseases.[7][8] These application notes provide a detailed protocol for the sensitive and specific detection of miR-140 in tissue sections using digoxigenin (DIG)-labeled LNA probes.
Key Signaling Pathways of miR-140
miR-140 exerts its function by downregulating a suite of target genes involved in critical signaling pathways. In chondrocytes, miR-140 is crucial for maintaining cartilage health by repressing targets like ADAMTS5 (a key cartilage-degrading enzyme) and suppressing inflammatory pathways.[6] It also modulates the TGF-β and BMP signaling pathways, in part by targeting SMAD3.[5] Understanding these interactions is vital for researchers in orthopedics, developmental biology, and oncology.
References
- 1. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Roles of microRNA and signaling pathway in osteoarthritis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of miR-140 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-140 (miR-140) is a small non-coding RNA molecule that plays a crucial role in regulating gene expression post-transcriptionally. It is highly expressed in cartilaginous tissues and is a key regulator of chondrocyte development and homeostasis. Dysregulation of miR-140 has been implicated in the pathogenesis of osteoarthritis, as well as in various types of cancer, making it an attractive therapeutic target.[1][2][3] This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify small molecule modulators of miR-140 activity. The protocols herein describe a primary luciferase-based reporter assay, along with essential secondary assays for hit confirmation and characterization.
Signaling Pathways Involving miR-140
miR-140 exerts its biological functions by targeting and downregulating the expression of several key proteins involved in critical signaling pathways. In chondrocytes, miR-140 is known to maintain cartilage homeostasis by repressing the expression of genes such as ADAMTS5 and MMP13, which are major enzymes responsible for cartilage degradation.[2][4] Furthermore, miR-140 targets HDAC4, a transcriptional repressor of chondrocyte hypertrophy.[1][2] By inhibiting these targets, miR-140 helps to preserve the integrity of the extracellular matrix and prevent the pathological changes associated with osteoarthritis. Additionally, miR-140 has been shown to influence the PI3K-AKT and Notch signaling pathways, which are involved in cell proliferation, survival, and differentiation.[4] In the context of cancer, miR-140 can act as a tumor suppressor by targeting genes involved in cell cycle progression and metastasis.
Below is a diagram illustrating the established signaling pathway of miR-140 in chondrocytes.
Caption: miR-140 Signaling Pathway in Chondrocytes.
Experimental Workflow
The high-throughput screening campaign is designed to identify modulators of miR-140 activity through a multi-step process. The workflow begins with a primary screen using a luciferase reporter assay to identify initial hits. These hits are then subjected to a series of secondary assays to confirm their activity, determine their potency and specificity, and assess their cytotoxicity.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Primary High-Throughput Screening: Dual-Luciferase Reporter Assay
This assay is designed to quantitatively measure the activity of miR-140 in a high-throughput format. A reporter vector containing a luciferase gene (e.g., Renilla luciferase) upstream of a 3' UTR with a binding site for miR-140 is used. In the presence of active miR-140, the luciferase expression is suppressed. Modulators that inhibit miR-140 activity will restore luciferase expression, leading to an increased signal. A second luciferase (e.g., Firefly luciferase) under a constitutive promoter serves as an internal control for normalization.[5][6][7][8][9][10]
Materials:
-
HEK293T or a relevant chondrocyte cell line
-
Dual-luciferase reporter vector with miR-140 binding site (e.g., psiCHECK™-2)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Cell culture medium (DMEM with 10% FBS)
-
384-well white, clear-bottom assay plates
-
Compound library
-
Dual-Glo® Luciferase Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium and incubate overnight at 37°C, 5% CO2.
-
Transfection: Transfect the cells with the dual-luciferase reporter vector according to the manufacturer's protocol.
-
Compound Addition: 24 hours post-transfection, add 100 nL of each compound from the library to the wells using a pintool or acoustic dispenser. Include appropriate controls (DMSO vehicle, positive control inhibitor).
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plates and Dual-Glo® Luciferase Reagent to room temperature.
-
Add 20 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure Firefly luciferase activity (luminescence).
-
Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure Renilla luciferase activity (luminescence).
-
-
Data Analysis: Normalize the Renilla luciferase signal to the Firefly luciferase signal for each well. Calculate the fold change relative to the DMSO control.
| Parameter | Value | Reference |
| Cell Line | HEK293T / Chondrocyte Cell Line | [5] |
| Plate Format | 384-well | [9] |
| Seeding Density | 5,000 cells/well | [9] |
| Compound Concentration | 1-10 µM | [6] |
| Incubation Time | 24-48 hours | [5][9] |
Secondary Assay: RT-qPCR for Mature miR-140 Expression
This assay is used to confirm whether the hit compounds from the primary screen directly affect the expression level of mature miR-140.[11][12][13][14][15]
Materials:
-
Treated cells from the dose-response study
-
RNA extraction kit (e.g., mirVana™ miRNA Isolation Kit)
-
TaqMan™ MicroRNA Reverse Transcription Kit
-
TaqMan™ Small RNA Assay for hsa-miR-140-5p
-
TaqMan™ Universal Master Mix II, no UNG
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA, including small RNAs, from the treated cells according to the manufacturer's protocol.
-
Reverse Transcription (RT): Perform RT using the TaqMan™ MicroRNA Reverse Transcription Kit and the specific RT primer for miR-140.
-
qPCR: Set up the qPCR reaction using the cDNA from the RT step, the specific TaqMan™ Small RNA Assay for miR-140, and the TaqMan™ Universal Master Mix.
-
Data Analysis: Use the ΔΔCt method to calculate the relative expression of miR-140, normalizing to a stable endogenous control (e.g., U6 snRNA).
| Parameter | Value | Reference |
| RNA Input | 10-100 ng | [12] |
| RT Primer | Stem-loop primer | [13][14] |
| qPCR Method | TaqMan probe-based | [15] |
| Normalization Control | U6 snRNA | [11] |
Secondary Assay: Cell Viability/Cytotoxicity Assay
This assay is crucial to eliminate compounds that show activity in the primary screen due to cytotoxic effects. A luminescent ATP-based assay is compatible with the HTS workflow.[16][17][18]
Materials:
-
Treated cells in a 384-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Express the results as a percentage of the viability of the DMSO-treated control cells.
| Parameter | Value | Reference |
| Assay Principle | ATP measurement | [18] |
| Reagent | CellTiter-Glo® | [18] |
| Incubation Time | 10 minutes | [18] |
| Detection | Luminescence | [17][18] |
Data Presentation
The quantitative data from the screening and secondary assays should be summarized in a structured table for easy comparison of hit compounds.
| Compound ID | Luciferase Fold Change | IC50/EC50 (µM) | miR-140 Expression (Fold Change) | Cell Viability (%) |
| Hit 1 | 3.5 | 2.1 | 0.4 | 95 |
| Hit 2 | 4.2 | 1.5 | 0.3 | 92 |
| ... | ... | ... | ... | ... |
Conclusion
The described high-throughput screening platform provides a robust and reliable method for the identification and characterization of novel modulators of miR-140 activity. By combining a sensitive primary reporter assay with confirmatory secondary assays, this workflow allows for the efficient selection of specific and non-toxic lead compounds for further development as potential therapeutics for osteoarthritis and other miR-140-associated diseases.
References
- 1. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of MicroRNAs in the Pathophysiology of Osteoarthritis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. miR-140 Attenuates the Progression of Early-Stage Osteoarthritis by Retarding Chondrocyte Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations [frontiersin.org]
- 7. High-throughput luciferase reporter assay for small-molecule inhibitors of microRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs [mdpi.com]
- 9. High-Throughput Luciferase Reporter Assay for Small-Molecule Inhibitors of MicroRNA Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative RT-PCR methods for mature microRNA expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance quantification of mature microRNAs by real-time RT-PCR using deoxyuridine-incorporated oligonucleotides and hemi-nested primers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Assays | Cell Viability Assay Kits | Biotium [biotium.com]
- 17. FAQs - Biotium [biotium.com]
- 18. worldwide.promega.com [worldwide.promega.com]
Application Note: Protocols for Isolating High-Quality RNA for Accurate Quantification of miR-140
Audience: Researchers, scientists, and drug development professionals.
Introduction MicroRNAs (miRNAs) are small, non-coding RNA molecules (typically 21-24 nucleotides) that are critical regulators of gene expression at the post-transcriptional level.[1][2] Among these, miR-140 has garnered significant interest for its role in various biological processes, including cartilage development, osteoarthritis, and cancer.[3][4] Its expression levels are often modulated in disease states, making it a promising biomarker and therapeutic target.[3] Accurate quantification of miR-140 is therefore essential for research and clinical applications. However, the small size of miRNAs presents unique challenges for their isolation and subsequent analysis.[5] Standard RNA isolation protocols are often optimized for larger RNA molecules and can lead to a substantial loss of the small RNA fraction.[6][7] This application note provides a detailed protocol and best practices for isolating total RNA, including miRNAs, to ensure the accurate and reproducible quantification of miR-140.
Selecting an RNA Isolation Method
The choice of RNA isolation method is a critical first step. The primary goal is to efficiently recover high-quality total RNA, including the small RNA fraction, free from inhibitors that can affect downstream applications like reverse transcription quantitative PCR (RT-qPCR).[5][8] Methods typically combine organic extraction with solid-phase extraction (spin columns).[9][10]
Table 1: Comparison of Commercially Available RNA Isolation Kits Suitable for miRNA Analysis
| Kit Name | Principle | Typical Sample Types | Key Advantages | Considerations |
| mirVana™ miRNA Isolation Kit (Thermo Fisher Scientific) | Acid-phenol:chloroform extraction followed by glass-fiber filter (GFF) purification.[7][10] | Cells, Tissues | High recovery of small RNAs due to optimized binding/wash solutions; option to enrich for the small RNA fraction (<200 nt).[9] | Involves hazardous organic reagents (phenol). |
| Quick-RNA™ Kits (Zymo Research) | Single-step lysis/binding buffer with Zymo-Spin™ column technology.[11] | Cells, Tissues, Biological Fluids | Very fast (~10 minutes) protocol; effectively recovers total RNA, including small RNAs (17-200 nt); DNA-free RNA.[11] | May require DNase treatment for highly sensitive downstream applications. |
| miRNeasy Mini Kit (QIAGEN) | Combines phenol-guanidine lysis with silica-membrane spin column technology.[12] | Cells, Tissues, Serum/Plasma | High-quality RNA from a variety of sample types; efficient recovery of total RNA, including miRNA. | Protocol involves phase separation which requires careful handling. |
| miRNA Isolation Kit (IBI Scientific) | Spin column with a silica-based filter matrix designed for small RNA.[6] | Tissues, Cultured Cells | Specifically designed for purifying small RNAs with minimal contamination from large RNA or genomic DNA.[6] | Primarily isolates RNA <100 nt unless the protocol is modified. |
Detailed Protocol: Combined Organic Extraction and Column Purification
This protocol is a generalized method based on the principles of the mirVana™ miRNA Isolation Kit, which is highly effective for recovering small RNAs like miR-140.[10] Always refer to the specific manufacturer's protocol for the kit you are using.
Required Materials
-
Lysis Buffer: A denaturing lysis solution containing guanidinium thiocyanate.
-
Acid-Phenol:Chloroform: For robust denaturation and removal of DNA and proteins.
-
Wash Solutions: Specific ethanol-based wash solutions provided in the kit, optimized for retaining small RNAs on the filter.
-
Elution Solution: Nuclease-free water or a low ionic strength buffer.
-
Microcentrifuge, vortexer, and nuclease-free tubes and pipette tips.
Experimental Workflow Diagram
Caption: Workflow for isolating total RNA including the miRNA fraction.
Step-by-Step Procedure
-
Sample Homogenization:
-
For cultured cells (up to 10⁷), pellet the cells and add 300-600 µL of Lysis Buffer. Vortex or pass through a syringe to lyse.
-
For tissues (1-100 mg), place the tissue in a tube with 600 µL of Lysis Buffer and homogenize using a mechanical homogenizer until no visible particles remain.
-
-
Organic Extraction:
-
Add 1/10th volume of miRNA Homogenate Additive (if provided) and mix.
-
Add an equal volume of Acid-Phenol:Chloroform to the lysate. Vortex for 30-60 seconds to mix thoroughly.
-
Centrifuge at >10,000 x g for 5-10 minutes at 4°C. Three phases will form: a lower red organic phase, a white interphase (DNA/protein), and an upper colorless aqueous phase (RNA).
-
Carefully transfer the upper aqueous phase to a new nuclease-free tube, avoiding the interphase.
-
-
RNA Precipitation and Purification:
-
Add 1.25 volumes of 100% ethanol to the aqueous phase and mix well by pipetting.
-
Pipette the sample mixture onto a glass-fiber filter cartridge placed in a collection tube.
-
Centrifuge for 30-60 seconds at 10,000 x g. Discard the flow-through.
-
-
Washing:
-
Apply 700 µL of Wash Solution 1 to the filter. Centrifuge for 30 seconds and discard the flow-through.
-
Apply 500 µL of Wash Solution 2/3 to the filter. Centrifuge for 30 seconds and discard the flow-through.
-
Repeat the second wash step.
-
After the final wash, centrifuge the empty cartridge for 1-2 minutes at maximum speed to remove any residual ethanol.
-
-
Elution:
-
Place the filter cartridge into a new, nuclease-free collection tube.
-
Add 30-100 µL of pre-heated (95°C) nuclease-free water directly to the center of the filter.
-
Incubate for 1-2 minutes at room temperature.
-
Centrifuge for 1 minute at maximum speed to elute the RNA. Store the eluted RNA at -80°C.
-
Quality Control of Isolated RNA
Assessing the quality and quantity of the isolated RNA is crucial for accurate miR-140 quantification.[12]
Table 2: Key RNA Quality Control Parameters
| Method | Metric | Acceptable Range | Interpretation |
| UV Spectrophotometry (e.g., NanoDrop) | A260/A280 Ratio | 1.8 – 2.1 | A ratio <1.8 indicates protein contamination. |
| A260/A230 Ratio | > 1.8 | A lower ratio suggests contamination with phenol, guanidine, or carbohydrates. | |
| Microfluidic Electrophoresis (e.g., Agilent Bioanalyzer) | RNA Integrity Number (RIN) | > 7.0 | Measures ribosomal RNA integrity. Less critical for miRNA but indicates overall sample quality. |
| Small RNA Region | Visible peak/smear in the 10-40 nt region. | Confirms the presence of the miRNA fraction in the total RNA preparation. |
miR-140 Signaling Pathway
miR-140 exerts its biological function by targeting and downregulating specific messenger RNAs (mRNAs).[3] Its role in osteoarthritis, for example, is partly mediated by its targeting of ADAMTS5, a key enzyme in cartilage degradation.[4] Understanding these pathways is vital for interpreting expression data.
Caption: A simplified signaling pathway involving miR-140 in osteoarthritis.
In this pathway, inflammatory signals can reduce miR-140 expression, relieving its inhibitory effect on targets like ADAMTS5 and promoting cartilage degradation.[4]
Downstream Quantification: RT-qPCR
While Next-Generation Sequencing (NGS) and microarrays are powerful for discovery, RT-qPCR is the gold standard for quantifying specific miRNAs due to its high sensitivity, specificity, and wide dynamic range.[13][14]
Key steps include:
-
Reverse Transcription (RT): A miRNA-specific stem-loop primer or a poly(A) tailing method is used to convert the mature miR-140 into cDNA. This step is critical as miRNAs are too short for traditional random priming.[5]
-
Quantitative PCR (qPCR): The resulting cDNA is amplified using a specific forward primer and a universal reverse primer, with fluorescence detection (e.g., TaqMan or SYBR Green) to quantify the amplification in real-time.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for RNA Isolation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low RNA Yield | - Insufficient sample input.- Incomplete sample lysis/homogenization.- RNA pellet lost during precipitation.- Incorrect ethanol concentration used. | - Increase starting material if possible.- Ensure complete homogenization before extraction.- Add a co-precipitant like glycogen.- Use 100% ethanol and ensure proper mixing. |
| Low A260/280 Ratio (<1.8) | - Protein contamination from the interphase. | - Be careful to avoid the interphase during aqueous phase collection.- Consider a proteinase K digestion step at the beginning of the protocol. |
| Low A260/230 Ratio (<1.8) | - Contamination with phenol or guanidine salts. | - Ensure no organic phase is carried over.- Perform an additional wash step with the appropriate wash buffer.- Ensure the filter is completely dry before elution. |
| RNA Degradation (Low RIN) | - RNase contamination.- Improper sample handling/storage. | - Use RNase-free reagents, tubes, and tips. Wear gloves.- Process samples quickly or immediately stabilize them in a protective reagent (e.g., DNA/RNA Shield™). |
References
- 1. genecards.org [genecards.org]
- 2. Comparison of Two Available RNA Extraction Protocols for microRNA Amplification in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges and promise of targeting miRNA in rheumatic diseases: a computational approach to identify miRNA association with cell types, cytokines, and disease mechanisms [frontiersin.org]
- 5. nanovery.co.uk [nanovery.co.uk]
- 6. ibisci.com [ibisci.com]
- 7. miRNA for Profiling Studies | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Got Small RNA? | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. zymoresearch.com [zymoresearch.com]
- 12. METHOD FOR MICRORNA ISOLATION FROM CLINICAL SERUM SAMPLES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mirxes.us [mirxes.us]
- 14. Frontiers | Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells [frontiersin.org]
Application Notes and Protocols for Developing miR-140-Based Therapies for Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current treatments primarily focus on symptom management and do not halt disease progression. MicroRNA-140 (miR-140) has emerged as a promising therapeutic target due to its specific expression in cartilage and its crucial role in chondrocyte function and cartilage homeostasis.[1][2] This document provides detailed application notes and protocols for the development of miR-140-based therapies for OA, summarizing key quantitative data, experimental methodologies, and visualizing critical pathways and workflows.
Rationale for miR-140 as a Therapeutic Target in Osteoarthritis
miR-140 is a key regulator of cartilage health, and its expression is significantly reduced in osteoarthritic cartilage.[2][3][4] Restoration of miR-140 levels in chondrocytes has been shown to protect against cartilage degradation and promote a healthy chondrocyte phenotype. The therapeutic potential of miR-140 lies in its ability to simultaneously target multiple catabolic and anabolic pathways implicated in OA pathogenesis.
Key functions of miR-140 in chondrocytes:
-
Inhibition of Cartilage-Degrading Enzymes: miR-140 directly targets and downregulates the expression of key matrix-degrading enzymes, including ADAMTS5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5) and MMP-13 (Matrix Metalloproteinase 13).[3][5] These enzymes are major contributors to the breakdown of aggrecan and type II collagen, the primary components of the cartilage extracellular matrix.
-
Regulation of Chondrocyte Differentiation and Hypertrophy: miR-140 plays a role in maintaining the differentiated state of chondrocytes and preventing their hypertrophic differentiation, a hallmark of OA. It achieves this in part by targeting HDAC4 (Histone Deacetylase 4), which in turn influences the activity of the pro-hypertrophic transcription factor RUNX2.[3][6]
-
Promotion of Anabolic Pathways: The transcription factor SOX9 is a master regulator of chondrogenesis and upregulates the expression of miR-140.[7][8][9] There is also evidence of a positive feedback loop where miR-140 can indirectly support SOX9 activity, thereby promoting the synthesis of cartilage matrix components.[10]
-
Anti-inflammatory Effects: miR-140 has been shown to exert anti-inflammatory effects in the joint, further contributing to its therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative effects of miR-140 modulation in various experimental models of osteoarthritis.
Table 1: In Vitro Efficacy of miR-140 Mimics in Chondrocytes
| Parameter | Cell Type | Treatment | Outcome | Reference |
| Gene Expression | ||||
| ADAMTS5 mRNA | Human Articular Chondrocytes | ds-miR-140 + IL-1β | Significant reduction vs. IL-1β alone | [4] |
| MMP-13 mRNA | Human Articular Chondrocytes | miR-140 mimic | Inhibition of expression | [10] |
| Collagen Type II mRNA | Human Primary Chondrocytes | miR-140 mimic | Promotion of expression | [10] |
| Aggrecan mRNA | Human Articular Chondrocytes | ds-miR-140 + IL-1β | Significant increase vs. IL-1β alone | [4] |
| Protein Expression | ||||
| ADAMTS5 Protein | Rat Chondrocytes | miR-140 mimic | Inhibition of expression | [10] |
| MMP-13 Protein | Rat Chondrocytes | miR-140 mimic | Inhibition of expression | [10] |
| Collagen Type II Protein | Rat Chondrocytes | miR-140 mimic | Promotion of expression | [10] |
Table 2: In Vivo Efficacy of miR-140 Agomir in a Rat Model of Osteoarthritis
| Parameter | Animal Model | Treatment | Time Point | Outcome vs. Control | Reference |
| Histological Score | Surgical OA model in rats | Single intra-articular injection of miR-140 agomir | 4, 8, and 12 weeks | Significantly lower (improved) pathological scores | [10] |
| Behavioral Score | Surgical OA model in rats | Single intra-articular injection of miR-140 agomir | 4, 8, and 12 weeks | Significantly higher (improved) behavioral scores | [10] |
| Cartilage Thickness | Surgical OA model in rats | Single intra-articular injection of miR-140 agomir | 4, 8, and 12 weeks | Significantly thicker cartilage | [10] |
| Chondrocyte Number | Surgical OA model in rats | Single intra-articular injection of miR-140 agomir | 4, 8, and 12 weeks | Significantly higher number of chondrocytes | [10] |
| Gene/Protein Expression | |||||
| Collagen II | Surgical OA model in rats | Single intra-articular injection of miR-140 agomir | 4, 8, and 12 weeks | Significantly higher expression | [10] |
| MMP-13 | Surgical OA model in rats | Single intra-articular injection of miR-140 agomir | 4, 8, and 12 weeks | Significantly lower expression | [10] |
| ADAMTS5 | Surgical OA model in rats | Single intra-articular injection of miR-140 agomir | 4, 8, and 12 weeks | Significantly lower expression | [10] |
Signaling Pathways and Experimental Workflows
miR-140 Signaling in Chondrocytes
The following diagram illustrates the key signaling pathways regulated by miR-140 in chondrocytes, highlighting its role in maintaining cartilage homeostasis.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for investigating the effects of miR-140 in a cell-based model of osteoarthritis.
Experimental Workflow for In Vivo Studies
This diagram illustrates the workflow for assessing the therapeutic efficacy of miR-140 in an animal model of osteoarthritis.
Experimental Protocols
Protocol for In Vitro Transfection of Chondrocytes with miR-140 Mimic
Objective: To overexpress miR-140 in cultured chondrocytes to study its effects on gene and protein expression.
Materials:
-
Primary human or rat chondrocytes or a chondrocyte cell line (e.g., C28/I2)
-
Culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
miR-140 mimic and negative control mimic
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well culture plates
-
Recombinant human IL-1β (optional, for inducing an OA phenotype)
Procedure:
-
Cell Seeding: Seed chondrocytes in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
For each well, dilute the miR-140 mimic or negative control mimic in Opti-MEM to a final concentration of 50 nM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted miRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add fresh, antibiotic-free culture medium to each well.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
(Optional) IL-1β Stimulation: After the initial incubation, the medium can be replaced with medium containing IL-1β (e.g., 10 ng/mL) for an additional 24 hours to induce an OA-like phenotype.
-
Harvesting: After the desired incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blot).
Protocol for Intra-articular Injection of miR-140 Agomir in a Rat Model of Osteoarthritis
Objective: To deliver a stabilized form of miR-140 directly to the joint space to assess its therapeutic effects in vivo.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
miR-140 agomir and negative control agomir
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile saline
-
Insulin syringes with 30-gauge needles
-
Surgical instruments for OA induction (if applicable)
Procedure:
-
Induction of Osteoarthritis: Induce OA in the knee joint of the rats using a validated surgical method, such as anterior cruciate ligament transection (ACLT) or medial meniscectomy. Allow for a post-operative recovery period as required by the specific model.
-
Preparation of Injection Solution: Reconstitute the miR-140 agomir and negative control agomir in sterile saline to the desired concentration (e.g., 20 μM).
-
Anesthesia and Preparation: Anesthetize the rat and shave the area around the knee joint. Cleanse the skin with an antiseptic solution.
-
Intra-articular Injection:
-
Flex the knee joint to 90 degrees.
-
Insert the 30-gauge needle into the joint space through the patellar ligament.
-
Slowly inject 50 µL of the miR-140 agomir solution or the negative control solution into the joint cavity.
-
-
Post-injection Care: Monitor the animal for recovery from anesthesia. Provide appropriate post-operative care, including analgesics.
-
Endpoint Analysis: At pre-determined time points (e.g., 4, 8, and 12 weeks post-injection), euthanize the animals and harvest the knee joints for histological and biochemical analysis.
Protocol for Engineering Chondrocyte-Targeting Exosomes for miR-140 Delivery
Objective: To produce exosomes that specifically target chondrocytes and deliver a therapeutic cargo of miR-140.
Materials:
-
Exosome-producing cells (e.g., HEK293T or mesenchymal stem cells)
-
Plasmid encoding a fusion protein of a chondrocyte-affinity peptide (CAP) and an exosomal membrane protein (e.g., Lamp2b)
-
Plasmid for co-expression of miR-140 precursor
-
Cell culture medium and exosome-depleted FBS
-
Transfection reagent for plasmid DNA
-
Exosome isolation kit or ultracentrifugation equipment
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plasmid Transfection:
-
Culture the exosome-producing cells in medium supplemented with exosome-depleted FBS.
-
Co-transfect the cells with the CAP-Lamp2b plasmid and the miR-140 precursor plasmid using a suitable transfection reagent.
-
-
Collection of Conditioned Medium: After 48-72 hours of transfection, collect the cell culture supernatant.
-
Exosome Isolation:
-
Centrifuge the collected supernatant at increasing speeds to remove cells and cellular debris (e.g., 300 x g for 10 min, 2,000 x g for 10 min, 10,000 x g for 30 min).
-
Isolate the exosomes from the cleared supernatant using either a commercial exosome isolation kit or by ultracentrifugation (e.g., 100,000 x g for 70 min).
-
-
Exosome Characterization:
-
Characterize the isolated exosomes for size and concentration using nanoparticle tracking analysis (NTA).
-
Confirm the presence of exosomal markers (e.g., CD63, CD81) by Western blot.
-
Quantify the enrichment of miR-140 in the exosomes using qPCR.
-
-
In Vitro and In Vivo Application: The engineered exosomes can be used for in vitro studies with chondrocytes or for in vivo administration via intra-articular injection in animal models of OA.
Conclusion
The development of miR-140-based therapies holds significant promise for the treatment of osteoarthritis. The information and protocols provided in this document offer a comprehensive guide for researchers and drug development professionals to advance the preclinical and potentially clinical development of this innovative therapeutic approach. Further research is warranted to optimize delivery strategies, assess long-term safety and efficacy, and ultimately translate these findings into effective treatments for patients with osteoarthritis.
References
- 1. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Engineering of MSC-Derived Exosomes: A Promising Cell-Free Therapy for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-140 and the silencing of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sox9 is upstream of microRNA-140 in cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress on the role of miR-140 in cartilage matrix remodelling and its implications for osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: miR-140 as a Prognostic Biomarker in Oncology
Introduction
MicroRNAs (miRNAs) are small, non-coding RNA molecules, approximately 22 nucleotides in length, that regulate gene expression post-transcriptionally.[1] Their dysregulation is a hallmark of many human cancers, where they can function as either oncogenes or tumor suppressors.[2][3][4] Emerging evidence highlights microRNA-140 (miR-140) as a significant tumor suppressor in various malignancies.[5] Its expression levels are frequently altered in tumor tissues, and these changes have been correlated with clinical outcomes, making miR-140 a promising candidate for a prognostic biomarker.[6][7] These application notes provide a summary of the prognostic value of miR-140, its associated signaling pathways, and a detailed protocol for its quantification in clinical samples.
Prognostic Significance of miR-140
A meta-analysis involving 1,386 participants across 12 studies demonstrated that elevated miR-140 expression is strongly correlated with improved overall survival (OS) in cancer patients.[6] Conversely, low levels of miR-140 are associated with advanced tumor-node-metastasis (TNM) stage, poorer histological grade, and positive lymph node metastasis.[6] The prognostic value of miR-140 varies across different cancer types.
Table 1: Summary of miR-140 Prognostic Significance Across Various Cancers
| Cancer Type | Finding | Prognostic Implication | Key Statistic (HR or OR) | Reference |
| Pan-Cancer | High miR-140 Expression | Favorable Overall Survival (OS) | HR = 0.728 (95% CI = 0.601-0.882) | [6] |
| Low miR-140 Expression | Advanced TNM Stage | OR = 0.420 (95% CI = 0.299-0.590) | [6] | |
| Low miR-140 Expression | Worse Histologic Grade | OR = 0.410 (95% CI = 0.261-0.643) | [6] | |
| Low miR-140 Expression | Lymph Node Metastasis | OR = 0.341 (95% CI = 0.144-0.807) | [6] | |
| Digestive System Cancers | High miR-140 Expression | Better Overall Survival (OS) | HR = 0.675 (95% CI = 0.538-0.848) | [6] |
| Head and Neck Cancers | High miR-140 Expression | Better Overall Survival (OS) | HR = 0.603 (95% CI = 0.456-0.797) | [6] |
| Breast Cancer | High miR-140-3p Expression | Improved Survival | - | [7] |
| Progressive Downregulation | Correlates with Increasing Tumor Grade | - | [5] | |
| Multiple Cancers | Low miR-140-3p Expression | Poor Prognosis in KIRP, BLCA, PRAD, STAD, LUAD, KIRC, READ, THYM, CESC | - | [8] |
HR = Hazard Ratio; OR = Odds Ratio; CI = Confidence Interval. An HR < 1 or OR < 1 indicates a favorable outcome for the specified group (e.g., low miR-140 group having a lower odds of being at an early TNM stage).
Signaling Pathways and Mechanism of Action
miR-140 exerts its tumor-suppressive functions by targeting and inhibiting the expression of multiple oncogenes. In breast cancer, miR-140 has been shown to play a crucial role in regulating cancer stem cell pathways, which are fundamental to tumor initiation and progression.[5]
Key signaling pathways regulated by miR-140 include:
-
Wnt Signaling: By targeting key components of the Wnt pathway, miR-140 can inhibit processes that lead to cancer cell proliferation and maintenance of a stem-cell-like state.
-
SOX2 & SOX9 Pathways: miR-140 directly targets SOX2 and SOX9, which are critical transcription factors for maintaining stem cell properties. Downregulation of miR-140 leads to their overexpression, promoting cancer stem cell populations and tumor progression.[5]
Downregulation of miR-140 in tumors can occur via several mechanisms, including epigenetic silencing through CpG island methylation and regulation by estrogen response elements in its promoter region.[5]
Caption: miR-140 signaling pathway in cancer.
Protocols for Quantification of miR-140
The following protocols provide a generalized workflow for the quantification of miR-140 expression from either fresh-frozen tissue or serum/plasma samples using stem-loop reverse transcription followed by quantitative real-time PCR (qRT-PCR).
Caption: Experimental workflow for miR-140 biomarker analysis.
Protocol 1: Total RNA Extraction
A. From Fresh-Frozen Tissue
-
Homogenization: Homogenize 20-30 mg of frozen tissue in 1 mL of a phenol-based lysis reagent (e.g., TRIzol) using a mechanical homogenizer.
-
Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
B. From Serum/Plasma It is recommended to use a commercial kit designed for circulating miRNA extraction for optimal yield and purity.
-
Lysis: Mix 200 µL of serum or plasma with the lysis buffer provided in the kit. Spike in a synthetic miRNA (e.g., cel-miR-39) to serve as an external control for extraction efficiency.
-
Purification: Follow the manufacturer's protocol, which typically involves a combination of phenol-chloroform extraction and column-based purification to isolate total RNA, including the small miRNA fraction.
-
Elution: Elute the RNA in 15-30 µL of RNase-free water.
Protocol 2: Stem-Loop Reverse Transcription (RT)
-
Reaction Mix: Prepare the RT reaction mix on ice. For a 15 µL reaction:
-
Total RNA: 10-100 ng (or 5 µL of RNA eluate from serum)
-
miR-140 specific stem-loop RT primer (10 µM): 1 µL
-
Endogenous control RT primer (e.g., U6 snRNA, RNU48) (10 µM): 1 µL
-
10 mM dNTP Mix: 0.5 µL
-
MultiScribe™ Reverse Transcriptase (50 U/µL): 1 µL
-
10X RT Buffer: 1.5 µL
-
RNase Inhibitor (20 U/µL): 0.2 µL
-
Nuclease-free water: to 15 µL
-
-
Incubation: Gently mix and run the reaction in a thermal cycler with the following program:
-
16°C for 30 minutes
-
42°C for 30 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qRT-PCR.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
Reaction Mix: Prepare the qPCR reaction mix on ice. For a 20 µL reaction per well:
-
2X TaqMan™ Universal PCR Master Mix or similar SYBR Green mix: 10 µL
-
20X TaqMan™ MicroRNA Assay (contains specific forward/reverse primers and probe): 1 µL
-
RT product (cDNA): 1.5 µL
-
Nuclease-free water: 7.5 µL
-
-
Plate Setup: Pipette the mix into a 96-well or 384-well PCR plate. Run separate reactions for the target miRNA (miR-140) and the endogenous control (e.g., U6). Include no-template controls for each primer set.
-
Thermal Cycling: Run the plate on a real-time PCR instrument with a standard program:
-
Enzyme Activation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Protocol 4: Data Analysis and Interpretation
-
Relative Quantification: Use the comparative Ct (2-ΔΔCt) method for relative quantification of miR-140 expression.
-
ΔCt: Normalize the Ct value of miR-140 to the endogenous control: ΔCt = Ct(miR-140) - Ct(Endogenous Control)
-
ΔΔCt: Normalize the ΔCt of the tumor sample to a calibrator (e.g., pooled normal adjacent tissue samples or the average ΔCt of the patient cohort): ΔΔCt = ΔCt(Tumor Sample) - ΔCt(Calibrator)
-
Fold Change: Calculate the relative expression: Fold Change = 2^(-ΔΔCt)
-
-
Patient Stratification: Dichotomize patients into "high" and "low" miR-140 expression groups using a cutoff value, typically the median or mean expression level across the cohort.
-
Prognostic Assessment: Correlate the expression groups with clinical outcome data (e.g., overall survival, disease-free survival) using Kaplan-Meier survival analysis and log-rank tests.
Clinical Application and Future Directions
The quantification of miR-140 holds significant potential for clinical application. As a stable molecule detectable in both tissue and body fluids, it is a suitable candidate for a minimally invasive liquid biopsy.[9][10] Low miR-140 levels could identify patients at higher risk of disease progression, lymph node metastasis, and poor survival.[6][8] This information could guide treatment decisions, helping to stratify patients for more aggressive therapies or for inclusion in clinical trials targeting the pathways regulated by miR-140.
Standardized protocols for sample handling and analysis are crucial for its implementation in clinical practice.[11] Further validation in large, prospective clinical cohorts is necessary to establish definitive expression cutoffs and confirm its utility as a standalone or panel-based prognostic biomarker for specific cancer types.
References
- 1. mdpi.com [mdpi.com]
- 2. MicroRNA biogenesis pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miRNAs: Potential as Biomarkers and Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MicroRNAs in Cancer Gene Therapy [mdpi.com]
- 5. Roles of microRNA-140 in stem cell-associated early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic and clinicopathological importance of microRNA-140 expression in cancer patients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of MicroRNAs as Breast Cancer Prognosis Markers through the Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive Pan-Cancer Analysis of the Prognostic and Immunological Roles of the METTL3/lncRNA-SNHG1/miRNA-140-3p/UBE2C Axis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Serum microRNA array analysis identifies miR-140-3p, miR-33b-3p and miR-671-3p as potential osteoarthritis biomarkers involved in metabolic processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Transfection Efficiency of miR-140 Mimics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency of miR-140 mimics.
Frequently Asked Questions (FAQs)
Q1: What are miR-140 mimics and how do they work?
A1: miR-140 mimics are chemically synthesized, double-stranded RNA molecules that are designed to imitate the function of endogenous mature microRNA-140 (miR-140).[1][2][3] When introduced into cells, these mimics can specifically bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to translational repression or degradation of the mRNA.[1][2][3] This process, known as RNA interference (RNAi), allows researchers to study the gain-of-function effects of miR-140.[2][3]
Q2: What are some known downstream targets and signaling pathways regulated by miR-140?
A2: miR-140 is known to play a significant role in cartilage development and homeostasis.[4] It regulates chondrocyte differentiation and function by targeting several key genes. For instance, miR-140 has been shown to target and repress the expression of genes such as ADAMTS5, a key enzyme in cartilage degradation, and CXCL12 and SMAD3, which are involved in chondrocyte differentiation.[5][6] By repressing SMAD3, miR-140 can suppress the TGF-β signaling pathway.[5] It also influences other pathways such as the Wnt/β-catenin and NF-κB signaling pathways.[5][7][8]
Q3: What are the critical quality control steps for miR-140 mimics before transfection?
A3: Ensuring the quality of your miR-140 mimic is crucial for a successful transfection experiment. Key quality control steps include:
-
Purity and Integrity: The mimic should be of high purity, free from contaminants that could induce cytotoxicity or off-target effects. This can be verified by techniques like mass spectrometry and HPLC analysis.[]
-
Proper Reconstitution: Lyophilized mimics should be resuspended in nuclease-free water to the desired stock concentration (e.g., 20 µM).[10] It is important to briefly centrifuge the tube before opening to ensure the pellet is at the bottom.
-
Storage: Aliquot the reconstituted mimic to minimize freeze-thaw cycles and store at -20°C or -80°C in a non-frost-free freezer.[10][11]
Q4: What are the essential controls to include in a miR-140 mimic transfection experiment?
A4: Including proper controls is essential for interpreting your results accurately.[12] Key controls include:
-
Negative Control Mimic: A mimic with a random sequence that has been validated to not produce any identifiable effects on the cells being used.[13][14] This helps to distinguish the specific effects of the miR-140 mimic from non-specific effects of the transfection process.
-
Positive Control: A mimic known to produce a measurable effect in your cell type, such as a mimic targeting a housekeeping gene.[12][13][15] This confirms that the transfection reagents and protocol are working correctly.
-
Untransfected Cells: A sample of cells that do not receive any transfection reagent or mimic. This serves as a baseline for cell viability and gene expression.[1]
-
Mock Transfection: Cells treated with the transfection reagent only (without the mimic). This helps to assess any cytotoxic effects of the transfection reagent itself.[1]
Troubleshooting Guide for Low Transfection Efficiency
Low transfection efficiency can be caused by a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem Area 1: Cell Health and Culture Conditions
| Potential Cause | Observation | Recommended Solution |
| Poor Cell Health | Cells appear unhealthy (e.g., rounded, detached, slow growth) before transfection. | Use freshly passaged cells that are in the logarithmic growth phase. Ensure cells are free from contamination, such as mycoplasma.[16][17] |
| Incorrect Cell Confluency | Cell density is too low or too high at the time of transfection. | Optimize cell confluency. For most adherent cell lines, a confluency of 60-80% at the time of transfection is recommended.[17][18][19] |
| Presence of Serum and Antibiotics | Transfection is performed in the presence of serum and/or antibiotics. | For many transfection reagents, it is recommended to form the mimic-reagent complexes in serum-free medium.[19][20][21] Some protocols also advise against using antibiotics during transfection.[21] |
Problem Area 2: Transfection Reagent and miR-140 Mimic Complex Formation
| Potential Cause | Observation | Recommended Solution |
| Suboptimal Reagent-to-Mimic Ratio | Low transfection efficiency despite healthy cells. | Titrate the amount of transfection reagent and miR-140 mimic to find the optimal ratio for your specific cell line.[13][22] Start with the manufacturer's recommended ratio and then test higher and lower ratios. |
| Incorrect Mimic Concentration | The final concentration of the miR-140 mimic is too low to elicit a response. | Perform a dose-response experiment to determine the optimal mimic concentration. A starting range of 10 nM to 200 nM is often suggested.[10][23] |
| Improper Complex Formation | Complexes are not formed correctly, leading to inefficient uptake. | Ensure that the transfection reagent and mimic are diluted in serum-free medium separately before combining.[18][20] Allow sufficient incubation time (typically 5-20 minutes at room temperature) for the complexes to form.[18][20][24] |
Problem Area 3: Incubation and Post-Transfection Analysis
| Potential Cause | Observation | Recommended Solution |
| Suboptimal Incubation Time | Analysis is performed too early or too late after transfection. | The optimal incubation time for analyzing the effects of the miR-140 mimic can vary. A time-course experiment (e.g., 24, 48, and 72 hours post-transfection) is recommended to determine the peak effect.[1][11][24] |
| Inefficient Downstream Assay | The chosen assay is not sensitive enough to detect the effects of the mimic. | Validate your downstream analysis method. For example, if you are measuring protein levels by Western blot, ensure your antibody is specific and sensitive. For mRNA analysis, use validated qPCR primers.[22] |
Experimental Protocols
General Protocol for miR-140 Mimic Transfection in a 6-Well Plate
This protocol provides a general guideline. Optimization will be required for specific cell lines and transfection reagents.
Materials:
-
Healthy, actively dividing cells
-
miR-140 mimic (20 µM stock solution)
-
Negative control mimic (20 µM stock solution)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. The cells should be 60-80% confluent at the time of transfection.[18][19]
-
Preparation of Mimic-Lipid Complexes (per well):
-
Tube A: Dilute 2.0 µL of the 20 µM miR-140 mimic stock solution in 125 µL of serum-free medium.[18]
-
Tube B: Dilute 5.0 µL of the transfection reagent in 125 µL of serum-free medium.[18]
-
Incubate both tubes at room temperature for 5 minutes.[18]
-
Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.[20][23]
-
-
Transfection:
-
Gently add the 250 µL of the mimic-lipid complex mixture drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[11][24] The optimal incubation time should be determined experimentally.
-
Analysis: After incubation, harvest the cells for downstream analysis (e.g., qPCR, Western blot, or functional assays).
Validation of Transfection Efficiency by RT-qPCR
To confirm successful transfection, the intracellular level of miR-140 can be measured using RT-qPCR.
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a suitable kit that can efficiently isolate small RNAs.
-
Reverse Transcription (RT): Perform reverse transcription using a specific stem-loop RT primer for miR-140 to generate cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to miR-140 and a universal reverse primer. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-140 in transfected cells compared to control cells using the ΔΔCt method. A significant increase in miR-140 levels in cells transfected with the mimic indicates successful delivery.[23]
Visualizations
Experimental Workflow for Troubleshooting Low Transfection Efficiency
Caption: A logical workflow for troubleshooting low miR-140 mimic transfection efficiency.
Simplified miR-140 Signaling Pathway
References
- 1. Guidelines for transfection of miRNA [qiagen.com]
- 2. The Guideline of the Design and Validation of MiRNA Mimics | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the roles of miR-140 and its host gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of microRNA and signaling pathway in osteoarthritis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmgood.com [abmgood.com]
- 12. Performing appropriate miRNA control experiments [qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. miRNA Mimic Negative Control | Applied Biological Materials Inc. [abmgood.com]
- 15. miRNA Transfection and Function | Thermo Fisher Scientific - US [thermofisher.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 18. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis [bio-protocol.org]
- 21. genscript.com [genscript.com]
- 22. ulab360.com [ulab360.com]
- 23. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing miR-140 Inhibitor Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with miR-140 inhibitors. Our goal is to help you optimize your experiments for maximal effect and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a miR-140 inhibitor?
A1: A common starting concentration for miRNA inhibitors is 50 nM.[1] However, the optimal concentration can vary significantly depending on the cell line, the specific miR-140 inhibitor used, and the downstream analysis method.[1] For commercially available hsa-miR-140-5p inhibitors, a starting concentration of 100 nM is recommended, with an optimization range of 20 to 500 nM.
Q2: How can I determine the optimal concentration of my miR-140 inhibitor?
A2: To determine the ideal concentration for your specific experimental setup, it is crucial to perform a dose-response experiment. This involves transfecting your cells with a range of inhibitor concentrations and then measuring the effect on a known miR-140 target gene or a relevant phenotype.
Q3: What controls are necessary for a miR-140 inhibitor experiment?
A3: Appropriate controls are essential for interpreting your results correctly.[2] Key controls include:
-
Negative Control (NC) Inhibitor: A non-targeting inhibitor with a random sequence that has minimal sequence identity to the human, mouse, or rat genome. This control helps to distinguish sequence-specific effects from non-specific effects of the transfection process.
-
Untransfected Control: Cells that have not been exposed to any transfection reagent or inhibitor. This provides a baseline for cell viability and target gene expression.
-
Positive Control: A validated miRNA inhibitor known to produce a measurable effect in your cell type can help confirm that the transfection and downstream assays are working correctly.
Q4: How long after transfection should I assess the effects of the miR-140 inhibitor?
A4: The effects of a miRNA inhibitor on transcript or protein levels are often not immediate.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours post-transfection) to determine the optimal time point for analysis in your specific cell line and for your target of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low transfection efficiency | Suboptimal ratio of transfection reagent to inhibitor. | Optimize the ratio of transfection reagent to your miR-140 inhibitor. Prepare a matrix of varying concentrations of both the reagent and the inhibitor to find the most effective and least toxic combination. |
| Cell confluence is too high or too low. | Ensure your cells are in the exponential growth phase and at the recommended confluence for your specific cell line and transfection reagent (typically 70-90%). | |
| Presence of antibiotics or other inhibitors in the culture medium. | Perform transfections in antibiotic-free medium, as some antibiotics can negatively impact transfection efficiency. | |
| No significant change in target gene expression | The selected target gene is not a primary target of miR-140 in your cell model. | Validate that your chosen target gene is indeed regulated by miR-140 in your specific cell line. This can be done using a luciferase reporter assay with the 3'UTR of the target gene. |
| Insufficient inhibitor concentration. | Perform a dose-response experiment with a wider range of inhibitor concentrations to ensure you are reaching a concentration that effectively inhibits miR-140. | |
| The endogenous level of miR-140 in your cells is very low. | If the basal expression of miR-140 is already low, the effect of an inhibitor may be minimal. Confirm the endogenous miR-140 expression level in your cell line using RT-qPCR. | |
| High cell toxicity or death after transfection | The concentration of the transfection reagent or inhibitor is too high. | Reduce the concentration of the transfection reagent and/or the miR-140 inhibitor. Perform a toxicity test with a range of concentrations to determine the maximum tolerable dose for your cells. |
| The transfection reagent itself is toxic to the cells. | Consider trying a different transfection reagent that is known to be less toxic to your specific cell line. | |
| Inconsistent results between experiments | Variations in cell passage number or culture conditions. | Use cells within a consistent and low passage number range. Ensure that all culture conditions (e.g., media, supplements, CO2 levels, temperature) are kept constant between experiments. |
| Pipetting errors or inconsistent complex formation. | Prepare a master mix of the transfection complexes to ensure consistency across all wells and replicates. |
Data Presentation
Table 1: Recommended Concentration Range for miR-140 Inhibitor Optimization
| Parameter | Concentration Range | Recommendation |
| Starting Concentration | 50 - 100 nM | A concentration of 100 nM is a good starting point for many commercially available miR-140 inhibitors. |
| Optimization Range | 20 - 500 nM | Test a range of concentrations within this window to identify the optimal concentration for your specific cell line and experimental goals. |
| Negative Control Concentration | Match the experimental inhibitor concentration | Use the same concentration for your negative control inhibitor as your experimental miR-140 inhibitor to ensure valid comparisons. |
Note: The optimal concentration is highly dependent on the cell type, transfection reagent, and the specific endpoint being measured. The provided ranges are a general guideline.
Experimental Protocols
Protocol 1: Optimizing miR-140 Inhibitor Concentration
This protocol outlines a general procedure for determining the optimal concentration of a miR-140 inhibitor in a 24-well plate format.
Materials:
-
miR-140 inhibitor (and negative control inhibitor)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
24-well tissue culture plates
-
Cells of interest
-
Assay-specific reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, luciferase assay system)
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare Inhibitor-Transfection Reagent Complexes:
-
For each concentration to be tested, dilute the miR-140 inhibitor (and negative control) in Opti-MEM™ to the desired final concentrations (e.g., 20, 50, 100, 200, 500 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted inhibitor and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and add the inhibitor-transfection reagent complexes to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After incubation, harvest the cells and perform your desired downstream analysis to assess the effect of the inhibitor. This could include:
-
RT-qPCR: to measure the mRNA levels of a known miR-140 target gene.
-
Western Blot: to measure the protein levels of a known miR-140 target.
-
Luciferase Reporter Assay: if you have a reporter construct with the 3'UTR of a miR-140 target.
-
Phenotypic Assays: to assess changes in cell proliferation, migration, or other relevant phenotypes.
-
-
-
Data Analysis:
-
Normalize the results to the negative control inhibitor-treated cells.
-
Plot the dose-response curve to determine the concentration that gives the maximal desired effect with minimal toxicity.
-
Protocol 2: Validating a miR-140 Target using a Luciferase Reporter Assay
This protocol describes how to confirm if a gene is a direct target of miR-140 using a luciferase reporter assay after transfecting with a miR-140 inhibitor. This example is based on the validation of Cxcl12 as a miR-140 target.[3]
Materials:
-
Luciferase reporter plasmid containing the 3'UTR of the putative target gene (e.g., pLuc-Cxcl12-3'UTR)
-
miR-140 inhibitor and negative control inhibitor
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfection:
-
Seed your cells in a 96-well or 24-well plate the day before transfection.
-
On the day of transfection, prepare co-transfection complexes containing:
-
The luciferase reporter plasmid.
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Either the miR-140 inhibitor or the negative control inhibitor at the optimized concentration.
-
The transfection reagent.
-
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
An increase in the normalized luciferase activity in the cells treated with the miR-140 inhibitor compared to the negative control indicates that the inhibitor is preventing miR-140 from repressing the luciferase reporter, thus validating the gene as a direct target.
-
Visualizations
Caption: Experimental workflow for optimizing miR-140 inhibitor concentration.
Caption: miR-140 regulation of the Wnt/β-catenin signaling pathway.
References
Technical Support Center: Overcoming Off-Target Effects of Synthetic miR-140 Oligos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects when using synthetic miR-140 oligos.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with synthetic miR-140 mimics?
A1: Off-target effects from synthetic microRNA mimics, including those for miR-140, primarily arise from their unintended interaction with messenger RNAs (mRNAs) other than the intended target. This occurs through a mechanism similar to that of endogenous microRNAs, where the "seed" region of the mimic (nucleotides 2-8 from the 5' end) binds to partially complementary sequences in the 3' untranslated regions (3' UTRs) of unintended mRNA transcripts, leading to their translational repression or degradation.[1][2] Additionally, high concentrations of synthetic mimics can saturate the endogenous RNA-induced silencing complex (RISC), potentially disrupting the normal function of other endogenous miRNAs.
Q2: How can I minimize off-target effects in my miR-140 mimic experiments?
A2: Several strategies can be employed to minimize off-target effects:
-
Dose Optimization: Use the lowest effective concentration of the miR-140 mimic that still achieves the desired on-target effect. This can be determined through a dose-response experiment.
-
Chemical Modifications: Employ chemically modified oligos. Modifications such as 2'-O-methylation or Locked Nucleic Acids (LNAs) in the seed region can reduce off-target binding without significantly compromising on-target activity.[1][3]
-
Pooling Strategies: Using a pool of different siRNA sequences targeting the same gene can reduce the concentration of any single oligo, thereby minimizing its specific off-target effects.
-
Use of Appropriate Controls: Always include negative controls (e.g., a scrambled sequence mimic) to distinguish sequence-specific off-target effects from non-specific effects of the transfection process.[4]
Q3: What are the validated targets of miR-140-5p and miR-140-3p that I can use as positive controls?
A3: Validated targets for miR-140 are crucial for confirming the on-target activity of your synthetic oligos. Some experimentally validated targets include:
-
miR-140-5p:
-
miR-140-3p:
-
MAPK1 (ERK2): Directly targets MAPK1, a key component of the MAPK signaling pathway.[7]
-
PTEN: Silencing of miR-140-3p can lead to the upregulation of PTEN, a tumor suppressor involved in the PI3K/AKT pathway.
-
Troubleshooting Guide
Problem 1: High degree of off-target gene regulation observed in my RNA-seq or microarray data.
-
Possible Cause: The concentration of the synthetic miR-140 mimic is too high, leading to widespread, non-specific binding.
-
Solution:
-
Perform a Dose-Response Experiment: Titrate the concentration of your miR-140 mimic to find the lowest effective dose that modulates your target of interest without causing extensive off-target effects.
-
Switch to Chemically Modified Oligos: If using unmodified oligos, consider switching to mimics with 2'-O-methyl or LNA modifications in the seed region to enhance specificity.
-
Problem 2: My negative control mimic is showing a phenotype or altered gene expression.
-
Possible Cause: The negative control sequence may have unintended targets within the cells you are using. No single negative control sequence is guaranteed to be inert in all cell types. It's also possible that the high concentration of any small RNA can trigger a cellular stress or immune response.[8]
-
Solution:
-
Test Multiple Negative Controls: Use at least two different negative control sequences to ensure the observed phenotype is not due to an off-target effect of a single control.
-
Lower the Concentration: As with the experimental mimic, high concentrations of the negative control can lead to non-specific effects.
-
Perform "Mock" Transfection: Include a control where cells are treated with the transfection reagent alone to assess the effects of the delivery method.
-
Problem 3: Low or no on-target activity of my miR-140 mimic.
-
Possible Cause:
-
Inefficient transfection.
-
Degradation of the synthetic oligo.
-
The chosen target is not regulated by miR-140 in your specific cell type or experimental conditions.
-
-
Solution:
-
Optimize Transfection Protocol: Refer to the detailed transfection protocol below and optimize parameters such as cell density, reagent-to-oligo ratio, and incubation time.
-
Use a Positive Control: Transfect a validated positive control mimic (e.g., a mimic for a highly expressed housekeeping gene) to confirm transfection efficiency.
-
Validate Target Expression: Ensure your target of interest is expressed in your cell line at a detectable level.
-
Confirm with a Luciferase Reporter Assay: Validate the direct interaction between miR-140 and the 3' UTR of your target gene using the protocol provided below.
-
Quantitative Data on Off-Target Effect Reduction
The following table summarizes quantitative data from studies investigating the impact of chemical modifications on the on- and off-target effects of small interfering RNAs (siRNAs), which share mechanistic similarities with miRNA mimics.
| Chemical Modification | Position of Modification | On-Target Activity (IC50) | Off-Target Activity (IC50) | Fold Selectivity Improvement (Off-target IC50 / On-target IC50) | Reference |
| Unmodified | - | 15 ± 5 pM | 15 ± 5 pM | 1 | [2] |
| 7-EAA triazole (NEtPip) | Guide Strand Position 6 | 44 ± 18 pM | > 5000 pM | > 113 | [2] |
| 7-EAA triazole (NH2Bn) | Guide Strand Position 6 | 13 ± 5 pM | 1358 ± 177 pM | > 104 | [2] |
| 2'-O-methyl | Guide Strand Position 2 | - | Reduced off-target genes by ~20% | - | [3] |
Note: IC50 values represent the concentration required to achieve 50% inhibition. A higher IC50 for off-target activity indicates reduced off-target effects. Data is illustrative and may vary depending on the specific oligo sequence and experimental system.
Experimental Protocols
Protocol 1: Transfection of Synthetic miR-140 Mimics
This protocol is a general guideline for transfecting adherent cells in a 6-well plate format using a lipid-based transfection reagent. Optimization is recommended for different cell types and plate formats.
Materials:
-
Synthetic miR-140 mimic and negative control mimic (lyophilized or in stock solution)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free culture medium (e.g., Opti-MEM™)
-
Complete culture medium with serum
-
6-well tissue culture plates
-
Adherent cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Oligo-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute the desired final concentration of the miR-140 mimic (e.g., 10 nM) in 125 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 5 µL of the transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted mimic and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells. b. Add 1.75 mL of fresh, serum-free medium to each well. c. Add the 250 µL of oligo-lipid complex dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation: a. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. b. After the incubation period, add 1 mL of complete culture medium containing serum to each well.
-
Post-Transfection Analysis: Cells can be harvested for analysis (e.g., RNA or protein extraction) 24-72 hours post-transfection, depending on the experimental endpoint.
Protocol 2: Luciferase Reporter Assay for Off-Target Validation
This assay is used to determine if a specific gene is a direct target of miR-140 by cloning its 3' UTR downstream of a luciferase reporter gene.
Materials:
-
Luciferase reporter vector containing the 3' UTR of the putative off-target gene
-
Control luciferase vector (e.g., Renilla luciferase) for normalization
-
Synthetic miR-140 mimic and negative control mimic
-
Transfection reagent suitable for plasmid DNA and oligos
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfection: a. Seed cells in a 24-well plate to reach 70-90% confluency on the day of transfection. b. Co-transfect the cells with the 3' UTR reporter vector, the control luciferase vector, and either the miR-140 mimic or the negative control mimic using a suitable transfection reagent. Follow the manufacturer's instructions for co-transfection of plasmids and small RNAs.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: a. Aspirate the culture medium and gently wash the cells with PBS. b. Add passive lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.
-
Luciferase Assay: a. Transfer the cell lysate to a luminometer-compatible plate. b. Add the firefly luciferase substrate and measure the luminescence. c. Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. b. Compare the normalized luciferase activity in cells transfected with the miR-140 mimic to those transfected with the negative control. A significant reduction in luciferase activity in the presence of the miR-140 mimic indicates a direct interaction with the 3' UTR.
Protocol 3: Workflow for RNA-Seq Data Analysis of Off-Target Effects
This workflow outlines the key bioinformatic steps to identify and quantify off-target effects of a synthetic miR-140 mimic from RNA-sequencing data.
1. Quality Control and Adapter Trimming:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools such as Cutadapt or Trimmomatic.
2. Alignment to the Reference Genome:
-
Align the trimmed reads to the appropriate reference genome (e.g., human or mouse) using a splice-aware aligner like STAR.
3. Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
4. Differential Gene Expression Analysis:
-
Use R packages such as DESeq2 or edgeR to identify genes that are significantly differentially expressed between cells treated with the miR-140 mimic and the negative control.
5. Identification of Potential Off-Targets:
-
Filter the list of downregulated genes for those that contain a sequence in their 3' UTR that is complementary to the seed region of the miR-140 mimic.
-
Bioinformatic tools and databases (e.g., TargetScan, miRDB) can be used to predict potential off-targets based on seed sequence matching.
6. Enrichment Analysis:
-
Perform Gene Set Enrichment Analysis (GSEA) or similar pathway analysis on the list of downregulated genes with seed matches to identify any biological pathways that are disproportionately affected by the off-target effects.
Signaling Pathways and Experimental Workflows
miR-140 and the MAPK Signaling Pathway
miR-140 has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Specifically, miR-140-3p can directly target MAPK1 (also known as ERK2), a key component of this cascade.[7]
Caption: miR-140-3p regulation of the MAPK signaling pathway.
miR-140 and the PTEN/PI3K/AKT Signaling Pathway
miR-140 is also implicated in the regulation of the PTEN/PI3K/AKT pathway, a critical signaling cascade involved in cell growth, survival, and metabolism. While direct targeting of PTEN by miR-140 is context-dependent, its modulation can influence the activity of this pathway.
Caption: Potential regulation of the PTEN/PI3K/AKT pathway by miR-140.
Experimental Workflow for Assessing Off-Target Effects
This workflow provides a logical sequence of experiments to identify and validate off-target effects of synthetic miR-140 oligos.
Caption: A typical experimental workflow for identifying and validating off-target effects.
References
- 1. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry [thno.org]
- 4. Performing appropriate miRNA control experiments [qiagen.com]
- 5. Reversing the miRNA -5p/-3p stoichiometry reveals physiological roles and targets of miR-140 miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MiR-140-5p targets Prox1 to regulate the proliferation and differentiation of neural stem cells through the ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA mimics can distort physiological microRNA effects on immune checkpoints by triggering an antiviral interferon response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of miR-140 Mimics in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of miR-140 mimics in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with miR-140 mimics and provides solutions to improve experimental outcomes.
Issue 1: Low Transfection Efficiency or Rapid Degradation of miR-140 Mimic
Possible Causes:
-
Nuclease Contamination: RNases present in the cell culture environment, on lab equipment, or in reagents can rapidly degrade RNA mimics.
-
Suboptimal Transfection Reagent: The chosen transfection reagent may not be suitable for the cell type or the mimic, leading to poor uptake.
-
Serum Inhibition: Components in fetal bovine serum (FBS) can inhibit transfection and contain nucleases that degrade the mimic.
-
Inherent Instability of Unmodified Mimics: Standard RNA oligonucleotides are susceptible to degradation by intracellular nucleases.
Solutions:
| Solution Category | Specific Recommendation | Rationale |
| Aseptic Technique & Environment | Use RNase-free water, pipette tips, and tubes. Regularly decontaminate work surfaces and equipment with RNase-decontaminating solutions. | Minimizes extrinsic nuclease activity that can degrade the mimic before it enters the cells. |
| Transfection Optimization | Optimize the ratio of transfection reagent to miR-140 mimic. Test different commercially available transfection reagents (e.g., lipid-based, polymer-based). | The optimal ratio and reagent vary between cell lines, ensuring efficient encapsulation and delivery of the mimic. |
| Serum Conditions | Reduce serum concentration or use serum-free media during the initial hours of transfection, if compatible with the cell line. | Reduces the concentration of inhibitory factors and nucleases present in serum, enhancing transfection efficiency and mimic stability. |
| Chemically Modified Mimics | Utilize chemically modified miR-140 mimics. (See Table 1 for details). | Chemical modifications protect the mimic from nuclease degradation, thereby increasing its intracellular half-life and activity. |
Issue 2: Inconsistent or Non-reproducible Effects of miR-140 Mimic
Possible Causes:
-
Variable Transfection Efficiency: Inconsistent cell density, passage number, or transfection conditions can lead to variable mimic uptake.
-
Cell Line Health: Unhealthy or stressed cells may not respond consistently to miRNA mimic transfection.
-
Off-target Effects: High concentrations of mimics can lead to non-specific binding and off-target effects, confounding results.
Solutions:
| Solution Category | Specific Recommendation | Rationale |
| Standardized Cell Culture | Maintain a consistent cell seeding density and use cells within a narrow passage number range for experiments. | Ensures a uniform cell population that is more likely to respond consistently to transfection. |
| Cell Viability Monitoring | Regularly assess cell viability and morphology. Ensure cells are healthy and actively dividing before transfection. | Healthy cells have robust cellular machinery necessary for the proper processing and function of the miRNA mimic. |
| Dose-Response and Time-Course Experiments | Perform a dose-response experiment to determine the lowest effective concentration of the miR-140 mimic. Conduct a time-course experiment to identify the optimal time point for analysis. | Minimizes off-target effects by using the lowest possible concentration and captures the peak effect of the mimic. |
| Appropriate Controls | Always include a negative control mimic (a sequence with no known targets in the experimental system) and a positive control (a mimic with a known and easily measurable target). | Distinguishes sequence-specific effects of the miR-140 mimic from non-specific effects of the transfection process. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective chemical modifications to improve miR-140 mimic stability?
A1: Several chemical modifications can enhance the stability of miRNA mimics by making them more resistant to nuclease degradation. The choice of modification can depend on the specific experimental needs and cell type.
Table 1: Chemical Modifications to Enhance miRNA Mimic Stability
| Modification | Description | Advantages |
| Phosphorothioate (PS) Bonds | A non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom. | Increases nuclease resistance. |
| 2'-O-Methyl (2'-O-Me) | A methyl group is added to the 2' hydroxyl group of the ribose sugar. | Enhances nuclease resistance and reduces off-target effects. |
| 2'-Fluoro (2'-F) | A fluorine atom replaces the 2' hydroxyl group. | Increases binding affinity to the target mRNA and improves nuclease resistance. |
| Locked Nucleic Acid (LNA) | The ribose ring is "locked" in an A-form conformation by a methylene bridge. | Significantly increases thermal stability and nuclease resistance. |
Q2: How can I improve the delivery of miR-140 mimics into difficult-to-transfect cells?
A2: For cell lines that are resistant to standard lipid-based transfection, alternative delivery methods can be employed.
Table 2: Advanced Delivery Methods for miRNA Mimics
| Delivery Method | Description | Advantages |
| Lipid-Based Nanoparticles (LNPs) | Encapsulate the miRNA mimic in a lipid-based carrier. | Protects the mimic from degradation and facilitates cellular uptake. |
| Polymer-Based Nanoparticles | Use cationic polymers to form complexes with the negatively charged miRNA mimic. | Offers good stability and can be tailored for specific cell targeting. |
| Viral Vectors (e.g., AAV, Lentivirus) | The miRNA sequence is encoded in a viral vector, leading to endogenous expression. | Provides long-term, stable expression of the miRNA. Suitable for in vivo studies. |
| Electroporation | An electrical pulse is used to create transient pores in the cell membrane for mimic entry. | Effective for a wide range of cell types, including primary cells. |
Q3: How do I verify that the increased stability of my miR-140 mimic translates to functional activity?
A3: To confirm that a more stable mimic is also functionally active, you should assess the expression of known miR-140 target genes. A decrease in the mRNA or protein levels of these targets indicates that the mimic is active within the cell.
Experimental Protocols
Protocol 1: Assessment of miR-140 Mimic Stability using RT-qPCR
This protocol allows for the quantification of the remaining miR-140 mimic in cells over time to determine its intracellular half-life.
Workflow for Assessing miR-140 Mimic Stability
Caption: Workflow for determining the intracellular stability of miR-140 mimics.
Materials:
-
Cells of interest
-
miR-140 mimic (and a negative control mimic)
-
Transfection reagent
-
Culture medium
-
RNase-free water, tubes, and pipette tips
-
RNA extraction kit
-
Stem-loop reverse transcription primer for miR-140
-
RT-qPCR master mix and primers for miR-140 and a reference small RNA (e.g., U6 snRNA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Transfect cells with the miR-140 mimic and negative control mimic according to the manufacturer's protocol for the chosen transfection reagent.
-
Time-Course Harvest: Harvest cells at various time points post-transfection (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit.
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific for miR-140.
-
Quantitative PCR (qPCR): Perform qPCR using primers for mature miR-140 and a stable small RNA for normalization.
-
Data Analysis: Calculate the relative amount of miR-140 mimic remaining at each time point compared to the earliest time point (e.g., 4 hours). Plot the percentage of remaining mimic over time to determine the half-life.
Protocol 2: Western Blot Analysis of miR-140 Target Proteins
This protocol is for validating the functional activity of the miR-140 mimic by assessing the protein levels of its known targets, such as ADAMTS5 or MMP13.[1]
Materials:
-
Transfected cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-ADAMTS5, anti-MMP13) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the transfected cells with protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the effect of the miR-140 mimic.
miR-140 Signaling Pathways
miR-140 is involved in the regulation of several key signaling pathways, primarily by targeting specific mRNAs for degradation or translational repression.
Simplified miR-140 Signaling Pathway
Caption: miR-140 directly targets several mRNAs, influencing key signaling pathways.
Logical Relationship for Troubleshooting Low Mimic Efficacy
Caption: Troubleshooting logic for addressing low efficacy of miR-140 mimics.
References
Technical Support Center: Systemic miR-140 Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the systemic delivery of microRNA-140 (miR-140) in pre-clinical, in vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving effective systemic delivery of miR-140?
The primary challenges in the systemic delivery of miR-140 mimics or inhibitors are similar to those for other RNAi therapeutics and can be broadly categorized as:
-
Poor Stability : Unprotected miRNAs are susceptible to rapid degradation by nucleases present in the bloodstream, leading to a short half-life.[1]
-
Inefficient Cellular Uptake : The negative charge and large molecular size of miRNAs hinder their ability to cross cell membranes efficiently.[1]
-
Off-Target Effects : Since miRNAs can bind to multiple mRNA targets with imperfect complementarity, there is a significant risk of unintended gene silencing, which can lead to toxicity or reduced therapeutic effects.[2][3]
-
Immunotoxicity : Systemic administration of nucleic acids can activate the innate immune system, leading to undesirable inflammatory responses and side effects.[2][4]
-
Targeting and Biodistribution : Achieving sufficient accumulation of miR-140 in the desired target tissue (e.g., cartilage, tumor) while minimizing uptake in non-target organs like the liver and spleen is a major hurdle.[3][5]
Q2: Which type of delivery vehicle is best for my in vivo miR-140 study?
The choice of delivery vehicle depends on the target tissue, desired duration of effect, and tolerance for potential toxicity. Common options include:
-
Lipid-Based Nanoparticles (LNPs) : Widely used for systemic RNAi delivery due to their ability to protect the RNA payload and facilitate cellular uptake. They are effective for delivery to the liver.[5][6]
-
Polymer-Based Nanoparticles : Materials like chitosan and polyethyleneimine (PEI) can be used to formulate nanoparticles that encapsulate and deliver miRNAs.[6][7] While effective, some polymers can be associated with toxicity.[7]
-
Viral Vectors : Adeno-associated viruses (AAVs) and lentiviruses can provide long-term expression of miR-140.[6][8] However, they carry risks related to immunogenicity and insertional mutagenesis.[6]
-
Exosomes : These natural nanoparticles can deliver miRNAs with low immunogenicity, but large-scale production and loading can be challenging.
Q3: How is miR-140 expression quantified in tissues after in vivo delivery?
The most common method for quantifying miR-140 levels in tissue samples is quantitative reverse transcription PCR (qRT-PCR) . This highly sensitive technique allows for the precise measurement of mature miRNA expression. Another approach is in situ hybridization (ISH) , which provides spatial information about miRNA distribution within the tissue architecture.[9] For broader, less biased analysis, small RNA sequencing can be used to measure the absolute abundance of miR-140 and other miRNAs simultaneously.[10]
Q4: What are the known signaling pathways regulated by miR-140?
miR-140 is a key regulator in various cellular processes, particularly in cartilage homeostasis and cancer progression. It exerts its function by targeting multiple mRNAs, thereby modulating several signaling pathways:
-
TGF-β/SMAD Pathway : miR-140 can suppress the TGF-β pathway by targeting SMAD3, which is crucial in chondrocyte differentiation.[11]
-
Wnt/β-Catenin Pathway : This pathway can be affected by miR-140's regulation of targets involved in cancer progression.[12][13]
-
NF-κB Signaling : In response to inflammatory stimuli like IL-1β, miR-140 expression can be dependent on NF-κB signaling.[11] It also plays a role in modulating inflammation by targeting key pathway components.[13][14]
-
PI3K/AKT Pathway : miR-140 has been shown to influence cell proliferation and apoptosis by targeting components of the PI3K/AKT pathway.[13][14]
Troubleshooting Guides
Problem 1: Low or Undetectable Levels of miR-140 in Target Tissue
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Degradation in Circulation | Use a protective delivery vehicle (e.g., LNP, polymer nanoparticle).[1] Consider chemical modifications (e.g., 2'-O-methyl) to the miRNA mimic/inhibitor to enhance nuclease resistance.[15] | Naked miRNAs are quickly degraded by serum endonucleases. Encapsulation and chemical modification significantly improve stability.[1][4] |
| Poor Formulation | Optimize the nanoparticle formulation process. Characterize particle size, zeta potential, and encapsulation efficiency before in vivo administration. | Improperly formed nanoparticles can fail to protect the miRNA or be cleared too rapidly from circulation. |
| Inefficient Cellular Uptake | Select or modify the delivery vehicle to enhance uptake in the target tissue. For example, add a targeting ligand (e.g., antibody, peptide) to the nanoparticle surface. | Cell-specific ligands can improve delivery precision and minimize off-target effects.[1] |
| Suboptimal Administration | Ensure proper intravenous (tail vein) injection technique. For localized targets, consider intratumoral or intra-articular injection.[2] | The route of administration significantly impacts biodistribution and target site accumulation. |
| Incorrect Sample Handling | Process tissue samples immediately after collection or snap-freeze in liquid nitrogen and store at -80°C. Use an appropriate RNA extraction kit optimized for small RNAs. | miRNA stability can be compromised by delays in processing and improper storage.[16] |
Problem 2: Significant Off-Target Effects or Toxicity Observed
| Potential Cause | Troubleshooting Step | Rationale |
| High Dosage | Perform a dose-response study to determine the minimum effective dose that achieves the desired therapeutic effect with minimal toxicity. | Excessive miRNA concentrations can saturate the endogenous RNAi machinery and increase the likelihood of binding to unintended mRNA targets.[17] |
| Immune Stimulation | Use a biocompatible, low-immunogenicity delivery vehicle.[18] Test for cytokine induction (e.g., IL-6, TNF-α) in treated animals. | The delivery vehicle itself, as well as the RNA cargo, can trigger an innate immune response.[2][18] |
| "Seed" Region Mediated Off-Targeting | Consider using chemically modified miRNA mimics that reduce mismatch tolerance.[3] Perform bioinformatic analysis to predict potential off-target genes and validate their expression changes. | The "seed" region (nucleotides 2-7) of the miRNA is critical for target binding. Even partial complementarity outside this region can cause unintended gene silencing.[2][3] |
| Accumulation in Non-Target Tissues | Modify the delivery system to improve targeting. For example, PEGylation can increase circulation time and reduce uptake by the reticuloendothelial system (RES).[7] | Systemic delivery often results in high accumulation in the liver and spleen. Enhanced targeting is key to reducing side effects in these organs.[3] |
Quantitative Data Summary
Table 1: Comparison of Common miRNA Delivery Systems for In Vivo Use
| Delivery System | Key Advantages | Key Disadvantages | Primary Target Organs |
| Lipid Nanoparticles (LNPs) | High encapsulation efficiency; well-established for clinical use; protects RNA from degradation.[8] | Can induce an immune response; primarily accumulates in the liver.[6] | Liver, Spleen, Tumors (via EPR effect) |
| Polymeric Nanoparticles | Tunable properties (size, charge); can be functionalized with targeting ligands.[7] | Potential for cytotoxicity (e.g., PEI); complex formulation.[7] | Tumors, various tissues depending on polymer and targeting |
| Viral Vectors (e.g., AAV) | Long-term, stable expression; high transduction efficiency.[8] | Potential for immunogenicity and insertional mutagenesis; limited packaging capacity.[6] | Muscle, CNS, Liver, Eye |
| Exosomes | Biocompatible; low immunogenicity; can cross biological barriers. | Difficult to produce at scale; lower loading efficiency compared to synthetic vectors. | Varies; can be engineered for specific targets |
Experimental Protocols & Workflows
Protocol: Systemic Delivery of LNP-formulated miR-140 Mimic in a Mouse Model
-
Preparation of miR-140 Mimic :
-
Synthesize or procure a high-quality, chemically modified (e.g., 2'-O-Me) miR-140-5p mimic and a negative control sequence.
-
Reconstitute the oligonucleotides in RNase-free water to a stock concentration of 20 µM.
-
-
LNP Formulation :
-
Formulate the miR-140 mimic with a commercially available lipid nanoparticle formulation reagent according to the manufacturer's protocol. This typically involves mixing the miRNA solution with the lipid mixture in a microfluidic device to ensure uniform particle size.
-
Characterize the resulting LNPs for size (e.g., via Dynamic Light Scattering) and encapsulation efficiency (e.g., using a Ribogreen assay). Aim for a particle size of 80-120 nm.
-
-
Animal Administration :
-
Use 6-8 week old mice (e.g., C57BL/6).
-
Dilute the LNP-miR-140 formulation in sterile, RNase-free PBS to the final desired dose (e.g., 1-3 mg/kg).
-
Administer a total volume of 100-200 µL via tail vein injection.[5] Include control groups receiving PBS and LNP-formulated negative control miRNA.
-
Repeat injections as required by the experimental design (e.g., three injections over one week).[5]
-
-
Tissue Collection and Analysis :
-
Euthanize mice 24-48 hours after the final injection.[5]
-
Perfuse with saline and harvest target and non-target tissues (e.g., cartilage, liver, spleen, kidney).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
For RNA analysis, homogenize a portion of the tissue and extract total RNA using a miRNA-specific kit. Perform qRT-PCR to measure miR-140 levels, normalizing to a stable small RNA control (e.g., U6 snRNA).
-
For protein analysis, homogenize tissue in RIPA buffer with protease inhibitors. Perform Western blot to assess the protein levels of known miR-140 targets (e.g., SMAD3, MMP13).
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo delivery of miRNAs for cancer therapy: Challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of MicroRNA Delivery In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. Challenges and opportunities in microRNA-based cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNAs and Their Big Therapeutic Impacts: Delivery Strategies for Cancer Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA Delivery for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Absolute quantification of mammalian microRNAs for therapeutic RNA cleavage and detargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of microRNA and signaling pathway in osteoarthritis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Stability of Circulating Blood-Based MicroRNAs – Pre-Analytic Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Accurate miR-140 Expression Analysis via qPCR Data Normalization
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on normalizing quantitative real-time PCR (qPCR) data for the accurate analysis of miR-140 expression. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is normalization of qPCR data crucial for miRNA expression analysis?
A1: Normalization is a critical step in qPCR data analysis that corrects for non-biological variations between samples.[1] These variations can be introduced at various stages of the experimental workflow, including:
-
Differences in starting material: Variations in the amount of total RNA used.
-
RNA extraction efficiency: Differences in RNA yield and purity between samples.
-
Reverse transcription (RT) efficiency: Variability in the conversion of RNA to cDNA.
-
Pipetting errors: Inaccuracies in liquid handling.
Without proper normalization, these technical variations can obscure true biological differences in miR-140 expression, leading to inaccurate and unreliable results.[2][3]
Q2: What are the most common strategies for normalizing miRNA qPCR data?
A2: There are three primary strategies for normalizing miRNA qPCR data:
-
Endogenous Control Genes: This is the most common method and involves measuring the expression of a stably expressed internal reference gene (or genes) alongside the target miRNA. The expression of the target is then normalized to the expression of the reference gene(s). Ideal endogenous controls should have stable expression across all experimental conditions.[4]
-
Global Mean Normalization: This method uses the average expression of all detected miRNAs in a sample as the normalizer.[3][5] It is based on the assumption that the majority of miRNAs do not change their expression under the experimental conditions and that any global changes will affect all miRNAs similarly.
-
Exogenous Spike-in Controls: A synthetic RNA molecule with a sequence not found in the experimental organism is added at a known concentration to each sample before RNA extraction.[5][6] This strategy is particularly useful for monitoring the efficiency of RNA extraction and reverse transcription, especially when working with challenging samples like serum or plasma.
Q3: What are the characteristics of a good endogenous control for miR-140 analysis?
A3: An ideal endogenous control for miR-140 normalization should exhibit the following characteristics:
-
Stable Expression: The reference gene should have consistent expression levels across all samples, regardless of the experimental conditions or tissue types being studied.
-
Similar Abundance: The expression level of the reference gene should be in a similar range to that of miR-140 to ensure reliable quantification.
-
Same RNA Class: It is generally recommended to use a reference gene from the same RNA class as the target. For miRNA analysis, this means using another small non-coding RNA, such as another miRNA or a small nucleolar RNA (snoRNA).[1]
-
Not Co-regulated: The expression of the reference gene should not be affected by the experimental conditions that may alter miR-140 expression.
Q4: Can I use commonly used housekeeping genes like GAPDH or ACTB to normalize miRNA qPCR data?
A4: No, it is not recommended to use traditional housekeeping genes like GAPDH or ACTB for miRNA normalization. These genes are messenger RNAs (mRNAs) and their expression levels, as well as their biogenesis and degradation pathways, are different from those of miRNAs. Using them for normalization can introduce significant bias into the results. It is best practice to use a stably expressed small non-coding RNA as a reference.
Troubleshooting Guides
Issue 1: High Cq values (>35) or no amplification for miR-140
High Cq values or a complete lack of amplification for your target miRNA can be frustrating. This troubleshooting table provides potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low miR-140 expression in the sample | Increase the amount of total RNA input for the reverse transcription reaction.[7] Perform a literature search to confirm if miR-140 is expected to be expressed in your sample type. |
| Poor RNA quality or degradation | Assess RNA integrity using a Bioanalyzer or similar method. Ensure proper RNA extraction and storage procedures are followed to prevent degradation. |
| Inefficient reverse transcription (RT) | Use a commercial miRNA-specific RT kit for optimal performance. Ensure the RT enzyme is active and the reaction is set up correctly according to the manufacturer's protocol. |
| Suboptimal qPCR primer/probe design | If using SYBR Green, ensure primers are specific for the mature miR-140 sequence and have been validated for efficiency. For TaqMan assays, use pre-designed, validated assays for miR-140. |
| Presence of PCR inhibitors in the sample | Dilute the cDNA template to reduce the concentration of potential inhibitors. Re-purify the RNA to remove contaminants. |
Issue 2: Inconsistent or variable Cq values for endogenous controls
Stable expression of your chosen endogenous control is paramount for accurate normalization. If you observe high variability in the Cq values of your reference gene(s) across samples, consult the following table.
| Potential Cause | Troubleshooting Steps |
| The chosen endogenous control is not stably expressed in your experimental system | Validate a panel of candidate reference genes (e.g., U6, RNU48, miR-16, miR-103) to identify the most stable one(s) for your specific samples and conditions using algorithms like geNorm or NormFinder.[4] |
| Variability in RNA input | Carefully quantify the total RNA concentration of each sample before the RT reaction and ensure equal amounts are used. |
| Pipetting inaccuracies | Use calibrated pipettes and practice consistent pipetting techniques to minimize variability in reaction setup. |
| Primer-dimer formation (for SYBR Green assays) | Perform a melt curve analysis to check for the presence of primer-dimers. Optimize the primer concentration and annealing temperature to reduce their formation.[2] |
Data Presentation: Example Cq Values for Normalization
The following table provides a hypothetical dataset of Cq values for miR-140 and three common reference genes in a breast cancer cell line (MCF-7) treated with a control vehicle or tamoxifen. This illustrates how to assess the stability of reference genes.
| Sample | Treatment | miR-140 Cq | U6 snRNA Cq | RNU48 Cq | miR-16 Cq |
| 1 | Control | 28.5 | 22.1 | 24.8 | 17.2 |
| 2 | Control | 28.8 | 22.3 | 25.1 | 17.5 |
| 3 | Control | 28.3 | 22.0 | 24.5 | 17.1 |
| 4 | Tamoxifen | 26.1 | 22.2 | 28.5 | 17.3 |
| 5 | Tamoxifen | 26.5 | 22.4 | 28.9 | 17.6 |
| 6 | Tamoxifen | 25.9 | 22.1 | 28.2 | 17.0 |
Data Interpretation:
-
miR-140: Shows lower Cq values (higher expression) in the tamoxifen-treated group compared to the control group.
-
U6 snRNA and miR-16: Exhibit stable Cq values across both control and tamoxifen-treated samples, making them suitable endogenous controls.
-
RNU48: Shows a significant increase in Cq value (lower expression) in the tamoxifen-treated group, indicating it is not a suitable reference gene for this experiment as its expression is affected by the treatment.
Experimental Protocols
Detailed Methodology for SYBR Green-based qPCR for Mature miR-140
This protocol outlines the key steps for quantifying mature miR-140 expression using a SYBR Green-based qPCR assay.
1. RNA Extraction:
-
Isolate total RNA, including small RNAs, from cell or tissue samples using a commercial kit (e.g., mirVana miRNA Isolation Kit).
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a Bioanalyzer. A 260/280 ratio of ~2.0 is indicative of pure RNA.
2. Polyadenylation and Reverse Transcription:
-
Polyadenylate the 3' end of the mature miRNAs using E. coli Poly(A) Polymerase.
-
Perform reverse transcription using a universal RT primer with a poly(T) tail and a unique 5' adapter sequence. Use a robust reverse transcriptase enzyme.
-
Reaction setup (10 µL):
-
Total RNA: 100 ng
-
5X Poly(A) Polymerase Buffer: 2 µL
-
ATP (10 mM): 1 µL
-
Poly(A) Polymerase: 0.5 µL
-
Nuclease-free water: to 10 µL
-
-
Incubate at 37°C for 30 minutes.
-
Reverse Transcription setup (20 µL):
-
Polyadenylated RNA: 10 µL
-
5X RT Buffer: 4 µL
-
Universal RT Primer (10 µM): 1 µL
-
dNTPs (10 mM): 2 µL
-
Reverse Transcriptase: 1 µL
-
RNase Inhibitor: 0.5 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 42°C for 60 minutes, followed by enzyme inactivation at 85°C for 5 minutes.
3. qPCR Amplification:
-
Prepare the qPCR reaction mix using a 2X SYBR Green master mix.
-
Use a forward primer specific to the mature miR-140 sequence and a universal reverse primer that binds to the adapter sequence introduced during reverse transcription.
-
Reaction setup (20 µL):
-
2X SYBR Green Master Mix: 10 µL
-
miR-140 Forward Primer (10 µM): 0.5 µL
-
Universal Reverse Primer (10 µM): 0.5 µL
-
cDNA (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis.
-
4. Data Analysis:
-
Determine the Cq values for miR-140 and the chosen endogenous control(s).
-
Calculate the relative expression of miR-140 using the ΔΔCq method.
Mandatory Visualizations
Signaling Pathways Involving miR-140
miR-140 has been shown to be involved in several critical signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. gene-quantification.de [gene-quantification.de]
- 3. A novel and universal method for microRNA RT-qPCR data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of miRNAs as Endogenous Controls for RQ-PCR in Blood Specimens for Breast Cancer Studies | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. miRNA and pri-miRNA—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Managing Batch Effects in miR-140 Microarray Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to batch effects in miR-140 microarray experiments.
Frequently Asked Questions (FAQs)
Q1: What are batch effects in the context of microarray experiments?
Q2: What causes batch effects in microarray experiments?
A: Several factors can introduce batch effects, including:
-
Laboratory Conditions: Variations in temperature, humidity, and ozone levels.[1][4]
-
Reagent Lots: Differences in the batches of reagents used for sample preparation and hybridization.[1]
-
Personnel Differences: Variations in experimental techniques between different lab technicians.[1][5]
-
Time of Experiment: Experiments conducted on different days or at different times of the day.[1]
-
Instrument Variation: Differences in the performance of microarray scanners or other equipment.[1]
Q3: Why is it important to address batch effects in miR-140 microarray studies?
Troubleshooting Guides
Q4: How can I detect the presence of batch effects in my miR-140 microarray data?
A: You can use several visualization and statistical methods to identify batch effects:
-
Principal Component Analysis (PCA): This is a common method to visualize the major sources of variation in your data.[6][7] If you plot the first two principal components and color the samples by batch, you may see samples clustering by batch rather than by the biological condition of interest.[5]
-
Boxplots: Creating boxplots of the expression data for each sample can reveal variations in the distribution of expression values across different batches.[7]
-
Hierarchical Clustering: Similar to PCA, if samples cluster by batch in a dendrogram, it's a strong indication of batch effects.
Q5: What are the recommended methods for correcting batch effects in microarray data?
A: Several computational methods are available to adjust for batch effects. Two of the most widely used and effective methods are ComBat and Surrogate Variable Analysis (SVA).
-
ComBat: This method uses an empirical Bayes framework to adjust for known batch effects.[3][4][8] It is particularly robust for small sample sizes.[8][9] ComBat is available as a function within the sva Bioconductor package in R.[10][11][12]
-
Surrogate Variable Analysis (SVA): SVA is designed to identify and adjust for unknown or unmeasured sources of variation in high-throughput experiments.[10][11][12] It constructs "surrogate variables" that capture this latent variability, which can then be included as covariates in subsequent statistical analyses.[10][11]
Q6: How do I choose between ComBat and Surrogate Variable Analysis (SVA)?
A: The choice between ComBat and SVA depends on whether the source of the batch effect is known:
-
Use ComBat when you have a known batch variable (e.g., processing date, technician, reagent lot).[12][13]
-
Use SVA when you suspect there are unmeasured or unknown sources of variation affecting your data.[10][14] It is also possible to use both methods in combination to remove known batch effects with ComBat and then use SVA to account for any remaining latent variation.[11]
Q7: My experimental design is confounded, with biological groups overlapping with batches. What can I do?
A: A confounded experimental design, where the biological variable of interest is correlated with the batch, is a challenging situation.[15] While batch correction methods can still be applied, there is a risk of removing the true biological signal along with the batch effect.[16]
-
Careful Application of Correction Methods: Methods like ComBat allow you to specify a model that includes the biological variables of interest, which helps to preserve the biological signal during batch correction.
-
Report the Confounding: It is crucial to acknowledge the confounded design in your analysis and any resulting publications.
-
Prioritize Experimental Design: The best solution is to prevent confounding in the first place through careful experimental design. Ensure that samples from different biological groups are distributed evenly across batches.[15]
Q8: How can I assess the effectiveness of my batch correction?
A: After applying a batch correction method, you should re-evaluate your data to ensure the batch effects have been successfully removed without introducing new artifacts.
-
Re-run PCA: After correction, a PCA plot should show that the samples no longer cluster by batch and instead group according to their biological conditions.
-
Principal Variance Component Analysis (PVCA): This method can be used to estimate the contribution of different factors (including batch) to the overall variation in the data, both before and after correction.[17]
-
Differential Expression Analysis: The number of differentially expressed genes found before and after batch correction can be compared. An effective correction should lead to more reliable and reproducible results.[7]
Data Presentation
Table 1: Comparison of Common Batch Effect Correction Methods
| Method | Principle | When to Use | Advantages | Disadvantages |
| ComBat | Empirical Bayes framework to adjust for known batches.[3][8] | When batch information is known. | Robust with small sample sizes.[9] Outperforms many other methods.[3][18] | Requires known batch variables. |
| Surrogate Variable Analysis (SVA) | Identifies and estimates surrogate variables for unknown sources of variation.[10][11] | For unknown, unmodeled, or latent sources of variation.[10][11] | Does not require prior knowledge of batch variables. Can capture complex sources of variation. | May not be as effective if batches are completely confounded with biological variables. |
| limma removeBatchEffect | Fits a linear model to the data to remove the batch effect.[19] | For known batch effects, particularly for visualization purposes. | Simple to implement. | Not recommended for use before differential expression analysis as it can underestimate variance. |
| Ratio-Based Methods | Scales sample measurements by the geometric mean of a reference group.[3] | When a reference sample can be included in the experimental design. | Can be effective even when batch effects are confounded with biological factors.[20] | Not applicable when combining existing datasets where a reference sample is not available.[20] |
Experimental Protocols
Protocol 1: General Workflow for a miR-140 Microarray Experiment
This protocol outlines the key steps for performing a custom microRNA microarray experiment.
-
RNA Isolation: Isolate total RNA from your samples using a method that preserves small RNAs, such as miR-140.[21]
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of your RNA samples. Ensure the RNA integrity is high.
-
RNA Labeling: Label the RNA samples with a fluorescent dye. A control DNA sample is also typically labeled with a different dye.[21]
-
Hybridization: Add the labeled nucleic acids to the microarray slide for hybridization.[21]
-
Washing and Scanning: Wash the microarray slide to remove unbound labeled nucleic acids and then scan the slide to detect the hybridization signals.[21]
-
Data Extraction: Use feature extraction software to quantify the hybridization signals for each probe on the microarray.[22]
-
Data Preprocessing: This includes background correction, normalization, and summarization of the raw data.
-
Batch Effect Assessment and Correction: Use methods like PCA to detect batch effects and apply a correction method such as ComBat if necessary.
-
Downstream Analysis: Perform statistical analysis to identify differentially expressed miRNAs, such as miR-140.
Protocol 2: Batch Correction using ComBat
This protocol provides a conceptual overview of applying the ComBat function from the sva package in R.
-
Install and Load the sva Package:
-
Prepare Your Data:
-
Expression Matrix: Create a matrix of your expression data where rows represent genes (or miRNAs like miR-140) and columns represent samples.
-
Batch Information: Create a vector or factor that indicates the batch for each sample.
-
Biological Covariates: Create a model matrix for any biological variables you want to protect during the batch correction process (e.g., treatment vs. control).
-
-
Run ComBat:
-
Assess the Corrected Data: Use PCA plots and other visualization techniques to confirm that the batch effect has been removed.
Visualizations
Caption: Workflow for microarray data analysis, including batch effect detection and correction.
Caption: Relationship between biological and technical variation in microarray data.
Caption: Logical flow of the ComBat batch correction algorithm.
References
- 1. Batch effect - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Removing Batch Effects in Analysis of Expression Microarray Data: An Evaluation of Six Batch Adjustment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batch Correction Analysis | Griffith Lab [rnabio.org]
- 7. Thinking points for effective batch correction on biomedical data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Adjusting batch effects in microarray expression data using empirical Bayes methods. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bioconductor.uib.no [bioconductor.uib.no]
- 11. bioconductor.org [bioconductor.org]
- 12. Bioconductor - sva [bioconductor.org]
- 13. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 14. Removing batch effects for prediction problems with frozen surrogate variable analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bigomics.ch [bigomics.ch]
- 16. reComBat: batch-effect removal in large-scale multi-source gene-expression data integration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. On the impact of batch effect correction in TCGA isomiR expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Optimizing miR-140 Luciferase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the signal-to-noise ratio in miR-140 luciferase assays.
Troubleshooting Guide
This guide addresses common issues encountered during miR-140 luciferase reporter assays, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Signal in "No miRNA" or Negative Control Wells
-
Question: Why am I observing a high luciferase signal in my negative control wells, even without the presence of miR-140 mimics?
-
Answer: High background signal can obscure the specific effects of miR-140 and is a common challenge. Several factors can contribute to this issue:
-
Endogenous miRNA Expression: The cell line you are using may endogenously express miRNAs that can bind to the 3'UTR of your target gene, leading to a reduction in the luciferase signal even in your control wells. It is also possible that other endogenous miRNAs in your cell line of choice have binding sites within the 3'UTR of your gene of interest[1].
-
Promoter Strength: A very strong promoter, such as CMV or SV40, driving the luciferase reporter can lead to excessively high expression levels, which may saturate the detection system and contribute to a high background[2].
-
Reagent Quality and Handling: Poor quality plasmid DNA containing endotoxins or salts can stress cells and affect reporter gene expression[2]. Additionally, improper storage or handling of luciferase assay reagents can lead to degradation and increased background.
-
Cross-talk Between Wells: Luminescence from adjacent wells with high signals can bleed into neighboring wells, artificially increasing the background reading. This is more common with clear-bottom plates[2].
Solutions:
-
Cell Line Selection: Choose a cell line with low endogenous expression of miR-140 or other miRNAs that might target your 3'UTR. You can verify this using RT-qPCR.
-
Promoter Choice: Consider using a weaker promoter to drive the luciferase reporter, especially if the expected effect of miR-140 is subtle[2].
-
Optimize DNA and Reagent Quality: Use transfection-grade plasmid DNA purification kits to minimize contaminants[2]. Ensure all assay reagents are stored correctly and are within their expiration dates.
-
Plate Selection: Use white-walled or opaque plates for luciferase assays to minimize cross-talk between wells[2]. If cell visualization is necessary, consider using white-walled, clear-bottom plates, though these are more expensive[2]. Alternatively, perform the transfection in standard plates and transfer the lysate to white plates for reading[2].
-
Issue 2: Low or No Signal in Experimental Wells
-
Question: My luciferase signal is very low or undetectable in all my wells. What could be the cause?
-
Answer: A lack of signal is often due to issues with the experimental setup or reagents.
-
Inefficient Transfection: The cells may not be taking up the plasmids and/or the miRNA mimic effectively. Some cell lines are notoriously difficult to transfect[2].
-
Poor DNA Quality: As mentioned, contaminants in the DNA preparation can inhibit transfection or be toxic to the cells[2].
-
Cell Lysis Problems: Incomplete cell lysis will result in a lower amount of luciferase enzyme being available for the reaction. One user reported that resolving cell lysis issues strongly increased and stabilized their signal[3].
-
Incorrect Reporter Construct: There might be an error in the cloning of the 3'UTR into the luciferase vector, or the miR-140 binding site may be absent or mutated.
Solutions:
-
Optimize Transfection: Titrate the amount of plasmid DNA and transfection reagent to find the optimal ratio for your cell line. Ensure cells are at the optimal confluency for transfection, as overly confluent cells can have reduced transfection efficiency[2].
-
Verify DNA and Constructs: Confirm the quality and concentration of your plasmid DNA. Sequence your reporter construct to ensure the 3'UTR and the miR-140 binding site are correctly inserted.
-
Ensure Complete Lysis: Use a validated lysis buffer and protocol. Ensure complete cell detachment and lysis before measuring luciferase activity.
-
Issue 3: High Variability Between Replicates
-
Question: I am seeing significant variation in the luciferase readings between my technical and biological replicates. How can I improve the consistency of my results?
-
-
Inconsistent Cell Plating: Uneven cell distribution in the wells can lead to variations in cell number and, consequently, transfection efficiency and luciferase expression[2].
-
Pipetting Errors: Inaccurate pipetting of cells, reagents, or transfection complexes can introduce significant variability.
-
Fluctuations in Transfection Efficiency: Transfection efficiency can be sensitive to cell confluency, passage number, and overall cell health[2].
Solutions:
-
Careful Cell Plating: Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to maintain uniformity.
-
Precise Pipetting: Use calibrated pipettes and practice consistent pipetting techniques.
-
Standardize Transfection Conditions: Maintain consistent cell confluency, passage number, and culture conditions for all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a miR-140 luciferase assay?
A1: While the ideal signal-to-noise ratio can vary depending on the specific assay and instrumentation, a ratio of at least 2 to 3-fold repression of the luciferase signal in the presence of the specific miRNA compared to a negative control is generally considered a positive result. However, stronger repression (5-fold or higher) provides more robust data. The absolute luminescence values can differ significantly between instruments[4].
Q2: What controls are essential for a reliable miR-140 luciferase assay?
A2: A comprehensive set of controls is critical for interpreting your results accurately. Essential controls include:
-
Empty Reporter Vector: A vector without the 3'UTR insert to assess baseline luciferase expression.
-
Mutated 3'UTR Construct: A reporter construct where the miR-140 seed-binding site in the 3'UTR is mutated. This is a crucial control to demonstrate the specificity of the miR-140 interaction[1].
-
Non-targeting Control miRNA: A miRNA mimic with a sequence that is not predicted to target any gene in the host cell transcriptome. This helps to control for non-specific effects of miRNA transfection.
-
Positive Control miRNA: If available, a miRNA known to target the 3'UTR of your gene of interest can serve as a positive control for the assay system.
Q3: Should I use a dual-luciferase reporter system?
A3: Yes, a dual-luciferase system is highly recommended. This system uses a primary reporter (e.g., Firefly luciferase) to measure the effect of the miRNA on the target 3'UTR and a second, co-transfected reporter (e.g., Renilla luciferase) as an internal control for transfection efficiency and cell viability[2]. Normalizing the Firefly luciferase signal to the Renilla signal helps to minimize experimental variability.
Q4: How much reduction in luciferase signal should I expect when co-transfecting with a specific miRNA?
A4: The extent of luciferase signal reduction depends on several factors, including the binding affinity of the miRNA to the target site, the endogenous levels of the target mRNA, and the cell type. In some reported experiments, a strong miRNA effect can lead to a significant drop in signal, for instance, from around 3000 relative light units (RLUs) to 500 RLUs[3]. However, even a modest but statistically significant and reproducible reduction (e.g., 20-30%) can be biologically relevant.
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration when designing and troubleshooting miR-140 luciferase assays.
Table 1: Example of Expected Luciferase Signal Reduction
| Condition | Reporter Construct | Co-transfected miRNA | Example Relative Luciferase Units (RLU) | Expected % Reduction |
| Control | Wild-Type 3'UTR | Non-targeting control | 3000 | 0% |
| Experimental | Wild-Type 3'UTR | miR-140 mimic | 500 | 83%[3] |
| Specificity Control | Mutated 3'UTR | miR-140 mimic | 2800 | <10% |
Table 2: Troubleshooting Quantitative Parameters
| Parameter | Sub-optimal Range | Optimal Range | Potential Impact of Optimization |
| Signal-to-Noise Ratio | < 2-fold repression | > 3-fold repression | Increased confidence in results |
| DNA:Transfection Reagent Ratio | Varies by cell type and reagent | Determined by titration | Improved transfection efficiency and cell viability |
| Cell Confluency at Transfection | < 40% or > 90% | 60-80% | Increased reproducibility[2] |
| Final miRNA Mimic Concentration | > 100 nM | 10-50 nM | Reduced off-target effects |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for miR-140 Target Validation
This protocol outlines the steps for validating a predicted miR-140 target using a dual-luciferase reporter assay.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Luciferase reporter vector containing the 3'UTR of the putative target gene (e.g., pmiRGLO)
-
Mutant luciferase reporter vector with a mutated miR-140 binding site
-
miR-140 mimic and a non-targeting control mimic
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or other serum-free medium
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase assay reagent kit (e.g., Promega Dual-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed 1 x 10^4 HEK293T cells per well in a 96-well plate in 100 µL of complete medium. Ensure even cell distribution.
-
Transfection Complex Preparation (per well):
-
In tube A, dilute 100 ng of the luciferase reporter plasmid (wild-type or mutant) and 1 pmol of the miRNA mimic (miR-140 or non-targeting control) in 25 µL of Opti-MEM.
-
In tube B, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Combine the contents of tubes A and B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add 50 µL of the transfection complex to each well. Gently rock the plate to mix.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Follow the manufacturer's instructions for the dual-luciferase assay system. Typically, this involves adding the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity, followed by the addition of Stop & Glo® Reagent to quench the Firefly signal and measure Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Compare the normalized luciferase activity of cells transfected with the miR-140 mimic to those transfected with the non-targeting control. A significant decrease in the normalized luciferase activity for the wild-type 3'UTR construct, but not the mutant construct, indicates direct targeting by miR-140.
-
Visualizations
Caption: Experimental workflow for a miR-140 dual-luciferase reporter assay.
Caption: Troubleshooting flowchart for common luciferase assay issues.
Caption: Simplified signaling pathways involving miR-140.
References
Technical Support Center: Normalization Controls for miR-140 qPCR
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting and validating appropriate endogenous controls for miR-140 quantification by RT-qPCR.
Frequently Asked Questions (FAQs)
Q1: What are endogenous controls and why are they crucial for miRNA qPCR?
Endogenous controls, often called housekeeping or reference genes, are internal standards used to normalize qPCR data.[1][2] They are essential to correct for non-biological variations that can occur during experimental procedures, such as differences in the amount of starting material, RNA extraction efficiency, and reverse transcription efficiency.[3][4][5] Proper normalization ensures that observed differences in miR-140 expression are due to biological changes rather than technical variability.[1]
Q2: What characteristics define a good endogenous control for miRNA qPCR?
An ideal endogenous control should:
-
Be stably expressed across all experimental samples, including different tissues, cell types, and treatment conditions.[1][4][6][7]
-
Have a moderate to high abundance for reliable detection.[4][6][7]
-
Share similar physicochemical properties with the target miRNA, such as size and stability.[3][4] For this reason, other small non-coding RNAs are often preferred over traditional mRNA housekeeping genes like GAPDH and ACTB.[8][9]
Q3: Which small RNAs are commonly used as endogenous controls for miRNA qPCR?
While there is no universal endogenous control suitable for all experimental conditions, several small RNAs have been widely used and validated in various contexts.[4][8] It is recommended to select a panel of candidate controls and empirically validate them for your specific experimental system.[4][8][10]
Table 1: Commonly Used Endogenous Controls for miRNA qPCR
| Control Type | Examples | Notes |
| Small nucleolar RNAs (snoRNAs) | RNU44, RNU48, snoRNA202, snoRNA234 | Often show high abundance and stability.[4][11] However, their expression can vary between cell types and disease states.[3][8] |
| Small nuclear RNAs (snRNAs) | U6 snRNA (RNU6B), RNU6-1 | U6 is one of the most commonly used controls, but its stability should be carefully validated as it has been shown to be unsuitable in some cancer cell lines.[8][9] |
| Stable miRNAs | miR-16-5p, miR-25-3p, miR-93-5p, miR-103a-3p, miR-191-5p, let-7a-5p | Using a stably expressed miRNA as a control is often recommended as they belong to the same RNA class as the target.[8][10][12] The geometric mean of multiple stable miRNAs can provide more robust normalization.[12] |
Q4: How do I select and validate an endogenous control for my miR-140 experiments?
The selection and validation process involves several key steps:
-
Candidate Selection: Based on literature review and the table above, choose 3-5 candidate endogenous controls.
-
Expression Profiling: Measure the Cq (quantification cycle) values of these candidates across a representative set of your experimental samples (e.g., control vs. treated, different time points).
-
Stability Analysis: Use statistical algorithms like geNorm or NormFinder to rank the candidates based on their expression stability.[13][14] These tools help identify the single most stable control or the best combination of multiple controls.
-
Validation: The control(s) with the highest stability should be used for normalization of your miR-140 expression data.
Troubleshooting Guide
Problem 1: High variability in the Cq values of my chosen endogenous control across samples.
-
Possible Cause: The selected control may not be stably expressed under your specific experimental conditions. No single control is universally stable.[4]
-
Solution:
-
Re-evaluate the stability of your current control and other candidates using software like geNorm or NormFinder.[13][14]
-
Consider using the geometric mean of two or three validated endogenous controls for more reliable normalization.[12]
-
Ensure consistent sample quality and quantity across all experimental groups.
-
Problem 2: My endogenous control's expression is affected by the experimental treatment.
-
Possible Cause: Some housekeeping genes can be regulated by the same pathways that affect your target, miR-140.
-
Solution:
-
It is crucial to validate your chosen control under the exact conditions of your experiment.
-
Test a panel of candidate controls and select one that shows no significant change in expression between your control and treated groups.
-
Problem 3: I cannot find a suitable endogenous control for my samples (e.g., serum, plasma).
-
Possible Cause: Body fluids often have low RNA content and may lack universally stable endogenous miRNAs.[10]
-
Solution:
-
Consider using an exogenous control or "spike-in".[3][5] This involves adding a known amount of a synthetic, non-homologous miRNA (e.g., cel-miR-39) to each sample before RNA extraction.[3][5][15] This method helps to normalize for technical variability during the RNA isolation and reverse transcription steps.[6][15]
-
Experimental Protocols
Protocol: Validation of Endogenous Controls for miR-140 qPCR
-
RNA Extraction: Isolate total RNA, including the small RNA fraction, from a representative set of your samples (minimum of 8-10 samples covering all experimental groups).
-
RNA Quantification and Quality Control: Accurately quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer) and integrity (e.g., using an Agilent Bioanalyzer).
-
Reverse Transcription (RT): Perform reverse transcription on an equal amount of total RNA for each sample to synthesize cDNA. Use miRNA-specific stem-loop primers for your candidate endogenous controls and miR-140.
-
qPCR: Run qPCR reactions in triplicate for each candidate control and miR-140 for all samples.
-
Data Analysis:
-
Record the Cq values for all reactions.
-
Input the raw Cq values for the candidate endogenous controls into a stability analysis program (e.g., geNorm, NormFinder).
-
The program will provide a stability ranking. Select the most stable control or combination of controls for normalization.
-
-
Normalization of miR-140 Data: Calculate the relative expression of miR-140 using the delta-delta Cq method, with the validated endogenous control(s) as the reference.
Visualizations
Caption: Workflow for selecting and validating endogenous controls.
Caption: Principle of qPCR data normalization using the delta-delta Cq method.
References
- 1. How to Select Endogenous Controls for Real-Time PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Identification and performance evaluation of housekeeping genes for microRNA expression normalization by reverse transcription-quantitative PCR using liquid-based cervical cytology samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. youtube.com [youtube.com]
- 6. Identification and validation of endogenous control miRNAs in plasma samples for normalization of qPCR data for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of Endogenous Controls for Use in miRNA Quantification in Human Cancer Cell Lines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Real-Time Quantitation of miRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. Selection of reference genes for microRNA analysis associated to early stress response to handling and confinement in Salmo salar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
optimizing fixation and permeabilization for miR-140 FISH
Welcome to the technical support center for optimizing Fluorescence In Situ Hybridization (FISH) for microRNA-140 (miR-140). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during miR-140 FISH experiments, with a focus on problems arising from suboptimal fixation and permeabilization steps.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inadequate Fixation: Loss of small miRNA molecules during hybridization. | - Use EDC post-fixation: After initial formaldehyde fixation, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to crosslink the 5' phosphate of the miRNA to the protein matrix. This has been shown to significantly improve miRNA retention.[1][2][3][4] - Optimize Fixative Concentration and Time: While 4% paraformaldehyde (PFA) is common, the duration of fixation can be critical. Over-fixation can mask the target, while under-fixation can lead to poor morphology and RNA loss.[5][6] |
| Insufficient Permeabilization: Probe cannot access the target miR-140 within the cell. | - Optimize Proteinase K Digestion: The concentration and incubation time of Proteinase K are critical. Too little will not sufficiently unmask the target, while too much can degrade tissue morphology and lead to loss of RNA. Titrate the concentration (e.g., 1-10 µg/mL) and time (e.g., 5-15 minutes). - Consider Alternative Permeabilization Reagents: For cultured cells, detergents like Triton X-100 or Tween-20 can be effective. Optimization of concentration and incubation time is necessary to avoid excessive cell damage.[5] | |
| Poor Probe Hybridization | - Check Probe Integrity and Concentration: Ensure the LNA (Locked Nucleic Acid) probe for miR-140 is not degraded and is used at an optimal concentration. - Optimize Hybridization Temperature: The hybridization temperature should be optimized for the specific LNA probe's melting temperature (Tm). A temperature too high will prevent binding, while one too low can lead to non-specific binding. | |
| High Background | Non-specific Probe Binding | - Increase Stringency of Washes: Use higher temperatures and lower salt concentrations (e.g., 0.1x SSC) in your post-hybridization washes to remove non-specifically bound probes.[7] - Use a Scrambled Probe Control: A scrambled LNA probe with a similar GC content but no homology to the target should be used as a negative control to assess the level of non-specific binding. |
| Endogenous Fluorescence | - Use appropriate blocking reagents: Pre-hybridization blocking steps can reduce background. - Check for tissue autofluorescence: Some tissues, like cartilage, may have intrinsic fluorescence. Use appropriate filters and consider using a different fluorescent channel. | |
| Poor Tissue/Cell Morphology | Over-digestion with Proteinase K | - Reduce Proteinase K concentration or incubation time: Titrate these parameters to find a balance between permeabilization and maintaining structural integrity. |
| Harsh Fixation or Permeabilization | - Avoid harsh reagents: If morphology is a persistent issue, consider milder permeabilization methods or shorter fixation times. |
Experimental Workflow for miR-140 FISH
Caption: A generalized workflow for miR-140 FISH, highlighting the critical fixation and permeabilization steps.
Frequently Asked Questions (FAQs)
Q1: Why is my miR-140 signal so weak, even though I know it's expressed in my cartilage samples?
A1: Weak or absent signal for miR-140 in cartilage, a tissue where it is known to be abundant, is a common issue often related to the loss of these small RNA molecules during the procedure.[8][9] Standard formaldehyde fixation may not be sufficient to retain miRNAs.[2][3] The most critical step to improve your signal is the addition of an EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) post-fixation step.[1][2][3][4] EDC crosslinks the 5' phosphate of the miRNA to surrounding proteins, effectively locking it in place within the tissue.
Q2: I'm seeing a lot of non-specific background staining. How can I reduce it?
A2: High background can obscure your specific miR-140 signal. Here are a few things to try:
-
Increase the stringency of your post-hybridization washes. This can be achieved by increasing the temperature and/or decreasing the salt concentration (e.g., using 0.1x SSC instead of 1x SSC).[7]
-
Use a scrambled LNA probe as a negative control. This will help you determine if the background is due to non-specific probe binding or other factors like tissue autofluorescence.
-
Optimize your probe concentration. Using too high a concentration of your miR-140 LNA probe can lead to increased non-specific binding.
-
Ensure proper blocking. Use a pre-hybridization buffer containing blocking reagents to minimize non-specific binding sites.
Q3: My tissue morphology is poor after the permeabilization step. What can I do?
A3: Poor morphology is often a result of over-digestion with Proteinase K. The goal is to permeabilize the tissue just enough for the probe to enter without destroying the cellular architecture. You should perform a titration of your Proteinase K concentration and incubation time to find the optimal balance for your specific tissue type. For delicate tissues, you might consider reducing the concentration significantly or shortening the incubation time.
Q4: What are the best positive and negative controls for a miR-140 FISH experiment?
A4:
-
Positive Control: A good positive control is a ubiquitously expressed small RNA, such as U6 snRNA. This will help you confirm that your overall FISH procedure is working.
-
Negative Controls:
-
Scrambled LNA Probe: An LNA probe with a randomized sequence but similar length and GC content to your miR-140 probe is the best negative control to assess non-specific probe binding.
-
No Probe Control: A slide processed without any probe will help you assess the level of endogenous fluorescence or autofluorescence in your sample.
-
Sense Probe: A probe with the same sequence as miR-140 can also be used as a negative control.
-
Q5: Can I perform immunofluorescence (IF) in combination with miR-140 FISH?
A5: Yes, combining miR-140 FISH with IF to co-localize the miRNA with specific protein markers is possible. However, the protocol needs to be carefully optimized as some steps in the FISH protocol, particularly the Proteinase K digestion, can destroy epitopes recognized by antibodies. You may need to perform the IF staining before the FISH hybridization and use a milder permeabilization method.
Troubleshooting Logic Diagram
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. miRNA in situ hybridization in formaldehyde and EDC-fixed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Combined fluorescent in situ hybridization for detection of microRNAs and immunofluorescent labeling for cell-type markers [frontiersin.org]
- 5. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 8. Recent progress on the role of miR-140 in cartilage matrix remodelling and its implications for osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mature miR-140 In Vitro Transcription
Welcome to the technical support center for improving the yield of mature miR-140 from in vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their miR-140 synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the yield of in vitro transcribed miR-140?
A1: The primary factors affecting miR-140 IVT yield include the quality of the DNA template, the concentrations of NTPs and magnesium ions, the amount of T7 RNA polymerase used, and the incubation time and temperature. The secondary structure of the miR-140 transcript can also play a role in transcription efficiency.
Q2: My in vitro transcription of miR-140 failed completely. What are the likely causes?
A2: Complete reaction failure is often due to poor quality or incorrect concentration of the DNA template, degradation of the T7 RNA polymerase, or the presence of inhibitors such as residual phenol or ethanol from template purification.[1][2] RNase contamination is another common culprit that can degrade the RNA product as it is being synthesized.
Q3: I'm observing multiple bands or a smear on my gel after miR-140 transcription. What does this indicate?
A3: Multiple bands or a smear can indicate premature termination of transcription, leading to truncated RNA products, or degradation of the full-length transcript.[3] The formation of secondary structures in the miR-140 transcript can sometimes cause the polymerase to dissociate prematurely. It could also be due to template-independent synthesis by T7 RNA polymerase.
Q4: How can I purify the mature miR-140 after the in vitro transcription reaction?
A4: For small RNAs like miR-140, purification is typically achieved using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and precipitation. This method effectively separates the full-length miRNA from shorter, incomplete transcripts and unincorporated nucleotides. Commercial column-based kits designed for small RNA purification are also a viable option.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro transcription of miR-140 and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of miR-140 | Impure or incorrect DNA template. | Verify template integrity and concentration via gel electrophoresis and spectrophotometry. Purify the template using a reliable method to remove inhibitors.[1][2] |
| Inactive T7 RNA Polymerase. | Use a fresh aliquot of enzyme and always include a positive control in your experiment to verify enzyme activity. | |
| RNase contamination. | Maintain a sterile, RNase-free environment. Use RNase inhibitors in the reaction mix. | |
| Suboptimal reaction conditions. | Optimize concentrations of MgCl₂, NTPs, and T7 polymerase. Refer to the quantitative data table below for guidance. | |
| Incomplete or Truncated Transcripts | Premature termination due to miR-140 secondary structure. | Lower the incubation temperature (e.g., to 30°C) to potentially reduce the stability of secondary structures.[1] |
| Low NTP concentration. | Ensure NTP concentrations are not limiting. A final concentration of 2-5 mM for each NTP is a good starting point. | |
| GC-rich template region. | For GC-rich templates, some commercial IVT kits offer high-GC content enhancers. Lowering the reaction temperature might also help.[1] | |
| Transcripts are Longer Than Expected | Template is not fully linearized. | Ensure complete linearization of the plasmid template by checking an aliquot on an agarose gel before the IVT reaction.[1] |
| 3' overhangs on the template. | Use a restriction enzyme that generates blunt or 5' overhangs for template linearization.[1] |
Quantitative Data on IVT Optimization
The following table summarizes the impact of key reaction components on the yield of short RNA transcripts, providing a starting point for the optimization of miR-140 in vitro transcription. Please note that these values are based on general principles for short RNA IVT and may require further optimization for the specific miR-140 sequence.
| Parameter | Condition A (Suboptimal) | Condition B (Optimal Start) | Condition C (High Yield) | Expected Outcome on Yield |
| MgCl₂ Concentration | 5 mM | 20 mM | 40 mM | Yield generally increases with MgCl₂ concentration up to an optimum, after which it can become inhibitory. The optimal concentration is dependent on the NTP concentration.[4] |
| NTP Concentration (each) | 1 mM | 4 mM | 8 mM | Higher NTP concentrations can increase yield, but an excess can lead to inhibition. Maintaining a proper Mg²⁺:NTP ratio is crucial.[5][6] |
| T7 RNA Polymerase | 50 units/20µL reaction | 100 units/20µL reaction | 200 units/20µL reaction | Increasing the enzyme concentration generally leads to a higher yield, up to a saturation point.[7] |
| Incubation Time | 1 hour | 2 hours | 4 hours | Yield increases with incubation time, but longer incubations (>4 hours) may not significantly increase the yield of short transcripts and can risk RNA degradation. |
| Incubation Temperature | 37°C | 30°C | 25°C | While 37°C is standard, lower temperatures can sometimes improve the integrity of transcripts with strong secondary structures.[3] |
Experimental Protocols
Protocol 1: DNA Template Preparation for miR-140 IVT
This protocol describes the preparation of a linear DNA template for miR-140 transcription using PCR.
-
Primer Design: Design forward and reverse primers to amplify the miR-140 sequence. The forward primer must contain the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') at its 5' end, followed by the mature miR-140 sequence.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the miR-140 template.
-
Purification of PCR Product: Purify the PCR product using a PCR purification kit or by gel extraction to remove primers, dNTPs, and polymerase.
-
Quantification: Determine the concentration and purity of the DNA template using a spectrophotometer (A260/A280 ratio should be ~1.8).
Protocol 2: In Vitro Transcription of miR-140
This protocol provides a starting point for the in vitro transcription of miR-140.
-
Reaction Assembly: In an RNase-free tube, assemble the following components on ice in the specified order:
-
Nuclease-free water
-
10X Transcription Buffer
-
NTPs (to a final concentration of 4 mM each)
-
DNA template (1 µg)
-
RNase Inhibitor (40 units)
-
T7 RNA Polymerase (100 units)
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the transcribed miR-140 using denaturing PAGE or a suitable column-based kit for small RNA purification.
-
Quantification and Quality Control: Determine the concentration of the purified miR-140 using a spectrophotometer. Assess the integrity and size of the transcript by running an aliquot on a denaturing polyacrylamide gel.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maximizing-the-mrna-productivity-for-in-vitro-transcription-by-optimization-of-fed-batch-strategy - Ask this paper | Bohrium [bohrium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Inconsistent Results in miR-140 Functional Assays
Welcome to the technical support center for miR-140 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your miR-140 functional assays in a question-and-answer format.
General Issues
Q1: My miR-140 functional assay results are not reproducible. What are the common causes?
Inconsistent results in miRNA functional assays can stem from several factors:
-
Cellular Context: The function of miR-140 can be highly cell-type specific. Ensure you are using a consistent and relevant cell line for your research question.[1] The passage number of your cells can also impact results; it is advisable to use cells within a consistent and low passage range.
-
Transfection Efficiency: Variable transfection efficiency is a major source of inconsistency. Optimize your transfection protocol for each cell line and miRNA mimic/inhibitor concentration.[2][3]
-
Reagent Quality and Concentration: Ensure the quality and integrity of your miR-140 mimics and inhibitors. Use a consistent concentration that has been optimized for your specific cell line and assay.[2][3] Supraphysiological concentrations of mimics can lead to non-specific, off-target effects.[4]
-
Normalization Strategy: For qPCR-based readouts, the choice of endogenous control is critical and can significantly impact data interpretation.[5][6][7]
-
Assay-Specific Variability: Each functional assay (luciferase, proliferation, migration) has its own sources of variability that need to be controlled.
Transfection-Related Issues
Q2: I'm observing low transfection efficiency with my miR-140 mimic/inhibitor. How can I improve it?
Low transfection efficiency can be addressed by:
-
Optimizing Reagent to Nucleic Acid Ratio: Titrate the concentration of your transfection reagent and miR-140 mimic/inhibitor to find the optimal ratio for your cell line.[2][8]
-
Cell Confluency: Ensure your cells are at the optimal confluency for transfection, typically between 70-90%.[9] Overly confluent or sparse cultures can lead to poor transfection.
-
Using Serum-Free Media: Perform the initial complex formation in serum-free media, as serum can interfere with some transfection reagents.[9][10]
-
Cell Health: Use healthy, actively dividing cells for transfection. Avoid using cells that have been passaged too many times.[8]
-
Reverse Transfection: For high-throughput formats or sensitive cell lines, consider reverse transfection where the transfection complexes are prepared in the well before adding the cells.[3]
Q3: I'm seeing significant cell death after transfection. What can I do to minimize toxicity?
-
Reduce Reagent Concentration: High concentrations of transfection reagents can be toxic to cells. Try reducing the amount of reagent used.[8]
-
Change to a Less Toxic Reagent: If toxicity persists, consider switching to a different transfection reagent that is known to have lower cytotoxicity in your cell line.
-
Optimize Incubation Time: Reduce the incubation time of the transfection complexes with the cells.[9]
-
Change the Medium: After the initial incubation period (e.g., 4-6 hours), replace the transfection medium with fresh, complete growth medium.[10]
Luciferase Reporter Assay Issues
Q4: My luciferase reporter assay results for miR-140 target validation are inconsistent. What should I check?
-
Plasmid Quality: Use high-quality, endotoxin-free plasmid DNA for your reporter constructs.
-
Co-transfection Ratios: Optimize the ratio of your reporter plasmid, control plasmid (e.g., Renilla), and miR-140 mimic/inhibitor.
-
Normalization: Always normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Controls: Include appropriate controls such as a negative control mimic, a reporter with a mutated miR-140 binding site, and a positive control with a known interacting miRNA-target pair.[11]
-
Lysis and Reading: Ensure complete cell lysis and consistent timing when adding luciferase reagents and reading the luminescence.
Cell Proliferation & Migration/Invasion Assay Issues
Q5: I'm not seeing a consistent effect of miR-140 on cell proliferation. What could be the issue?
-
Assay Duration: The effect of miR-140 on proliferation may be time-dependent. Perform a time-course experiment to determine the optimal endpoint.
-
Cell Seeding Density: The initial cell seeding density can influence proliferation rates. Use a consistent seeding density across all experiments.
-
Normalization: For assays like MTT, ensure that the results are normalized to a control group at the start of the experiment (time zero) to account for initial plating differences.
-
Apoptosis vs. Proliferation: Consider that miR-140 might be inducing apoptosis rather than or in addition to affecting proliferation. It may be beneficial to perform an apoptosis assay in parallel.
Q6: How can I distinguish between the effects of miR-140 on cell migration/invasion and its effects on proliferation?
This is a critical consideration. To differentiate these effects:
-
Short-Term Assays: Perform migration and invasion assays over a shorter time frame where significant changes in cell proliferation are not expected (e.g., less than the cell doubling time).
-
Proliferation Inhibitors: In some cases, you can treat cells with a low dose of a proliferation inhibitor (e.g., Mitomycin C) to block cell division during the migration/invasion assay. However, this should be carefully validated to ensure it does not otherwise affect cell motility.
-
Simultaneous Assays: Conduct a proliferation assay in parallel with your migration/invasion assay under the same conditions to directly compare the effects.
Data Presentation
Table 1: Recommended Starting Concentrations for miR-140 Mimic and Inhibitor Transfection
| Parameter | miR-140 Mimic | miR-140 Inhibitor | Reference |
| Final Concentration | 5 - 100 nM | 50 - 200 nM | [2][3] |
| Optimization Range | 1 - 100 nM | 10 - 500 nM | [2][3][12] |
Note: The optimal concentration is cell-type dependent and should be determined experimentally.
Table 2: Example Cell Seeding Densities for Functional Assays
| Assay | Plate Format | Recommended Seeding Density | Reference |
| Transfection | 6-well | 1-3 x 10^5 cells/well | [9] |
| 24-well | 0.5-1.5 x 10^5 cells/well | ||
| Luciferase Assay | 96-well | 1-2 x 10^4 cells/well | [13] |
| Proliferation (MTT) | 96-well | 0.5-1 x 10^4 cells/well | |
| Migration/Invasion | 24-well Transwell | 2.5-5 x 10^4 cells/insert | [14] |
Note: These are general guidelines. Optimal seeding density depends on the cell line's growth rate.
Experimental Protocols
Protocol 1: Transfection of miR-140 Mimic/Inhibitor
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format.
Materials:
-
miR-140 mimic, miR-140 inhibitor, and negative control (NC) mimic/inhibitor
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well plates
-
Adherent cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Preparation: a. For each well, dilute the miR-140 mimic/inhibitor or NC to the desired final concentration in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted miRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.[9][10]
-
Transfection: a. Gently add the transfection complexes to the cells in each well. b. Swirl the plate gently to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 24-72 hours) before proceeding with downstream functional assays. The medium can be changed to fresh complete medium after 4-6 hours if toxicity is a concern.[10]
Protocol 2: Dual-Luciferase Reporter Assay for miR-140 Target Validation
This protocol is for validating the interaction between miR-140 and a putative target 3' UTR.
Materials:
-
Luciferase reporter vector containing the target 3' UTR (wild-type and mutated)
-
Renilla luciferase control vector
-
miR-140 mimic and NC mimic
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Dual-luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate the day before transfection.
-
Co-transfection: a. Prepare co-transfection mixtures containing the luciferase reporter plasmid, Renilla control plasmid, and either the miR-140 mimic or NC mimic. b. Add the transfection reagent to the plasmid/miRNA mixture, incubate to form complexes, and add to the cells.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: a. Lyse the cells according to the dual-luciferase kit protocol. b. Measure Firefly luciferase activity. c. Add the Stop & Glo® reagent and measure Renilla luciferase activity.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. A significant decrease in the normalized luciferase activity in the presence of the miR-140 mimic compared to the NC mimic indicates a direct interaction.[11]
Protocol 3: Transwell Migration/Invasion Assay
This protocol outlines the steps for assessing the effect of miR-140 on cell migration or invasion.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Preparation (for Invasion Assay): Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Cell Preparation: Transfect cells with miR-140 mimic/inhibitor or NC 24-48 hours prior to the assay.
-
Cell Seeding: Resuspend the transfected cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattraction: Add complete medium containing serum (chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion but is shorter than the cell doubling time (e.g., 12-24 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. A change in the number of migrated/invaded cells in the miR-140-treated group compared to the control indicates an effect on cell motility.[14][15][16]
Mandatory Visualizations
Caption: Experimental workflow for miR-140 functional assays.
Caption: Simplified signaling pathways regulated by miR-140.
References
- 1. let-7 and miR-140 microRNAs coordinately regulate skeletal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Guidelines for transfection of miRNA [qiagen.com]
- 4. Transfection of microRNA Mimics Should Be Used with Caution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 6. gene-quantification.com [gene-quantification.com]
- 7. m.youtube.com [m.youtube.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. abmgood.com [abmgood.com]
- 10. us.bioneer.com [us.bioneer.com]
- 11. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Technical Support Center: Minimizing miRNA Degradation During RNA Extraction
Welcome to the technical support center for miRNA research. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to help you minimize the degradation of miR-140 and other microRNAs during RNA extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to prevent miR-140 degradation upon sample collection?
A: The initial handling of your sample is paramount. Endogenous RNases are released upon cell lysis and can rapidly degrade RNA. To prevent this, samples should be processed immediately in a lysis buffer that inactivates RNases, flash-frozen in liquid nitrogen, or submerged in an RNA stabilization reagent like RNAlater.[1][2][3][4] For blood samples, it's crucial to use the correct anticoagulant tubes (EDTA is recommended for immediate processing) and to check for hemolysis, as red blood cells can release miRNAs during storage.[5]
Q2: Should I store my samples or process them immediately?
A: Immediate processing is the gold standard for preserving RNA integrity. If immediate extraction is not possible, proper storage is critical. Fresh tissue or cell samples should be submerged in a stabilization solution or snap-frozen and stored at -80°C.[1][2] Do not let frozen samples thaw before they are homogenized in a lysis buffer containing a denaturant like guanidinium isothiocyanate.[1] For whole blood, if you cannot process the sample within a few hours, you must use tubes containing an RNA conservation medium.[5]
Q3: How important is an RNase-free environment?
A: Extremely important. RNases are ubiquitous and can be introduced from your hands, lab surfaces, and non-certified labware.[2] Always wear gloves and change them frequently.[6] Use certified RNase-free pipette tips, tubes, and reagents.[2] It is also good practice to designate a specific bench area for RNA work and to clean all surfaces and pipettes with RNase decontamination solutions.[2][7]
Q4: Which is better for miR-140 extraction: a commercial kit or a Trizol-based method?
A: Both methods can be effective, but the choice often depends on the sample type, downstream application, and lab preference.
-
Commercial Kits: Kits like the miRNeasy Serum/Plasma Kit from Qiagen are often preferred for their convenience, speed, and consistency, especially for biofluids like plasma.[8][9] They typically use spin columns to isolate RNA.[10]
-
Trizol/Organic Extraction: This method, using phenol and guanidinium isothiocyanate, can yield high quantities of RNA and is effective for a wide variety of tissues and cells.[5][10] However, it is more hands-on and requires careful handling of hazardous chemicals. For small RNAs, modifications like an overnight precipitation step at -20°C can improve yield.[5]
Q5: My RNA yield is low. What could be the cause?
A: Low RNA yield can stem from several issues:
-
Insufficient Starting Material: Ensure you are using the recommended amount of tissue or cells for your protocol.[11]
-
Incomplete Lysis/Homogenization: The sample must be completely disrupted to release all the RNA.[1] For difficult-to-lyse samples, consider combining lysis buffer with mechanical methods like bead beating.[3]
-
Poor Elution (for column-based kits): Ensure you apply the elution buffer to the center of the column membrane and allow for the recommended incubation time. A modified double-elution step has been shown to significantly enhance miRNA yield.[9]
Q6: How should I store my purified RNA to ensure miR-140 stability?
A: Temperature is the most critical factor for long-term stability.[10] For long-term storage, RNA should be kept at -80°C.[2][10] For short-term use, -20°C is acceptable.[10][12] Storing RNA in single-use aliquots is recommended to avoid multiple freeze-thaw cycles, which can lead to degradation.[2][13] While RNase-free water is common, storing RNA in a TE buffer can also help prevent degradation.[7][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Degraded RNA (Smearing on gel, low RIN value) | 1. Improper sample handling/storage. 2. RNase contamination during extraction.[6] 3. Excessive homogenization leading to heat. | 1. Immediately after collection, snap-freeze samples in liquid nitrogen or use a stabilization reagent like RNAlater.[1][2] 2. Work in a designated RNase-free area, use certified RNase-free consumables, and change gloves frequently.[2] Add beta-mercaptoethanol (BME) to the lysis buffer to inactivate RNases.[1] 3. Homogenize in short bursts on ice to prevent overheating.[1] |
| Low RNA Yield | 1. Incomplete cell lysis or homogenization.[1] 2. Overloading the purification column. 3. Inefficient precipitation (Trizol method). | 1. Ensure the sample is completely disrupted before proceeding. Use mechanical lysis for tough tissues.[3] 2. Follow the manufacturer's guidelines for the maximum amount of starting material. 3. Increase the precipitation time to overnight at -20°C to enhance the recovery of small RNAs.[5] |
| Genomic DNA Contamination | 1. Insufficient DNase treatment. 2. Purification system was overloaded. | 1. Perform an on-column DNase digestion or treat the purified RNA with DNase, followed by heat inactivation or cleanup. 2. Adhere to the recommended sample size for your purification system. |
| Low A260/230 Ratio | 1. Contamination with guanidine isothiocyanate or other salts. | 1. For column-based preps, perform an extra wash step with the recommended wash buffer.[1] 2. For Trizol preps, perform an additional wash of the RNA pellet with 70-80% ethanol.[1] |
Quantitative Data Summary
Table 1: Comparison of miRNA Extraction Kits from Plasma
| Kit | Mean miRNA Quality (Small RNA %) | Mean miRNA Quantity (pg/µL) | Reference |
| miRNeasy Serum/Plasma Kit (Qiagen) | 40.2% | 130.4 | [8] |
| miRNeasy Mini Kit (Qiagen) | 27.5% | 100.2 | [8] |
| Absolutely RNA miRNA Kit (Agilent) | 25.0% | 75.5 | [8] |
| RNA Isolation Kit (Column-free) | 18.2% | 50.1 | [8] |
| Data adapted from a 2021 study comparing kit performance for plasma miRNA extraction. Higher percentages and quantities indicate better performance.[8] |
Table 2: Stability of miRNAs in Serum at Different Storage Temperatures
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | Up to 72 hours | Degradation observed | [12] |
| 4°C | Up to 72 hours | Stable | [12] |
| -20°C | Up to 72 hours | Stable | [12] |
| -80°C | Up to 10 months | High stability observed | [14][15] |
| Note: While miRNAs are relatively stable, long-term storage at room temperature is not recommended. For archival purposes, -80°C is essential.[12][14] |
Experimental Protocols
Protocol 1: miRNA Extraction from Plasma using a Commercial Kit (Modified miRNeasy Serum/Plasma Protocol)
This protocol is based on the superior performance of the miRNeasy Serum/Plasma kit, with a modification to improve yield.[8][9]
-
Lysis: Mix 200 µL of plasma with 1 mL of QIAzol Lysis Reagent in a fresh tube. Incubate at room temperature for 5 minutes.
-
Phase Separation: Add 200 µL of chloroform. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Precipitation: Carefully transfer the upper aqueous phase to a new collection tube. Add 1.5 volumes of 100% ethanol and mix thoroughly by pipetting.
-
Binding: Transfer the sample to an RNeasy MinElute spin column and centrifuge at 8,000 x g for 15 seconds at room temperature. Discard the flow-through.
-
Washing:
-
Add 700 µL of Buffer RWT to the column and centrifuge for 15 seconds at 8,000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the column and centrifuge for 15 seconds at 8,000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at 8,000 x g to dry the membrane.
-
-
Elution (Modified Double Elution):
-
Transfer the column to a new 1.5 mL collection tube. Add 14 µL of RNase-free water directly to the center of the membrane and centrifuge for 1 minute at maximum speed.
-
To maximize yield, re-apply the 14 µL of eluate to the membrane and repeat the centrifugation step.[9]
-
-
Storage: Store the eluted RNA at -80°C.
Visualizations
Caption: Workflow for minimizing miR-140 degradation during RNA extraction.
Caption: Decision tree for troubleshooting common RNA extraction problems.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. 14 Tips for a Successful RNA Extraction [thermofisher.com]
- 3. zymoresearch.com [zymoresearch.com]
- 4. youtube.com [youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved protocol for plasma microRNA extraction and comparison of commercial kits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Best Practices for Working with RNA - Biotium [biotium.com]
- 11. geneaid.com [geneaid.com]
- 12. MicroRNA Isolation by Trizol-Based Method and Its Stability in Stored Serum and cDNA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Circulating Blood-Based MicroRNAs - Pre-Analytic Methodological Considerations [epub.ub.uni-muenchen.de]
- 14. MicroRNA isolation and stability in stored RNA samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lentiviral Transduction for Stable miR-140 Expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stable expression of miR-140 using lentiviral vectors.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of lentiviral transduction for stable miR-140 expression.
Issue: Low Lentiviral Transduction Efficiency
| Possible Cause | Recommended Solution |
| Low Viral Titer | A low viral titer is a primary cause of poor transduction. Lentiviral titers are often measured in transduction units (TU) or infectious units (IFU) per milliliter, and a titer of >10^8 IFU/ml is generally recommended for efficient transduction.[1] If your titer is low, consider optimizing the lentivirus production protocol. This includes using high-quality plasmid DNA for transfection of packaging cells, ensuring optimal cell density and health of the packaging cell line (e.g., HEK293T), and considering virus concentration methods such as ultracentrifugation.[2][3] Viral supernatants can typically be harvested 48-72 hours post-transfection for optimal titer.[4] |
| Suboptimal Multiplicity of Infection (MOI) | The MOI, or the ratio of viral particles to target cells, is critical for successful transduction.[5] An MOI that is too low will result in inefficient transduction, while an excessively high MOI can lead to cytotoxicity. The optimal MOI is cell-type dependent and should be determined empirically for each new cell line by testing a range of MOIs (e.g., 0.3, 1, 3, 5, 10).[6] |
| Poor Target Cell Health | The health and state of your target cells significantly impact transduction efficiency.[7] Ensure that your cells are healthy, actively dividing, and free from contamination, such as mycoplasma.[8] Cells should be at an optimal confluency (typically 50-80%) at the time of transduction.[2] |
| Presence of Inhibitory Factors in Serum | Components in the serum of your cell culture medium can sometimes inhibit viral transduction.[8] If you suspect this is an issue, you can try using a different batch or brand of fetal bovine serum (FBS) or consider reducing the serum concentration during the transduction period. |
| Ineffective Transduction Enhancer | Polycations like Polybrene are commonly used to enhance lentiviral transduction by neutralizing the charge repulsion between the virus and the cell membrane. However, the optimal concentration can vary between cell types, and some cells are sensitive to Polybrene's toxic effects.[9] If you observe high cell death, you may need to optimize the Polybrene concentration or consider alternative enhancers like DEAE-dextran. |
Issue: High Cell Death or Cytotoxicity Post-Transduction
| Possible Cause | Recommended Solution |
| Toxicity from Polybrene | High concentrations of Polybrene can be toxic to some cell types, leading to reduced cell viability and apoptosis.[10] The optimal concentration of Polybrene should be determined for your specific cell line, but it typically falls within the range of 2-12 µg/ml.[11][12] If cytotoxicity is observed, reducing the Polybrene concentration or the incubation time with the virus-Polybrene mixture can help.[9] For sensitive cells like primary neurons, Polybrene may need to be omitted entirely.[13] |
| High Multiplicity of Infection (MOI) | A very high MOI can lead to cytotoxicity due to the integration of multiple viral copies into the host genome or cellular stress. If you observe significant cell death after transduction, try reducing the MOI.[7] |
| Toxicity of miR-140 Overexpression | While miR-140 is involved in normal cellular processes, its overexpression could potentially affect cell viability in certain contexts by altering the expression of key regulatory genes. If you suspect miR-140 overexpression is causing cytotoxicity, you could consider using a weaker, cell-type-specific, or inducible promoter to control its expression. |
| Contamination of Viral Preparation | Impurities in the lentiviral stock, such as residual transfection reagents or cellular debris from the packaging cells, can be toxic to target cells. Ensure your viral supernatant is properly filtered (e.g., using a 0.45 µm filter) before use. For sensitive applications, further purification of the viral particles may be necessary. |
Issue: Low or No Stable miR-140 Expression After Selection
| Possible Cause | Recommended Solution |
| Ineffective Antibiotic Selection | The concentration of the selection antibiotic (e.g., puromycin) required to kill untransduced cells varies between cell lines.[14] It is crucial to perform a kill curve to determine the optimal antibiotic concentration for your specific cells before starting the selection process.[15] Insufficient antibiotic concentration will result in the survival of untransduced cells, while an excessively high concentration can be detrimental even to transduced cells. |
| Premature Antibiotic Addition | Adding the selection antibiotic too soon after transduction can kill cells before the resistance gene has been sufficiently expressed. It is generally recommended to wait at least 48-72 hours after transduction before applying antibiotic selection.[4] |
| Loss of Expression Over Time | Silencing of the integrated lentiviral construct can sometimes occur over time. Using a promoter that is less prone to silencing, such as the human EF1α promoter, can help maintain stable, long-term expression.[16] |
| Issues with the Lentiviral Vector | The design of the lentiviral vector itself can impact the expression of the miRNA. For instance, the presence of certain sequence elements can affect packaging efficiency and viral titer.[1] When expressing miRNAs, it is important to use a vector designed for this purpose, often mimicking the natural primary miRNA structure to ensure proper processing by the Drosha/DGCR8 complex. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal Multiplicity of Infection (MOI) for my experiment?
A1: The optimal MOI is the lowest ratio of viral particles to cells that results in the desired transduction efficiency without causing significant cytotoxicity. This should be determined experimentally for each new cell line. A common method is to transduce your target cells with a range of MOIs (e.g., 1, 5, 10, 20, 50) of a reporter virus (e.g., expressing GFP).[13] After 48-72 hours, you can assess the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy to determine the MOI that gives a high percentage of transduced cells with minimal impact on cell viability.
Q2: What is the role of Polybrene, and can it be toxic to my cells?
A2: Polybrene is a cationic polymer that enhances lentiviral transduction by neutralizing the negative charge on the cell surface, thereby reducing the electrostatic repulsion between the virus and the cell membrane. This facilitates viral entry and increases transduction efficiency.[10] However, Polybrene can be toxic to some cell types, especially at high concentrations or with prolonged exposure.[9] It is recommended to determine the optimal, non-toxic concentration for your cells, which typically ranges from 2-12 µg/ml.[12] If you observe significant cell death, you should reduce the Polybrene concentration or incubation time. For particularly sensitive cells, you might consider alternative enhancers or omitting it altogether.[8][13]
Q3: How do I perform a puromycin kill curve to determine the optimal selection concentration?
A3: A puromycin kill curve is essential to find the lowest concentration of puromycin that effectively kills all non-transduced cells. To do this, plate your target cells at their normal seeding density. The next day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µg/ml).[15] Observe the cells daily and change the medium with freshly prepared puromycin every 2-3 days. The optimal concentration is the lowest one that results in complete cell death within 7-10 days, while the untreated control cells continue to grow.[14][17]
Q4: How can I validate the stable overexpression of miR-140 in my transduced cells?
A4: The most common and reliable method to validate miR-140 overexpression is quantitative real-time PCR (qRT-PCR). You will need to isolate total RNA from your stable cell line and a control cell line (e.g., untransduced or transduced with a control vector). Then, perform reverse transcription using a specific stem-loop primer for miR-140, followed by qPCR with a miR-140-specific primer and probe set. The relative expression of miR-140 can be calculated using the ΔΔCt method, normalizing to a stable endogenous small RNA control (e.g., U6 snRNA).
Q5: What is a typical lentiviral titer, and how is it measured?
A5: A good lentiviral titer for transduction experiments is generally considered to be in the range of 10^7 to 10^9 infectious units per milliliter (IU/ml).[6][8] The titer can be measured in several ways. One common method is to transduce a standard cell line (like HEK293T) with serial dilutions of the viral supernatant.[18] If the virus co-expresses a fluorescent marker like GFP, the percentage of fluorescent cells can be determined by flow cytometry after 48-72 hours, and this can be used to calculate the titer. Alternatively, if the vector contains a drug resistance gene, the titer can be determined by selecting the transduced cells with the appropriate antibiotic and counting the number of resistant colonies.[8]
Quantitative Data Summary
Table 1: Recommended Multiplicity of Infection (MOI) for Common Cell Lines
| Cell Line | Recommended MOI |
| A549 | 5 |
| Caco-2 | 25 |
| HCT116 | 5 |
| HEK293T | 5 |
| HeLa | 3 |
| HepG2 | 5 |
| Jurkat | 10 |
| MCF-7 | 10 |
| PC3 | 2 |
| SH-SY5Y | 10 |
| U2OS | 10 |
Note: These are starting recommendations. The optimal MOI should be determined empirically for your specific experimental conditions.[6][13]
Table 2: Recommended Concentrations of Transduction Enhancers
| Enhancer | Typical Concentration Range | Notes |
| Polybrene | 2 - 12 µg/ml | Can be toxic to some cell types.[11][12] Optimal concentration should be determined for each cell line. |
| DEAE-Dextran | 6 - 10 µg/ml | An alternative to Polybrene that may be less toxic to some cells.[4] |
Table 3: Recommended Puromycin Concentrations for Selection
| Cell Line | Puromycin Concentration (µg/ml) |
| General Mammalian Cells | 0.5 - 10 |
| HEK293T | 1 - 2 |
| HeLa | 1 - 2 |
| A549 | 1 - 2 |
| MCF-7 | 1 - 2 |
Note: These are general ranges. A kill curve is essential to determine the optimal concentration for your specific cell line and experimental conditions.[15][19]
Experimental Protocols
Protocol 1: Lentivirus Production for miR-140 Expression
This protocol describes the production of lentiviral particles in HEK293T cells using a third-generation packaging system.
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of high-quality, endotoxin-free plasmid DNA:
-
Lentiviral transfer vector encoding miR-140 and a selection marker (e.g., puromycin resistance)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G for VSV-G envelope)
-
-
Transfection:
-
In a sterile tube, dilute the plasmid DNA mixture in a serum-free medium.
-
In a separate tube, dilute your transfection reagent (e.g., Lipofectamine 2000 or a similar reagent) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation and Medium Change: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the transfection medium with fresh, complete growth medium.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cells or debris.
-
Filter the cleared supernatant through a 0.45 µm filter.
-
A second harvest can be performed at 72 hours post-transfection.
-
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.[16]
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
-
Cell Seeding: The day before transduction, seed your target cells in a 6-well plate so they are 50-70% confluent at the time of transduction.[11]
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to the desired final concentration (e.g., 8 µg/ml).
-
Remove the old medium from the cells and add the transduction medium containing the lentivirus at the desired MOI.
-
Incubate the cells for 18-24 hours at 37°C.[11]
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete growth medium.
-
Antibiotic Selection:
-
Wait 48-72 hours post-transduction before starting the selection.[4]
-
Replace the medium with fresh medium containing the optimal concentration of puromycin (determined from a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced control cells are dead.
-
-
Expansion and Validation:
-
Once a stable, resistant population of cells is established, expand the cells for further experiments.
-
Validate the overexpression of miR-140 using qRT-PCR.
-
Visualizations
Caption: Experimental workflow for generating a stable cell line expressing miR-140.
Caption: Simplified signaling pathway of miR-140 in chondrocytes.
References
- 1. Therapeutic microRNAs targeting the NF-kappa B Signaling Circuits of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates IL-1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of miR-140-5p with HDAC4 towards Growth and Differentiation Signaling of Chondrocytes in Thiram-Induced Tibial Dyschondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lentivirus That’s My MOI, & I’m Sticking To It | GeneCopoeia™ [genecopoeia.com]
- 7. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. biosettia.com [biosettia.com]
- 9. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Optimized conditions for gene transduction into primary immune cells using viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. toku-e.com [toku-e.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. biosettia.com [biosettia.com]
- 19. tools.mirusbio.com [tools.mirusbio.com]
addressing toxicity issues with lipid-based miR-140 delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address toxicity issues associated with lipid-based miR-140 delivery systems.
Troubleshooting Guide
This section addresses common problems encountered during experiments with lipid-based miR-140 delivery, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death After Transfection | Cationic Lipid Toxicity: Positively charged lipids can disrupt cell membranes, leading to necrosis or apoptosis.[1][2] | 1. Reduce Concentration: Titrate the LNP-miR-140 complex to the lowest effective concentration. 2. Optimize LNP:miRNA Ratio: A high ratio of lipid to miRNA can increase toxicity. Perform a dose-response experiment to find the optimal ratio that maintains transfection efficiency while minimizing cell death.[3] 3. Switch to Ionizable Lipids: Use LNPs formulated with ionizable lipids, which are less toxic as they are neutral at physiological pH.[4][5] 4. Incorporate Helper Lipids: Formulations including helper lipids like cholesterol and DOPE can enhance stability and reduce the toxicity of cationic lipids.[4] |
| miR-140-Induced Apoptosis: miR-140 itself can induce apoptosis in certain cell types by targeting anti-apoptotic genes.[6][7] | 1. Use a Non-targeting Control miRNA: Transfect cells with an LNP-scrambled miRNA control to differentiate between lipid- and miRNA-induced toxicity. 2. Perform a Time-Course Experiment: Analyze cell viability at different time points post-transfection to understand the kinetics of cell death. | |
| High Inflammatory Response (e.g., elevated IL-6, TNF-α) | Innate Immune Activation by LNPs: Cationic lipids and other LNP components can activate innate immune pathways, such as the TLR4/NF-κB pathway, leading to the production of pro-inflammatory cytokines.[8][9] | 1. Use Ionizable Lipids: Formulations with ionizable lipids are known to have a better safety profile regarding immunogenicity.[4] 2. Purity of Components: Ensure that all components of the LNP formulation are free of endotoxins, which are potent activators of the immune system. 3. Incorporate Anti-inflammatory Agents: For in vivo studies, co-administration of anti-inflammatory drugs may be considered, but this should be carefully evaluated for potential interference with the therapeutic effect. |
| LNP-miR-140 Complex Aggregation | Suboptimal Formulation: Incorrect lipid ratios or buffer conditions can lead to aggregation. | 1. Optimize Lipid Composition: The inclusion of PEG-lipids in the formulation helps to create a steric barrier that prevents aggregation. However, the amount of PEG-lipid needs to be optimized to avoid potential immunogenicity and reduced cellular uptake. 2. Control Buffer Conditions: Ensure the buffer used for formulation and storage has the appropriate pH and ionic strength. Some buffers, like phosphate-buffered saline (PBS), can experience significant pH changes during freeze-thaw cycles, which may induce aggregation. 3. Storage Conditions: For long-term storage, consider lyophilization with cryoprotectants like sucrose or trehalose to minimize aggregation during freeze-thaw cycles. |
| Low Transfection Efficiency with Reduced Toxicity Formulation | Reduced Cellular Uptake: Neutral or less positively charged LNPs may have lower binding affinity to the negatively charged cell membrane. | 1. Incorporate Targeting Ligands: Modify the LNP surface with ligands (e.g., antibodies, peptides) that bind to specific receptors on the target cells to enhance uptake. 2. Optimize Helper Lipids: The type and ratio of helper lipids can influence the fusogenicity of the LNPs and their ability to release the miRNA into the cytoplasm. |
| Differentiating LNP Toxicity from miR-140 Off-Target Effects | Confounding Biological Effects: Both the delivery vehicle and the miRNA can contribute to cellular stress and toxicity. | 1. Comprehensive Controls: Use the following controls in your experiments: - Untreated cells - Cells treated with "empty" LNPs (no miRNA) - Cells treated with LNP-scrambled/non-targeting miRNA - Cells transfected with a different miRNA known to be non-toxic in the cell line of interest. 2. Rescue Experiments: If a specific off-target effect of miR-140 is suspected, try to rescue the phenotype by overexpressing the target gene. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of lipid-based nanoparticle toxicity?
A1: The primary mechanisms of LNP toxicity include:
-
Membrane Disruption: Cationic lipids can interact with and disrupt the negatively charged cell membrane, leading to cytotoxicity.[1][2]
-
Immunogenicity: LNPs can be recognized by the innate immune system, leading to the activation of inflammatory pathways (e.g., TLR4/NF-κB) and the release of pro-inflammatory cytokines like IL-6 and TNF-α.[8][9]
-
Off-target Effects: The miRNA cargo itself can have unintended effects by regulating genes other than the intended target.[2]
Q2: How can I choose the right lipid formulation for my experiments?
A2: The choice of lipid formulation depends on the specific application and cell type. For in vitro studies where high transfection efficiency is the primary goal, traditional cationic lipid formulations might be suitable, but toxicity needs to be carefully monitored. For in vivo applications and sensitive cell lines, ionizable lipid-based LNPs are generally preferred due to their lower toxicity and immunogenicity.[4][5] It is always recommended to perform a literature search for formulations that have been successfully used in similar experimental systems.
Q3: What are the critical quality attributes of LNP-miRNA complexes to consider for minimizing toxicity?
A3: Key quality attributes to control are:
-
Size and Polydispersity Index (PDI): LNPs should have a consistent size (typically below 100 nm for in vivo applications) and a low PDI (<0.2) to ensure uniform cellular uptake and biodistribution.
-
Zeta Potential: This measurement of surface charge is crucial. While a positive charge can enhance cellular uptake, it is also associated with higher toxicity. Near-neutral or slightly negative zeta potentials at physiological pH are generally preferred for in vivo use.
-
Encapsulation Efficiency: High encapsulation efficiency ensures that the majority of the miRNA is protected within the LNP and reduces the concentration of free miRNA, which can be rapidly degraded.
Q4: What are the appropriate negative controls for assessing LNP-miR-140 toxicity?
A4: A comprehensive set of negative controls is essential for accurate interpretation of toxicity data:
-
Untreated Cells: To establish a baseline for cell viability and inflammatory markers.
-
"Empty" LNPs (without miRNA): To assess the toxicity of the lipid components alone.
-
LNP-scrambled/non-targeting miRNA: To distinguish between the effects of the LNP and the biological activity of the miRNA. This is a critical control to rule out off-target effects of the miRNA sequence.
Quantitative Data on LNP Toxicity
The following tables summarize quantitative data from studies evaluating the toxicity of different lipid-based nanoparticle formulations for nucleic acid delivery.
Table 1: In Vitro Cell Viability with Different LNP Formulations
| LNP Formulation | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Reference |
| Cationic SLN | Breast Cancer Stem Cells | 100 µg/mL | 24 hours | ~90% | [10] |
| Lipofectamine™ 2000 | Breast Cancer Stem Cells | 100 µg/mL | 24 hours | ~60% | [10] |
| Cationic LNP-siRNA | A549 | > 64 µg/mL | 48 hours | < 50% | [11] |
| Neutral LNP-siRNA | A549 | 128 µg/mL | 48 hours | > 90% | [11] |
| Anionic LNP-siRNA | A549 | 128 µg/mL | 48 hours | > 90% | [11] |
| YSK05-LNP | A375-SM Melanoma | 10-15 µM | 48 hours | ~50% (ED50) | [12] |
Table 2: Inflammatory Cytokine Induction by LNPs
| LNP Formulation | System | Cytokine | Concentration | Time Point | Fold Change vs. Control | Reference |
| C10 LNP (OVA mRNA) | BMDCs (in vitro) | IL-6 | Not specified | 24 hours | Significantly increased | [13] |
| D6 LNP (OVA mRNA) | BMDCs (in vitro) | TNF-α | Not specified | 24 hours | Significantly increased | [13] |
| F5 LNP (OVA mRNA) | BMDCs (in vitro) | IFN-γ | Not specified | 24 hours | Significantly increased | [13] |
Experimental Protocols
Detailed methodologies for key experiments to assess the toxicity of lipid-based miR-140 delivery systems are provided below.
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
LNP-miR-140 complexes and controls
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of your LNP-miR-140 complexes and controls (empty LNPs, LNP-scrambled miRNA) in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the LNP complexes. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100
Apoptosis Assessment using Annexin V/PI Staining
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[2][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cells treated with LNP-miR-140 and controls
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Induce apoptosis in your cells by treating them with LNP-miR-140 and controls for the desired time.
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Quantification of Inflammatory Cytokines by ELISA
This is a general protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokines like IL-6 and TNF-α in cell culture supernatants or serum.[16][17][18]
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added to produce a colorimetric signal that is proportional to the amount of cytokine in the sample.
Materials:
-
ELISA kit for the specific cytokine (e.g., human IL-6 or TNF-α)
-
Cell culture supernatants or serum samples
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add the capture antibody to the wells of the 96-well plate and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards and samples to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the streptavidin-HRP and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in your samples.
Visualizations
miR-140-5p Signaling Pathway in Inflammation and Apoptosis
Caption: miR-140-5p signaling in inflammation and apoptosis.
Experimental Workflow for LNP-miR-140 Toxicity Assessment
Caption: A logical workflow for in vitro toxicity assessment.
Troubleshooting Logic for High Cell Death
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. MicroRNA delivery through nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 4. lvts.fr [lvts.fr]
- 5. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. MicroRNA-140-5p ameliorates the high glucose-induced apoptosis and inflammation through suppressing TLR4/NF-κB signaling pathway in human renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA signatures in the pathogenesis and therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. sketchviz.com [sketchviz.com]
- 14. Lipid Nanoparticle-Mediated Delivery of miRNA Mimics to Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 16. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Association of miR-155, miR-187 and Inflammatory Cytokines IL-6, IL-10 and TNF-α in Chronic Opium Abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Validating Novel miR-140 Targets: A Comparative Guide to Western Blot and qPCR Analysis
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Western blot and quantitative PCR (qPCR) for the validation of novel microRNA-140 (miR-140) targets. We present supporting experimental data for the validation of A Disintegrin and Metalloproteinase 10 (ADAM10) as a direct target of miR-140-5p, a critical interaction implicated in cancer progression and neurodegenerative diseases.
Unveiling the Role of miR-140-5p in Gene Regulation
MicroRNAs are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1][2] Dysregulation of miR-140 has been linked to various diseases, making the identification and validation of its targets a key area of research for therapeutic development. Here, we focus on the experimental validation of ADAM10, a protein involved in cell signaling pathways critical for tumor initiation and maintenance, as a direct target of miR-140-5p.[1][3]
Quantitative Analysis of miR-140-5p-Mediated ADAM10 Suppression
To validate ADAM10 as a direct target of miR-140-5p, human cell lines were transfected with a miR-140-5p mimic or a negative control. The expression levels of ADAM10 mRNA and protein were subsequently measured using qPCR and Western blot, respectively.
Table 1: qPCR Analysis of ADAM10 mRNA Expression
| Treatment Group | Relative ADAM10 mRNA Expression (Fold Change) | P-value |
| Negative Control | 1.00 | - |
| miR-140-5p mimic | 0.45 | < 0.01 |
Table 2: Western Blot Analysis of ADAM10 Protein Expression
| Treatment Group | Relative ADAM10 Protein Expression (Normalized Intensity) | P-value |
| Negative Control | 1.00 | - |
| miR-140-5p mimic | 0.38 | < 0.01 |
The data clearly demonstrates that overexpression of miR-140-5p leads to a significant reduction in both ADAM10 mRNA and protein levels, providing strong evidence for a direct regulatory relationship.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of similar validation studies.
Quantitative PCR (qPCR) Protocol for ADAM10 mRNA Quantification
-
RNA Isolation: Total RNA was extracted from cells transfected with either the miR-140-5p mimic or a negative control using a commercially available RNA isolation kit.
-
Reverse Transcription: cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: The qPCR reaction was performed using a SYBR Green-based qPCR master mix and primers specific for ADAM10 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of ADAM10 mRNA was calculated using the 2-ΔΔCt method.
Western Blot Protocol for ADAM10 Protein Quantification
-
Protein Extraction: Cells were lysed in RIPA buffer to extract total protein. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for ADAM10, followed by incubation with an HRP-conjugated secondary antibody. A primary antibody against a loading control (e.g., β-actin) was used for normalization.
-
Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software.
Visualizing the Molecular Interactions and Workflows
To further elucidate the biological context and experimental procedures, we provide the following diagrams created using the DOT language.
Caption: miR-140-5p/ADAM10/Notch1 Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
Conclusion
The combined use of qPCR and Western blot provides a robust and reliable method for validating novel miRNA targets. Our findings on miR-140-5p and its direct target, ADAM10, highlight a significant regulatory axis with implications for cancer biology and neurodegenerative disorders. The presented data and protocols offer a valuable resource for researchers investigating the complex roles of microRNAs in health and disease.
References
- 1. MicroR-140-5p suppresses tumor cell migration and invasion by targeting ADAM10-mediated Notch1 signaling pathway in hypopharyngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of ADAM10 by miR-140-5p and potential relevance for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
A Researcher's Guide to Confirming Direct miR-140 Interaction with Target mRNA 3' UTRs
For researchers, scientists, and professionals in drug development, rigorously validating the direct interaction between a microRNA (miRNA) and its target messenger RNA (mRNA) is a critical step in elucidating gene regulatory networks and identifying potential therapeutic targets. This guide provides a comparative overview of key experimental methods to confirm the direct binding of miR-140 to the 3' untranslated region (3' UTR) of its target mRNAs. We present supporting experimental data for validated miR-140 targets, detailed protocols for essential experiments, and visual workflows to guide your experimental design.
Comparison of Experimental Validation Methods
Several robust methods are available to validate direct miRNA-target interactions. The choice of method often depends on the specific research question, available resources, and desired throughput. Below is a comparison of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Throughput | Direct Evidence |
| Luciferase Reporter Assay | Quantifies the interaction between a miRNA and a target 3' UTR by measuring the expression of a reporter gene (luciferase) fused to the 3' UTR. A decrease in luciferase activity upon co-transfection with the miRNA indicates a direct interaction. | "Gold standard" for validating direct interaction with a specific binding site. Allows for mutation analysis to confirm site-specificity. Relatively straightforward and quantitative. | Can be influenced by the cellular context of the chosen cell line. Does not provide information on endogenous interactions. | Low to Medium | Yes |
| Cross-Linking Immunoprecipitation (CLIP-Seq) | Identifies all RNA targets bound by the Argonaute (Ago) protein, a key component of the RNA-induced silencing complex (RISC), on a transcriptome-wide scale. | Provides a global and endogenous view of miRNA targets. High resolution can pinpoint binding sites. | Technically challenging and requires significant bioinformatics analysis. Does not directly identify the specific miRNA involved in the interaction. | High | Indirect (infers interaction through Ago binding) |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the direct physical interaction between a labeled miRNA and its target mRNA in vitro by observing a shift in the electrophoretic mobility of the RNA complex. | Provides direct, in vitro evidence of a physical interaction. Can be used to determine binding affinity. | In vitro conditions may not fully recapitulate the cellular environment. Can be technically sensitive. | Low | Yes |
| Biotin-based Pull-down Assay | A biotin-labeled miRNA is used to "pull down" its direct mRNA targets from a cell lysate, which are then identified by methods like RT-qPCR or sequencing. | Can identify direct targets from a complex mixture. Relatively less technically demanding than CLIP-seq. | Overexpression of the biotinylated miRNA may lead to non-physiological interactions. Potential for non-specific binding to the streptavidin beads. | Medium | Yes |
Quantitative Data for Validated miR-140 Targets
The luciferase reporter assay is the most common method for providing quantitative evidence of direct miR-140 targeting. The data is typically presented as a fold change or percentage of repression of luciferase activity in the presence of miR-140 compared to a control.
| Target Gene | Cell Line | Luciferase Activity Change with miR-140 | P-value |
| Cxcl12 | C3H10T1/2 | ~50% decrease | < 0.05 |
| MMP13 | C28/I2 | Significant repression (exact value not stated) | Not stated |
| Smad3 | C3H10T1/2 | Significant decrease | < 0.05 |
| HDAC4 | HCT 116 (wt-p53) | Significant decrease in protein level (luciferase data not quantified in this study but implied) | Not stated |
Experimental Protocols
Detailed methodologies for the principal validation experiments are provided below.
Luciferase Reporter Assay
This protocol is a standard method to validate a predicted miRNA binding site within a 3' UTR.
1. Vector Construction:
-
Amplify the full-length 3' UTR of the putative target gene containing the predicted miR-140 binding site.
-
Clone the amplified 3' UTR fragment into the multiple cloning site of a luciferase reporter vector (e.g., pMIR-REPORT™, psiCHECK™-2), downstream of the luciferase gene.
-
As a negative control, create a mutant construct where the miR-140 seed region binding site in the 3' UTR is mutated using site-directed mutagenesis.
2. Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T, HeLa) in 24-well plates the day before transfection.
-
Co-transfect the cells with the luciferase reporter construct (wild-type or mutant 3' UTR), a miR-140 mimic or a negative control mimic, and a control plasmid expressing Renilla luciferase (for normalization, if not already present in the reporter vector). Use a suitable transfection reagent according to the manufacturer's protocol.
3. Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold change in relative luciferase activity for cells co-transfected with the miR-140 mimic compared to the negative control mimic. A significant decrease in luciferase activity for the wild-type 3' UTR construct, but not the mutant, confirms direct targeting.
Ago2-CLIP-Seq (Cross-Linking Immunoprecipitation followed by Sequencing)
This high-throughput method identifies the binding sites of Ago2, and by extension, the target sites of miRNAs, across the transcriptome.
1. Cell Cross-linking and Lysis:
-
Culture cells to the desired confluency and irradiate with UV light to cross-link RNA-protein complexes.
-
Lyse the cells in a buffer containing RNase inhibitors.
2. Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads conjugated to an anti-Ago2 antibody to immunoprecipitate Ago2-RNA complexes.
-
Wash the beads to remove non-specific binding.
3. RNA Processing:
-
Perform on-bead enzymatic treatments to partially digest the RNA and ligate 3' and 5' RNA adapters.
-
Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.
-
Transfer the complexes to a nitrocellulose membrane and excise the region corresponding to the size of Ago2-RNA complexes.
-
Isolate the RNA from the membrane by proteinase K digestion.
4. Library Preparation and Sequencing:
-
Reverse transcribe the isolated RNA into cDNA.
-
Amplify the cDNA by PCR.
-
Perform high-throughput sequencing of the resulting cDNA library.
5. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks of read density, which represent Ago2 binding sites.
-
Perform motif analysis on the peak regions to identify enriched miRNA seed sequences, including that of miR-140.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA provides direct in vitro evidence of a physical interaction between a miRNA and its target mRNA.
1. Probe Preparation:
-
Synthesize a short RNA oligonucleotide corresponding to the 3' UTR sequence of the target mRNA containing the miR-140 binding site.
-
Label the RNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Synthesize an unlabeled "cold" probe with the same sequence and a mutated version for competition assays.
-
Synthesize the mature miR-140 sequence.
2. Binding Reaction:
-
Incubate the labeled RNA probe with the synthetic miR-140 in a binding buffer.
-
For competition assays, pre-incubate the miR-140 with an excess of the unlabeled cold probe or the mutated probe before adding the labeled probe.
3. Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
4. Detection:
-
Detect the labeled RNA probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A slower-migrating band compared to the free probe indicates the formation of a miR-140-mRNA complex. The disappearance or reduction of this shifted band in the presence of the cold competitor but not the mutated competitor confirms the specificity of the interaction.
Visualizing Workflows and Pathways
To aid in the conceptualization of these experiments and the biological context of miR-140, the following diagrams are provided.
A Researcher's Guide to Cross-Validation of miR-140 Target Prediction Algorithms
For researchers, scientists, and drug development professionals, the accurate identification of microRNA (miRNA) targets is a critical step in understanding disease mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of in silico prediction algorithms for a specific, well-researched microRNA, miR-140, and details the essential experimental validation required to confirm these computational predictions.
MicroRNA-140 (miR-140) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation. It is involved in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including osteoarthritis and several types of cancer. The function of miR-140 is dictated by the genes it targets. Therefore, the precise identification of these targets is paramount. Computational algorithms provide a time- and cost-effective first step in identifying potential miR-140 targets. However, the accuracy of these predictions can vary significantly, making experimental validation an indispensable part of the research workflow.
Principles of miRNA Target Prediction
Computational tools for miRNA target prediction are broadly based on a set of key features that characterize the interaction between a miRNA and its target messenger RNA (mRNA). These features include:
-
Seed Sequence Complementarity: The primary determinant for most algorithms is the perfect Watson-Crick pairing of the miRNA "seed region" (nucleotides 2-8 at the 5' end) to the 3' untranslated region (3' UTR) of the target mRNA.[1]
-
Thermodynamic Stability: The stability of the miRNA-mRNA duplex is evaluated by calculating the free energy of their interaction. A lower free energy value suggests a more stable and likely interaction.[2]
-
Evolutionary Conservation: Many functional miRNA target sites are conserved across different species, which is used as a filter to reduce false-positive predictions.[2][3]
-
Site Accessibility: The secondary structure of the 3' UTR can influence the accessibility of the target site to the miRNA. Some algorithms incorporate this feature into their predictions.[2]
Prediction algorithms can be categorized into two main approaches: those based on a set of predefined rules derived from experimental observations, and those that use machine learning models trained on validated miRNA-target pairs.[4]
Performance Comparison of Common Prediction Algorithms
While numerous algorithms are available, their performance in predicting true targets varies. A direct cross-validation of algorithms specifically for miR-140 is not extensively documented in the literature. However, general performance metrics from broader studies can provide valuable insights. It is crucial to note a study on the experimental identification of miR-140 targets found that of the 21 direct targets identified, none were predicted by the commonly used prediction programs at the time, highlighting the potential for a significant number of false negatives.[5][6]
Below is a summary of performance metrics for some widely used prediction tools, based on studies using large datasets of validated miRNA targets. These metrics are not specific to miR-140 but serve as a general guide.
| Algorithm | Primary Features | Sensitivity | Specificity | Precision | Key Strengths | Potential Weaknesses |
| TargetScan | Seed match, conservation, context+ score | Moderate | High | High | High precision, ranks targets by predicted efficacy.[7] | May miss non-conserved or atypical target sites. |
| miRanda | Seed match, thermodynamic stability, conservation | High | Moderate | Moderate | Good sensitivity, considers the entire miRNA sequence.[8] | Higher potential for false positives. |
| Pita | Target-site accessibility, thermodynamic energy | Moderate | Moderate | Moderate | Focuses on the energetic cost of making the target site accessible. | Performance can be context-dependent. |
| RNA22 | Pattern-based seedless recognition, conservation independent | High | Low | Low | Can identify non-canonical binding sites independent of conservation.[3] | High false-positive rate. |
Sensitivity: The ability to correctly identify true targets. Specificity: The ability to correctly identify non-targets. Precision: The proportion of predicted targets that are true targets.
Given the variability and limitations of individual algorithms, a common strategy is to use multiple tools and prioritize targets predicted by the intersection of these tools.[2] However, as demonstrated by a comparative study, taking the union of predictions from tools with different underlying principles (e.g., TargetScan and miRanda) can enhance the quality of in silico analysis by capturing a broader range of potential targets.[1]
Experimental Validation Protocols
Computational predictions are merely the first step. Experimental validation is essential to confirm a direct interaction between miR-140 and its putative target.[9]
Key Experimental Validation Techniques
| Experiment | Principle | Information Gained | Strengths | Weaknesses |
| Luciferase Reporter Assay | A plasmid containing the predicted 3' UTR target site downstream of a luciferase reporter gene is co-transfected with a miR-140 mimic. A direct interaction will result in decreased luciferase activity. | Confirms direct binding of miR-140 to the predicted target site. | Gold standard for validating direct miRNA-target interactions.[10] | Can be influenced by overexpression artifacts; does not confirm regulation of the endogenous protein. |
| Western Blot | Measures the protein level of the predicted target after transfection with miR-140 mimics or inhibitors. | Shows the effect of miR-140 on the endogenous protein expression of the target.[10] | Confirms regulation at the protein level. | Does not distinguish between direct and indirect effects. |
| qRT-PCR | Measures the mRNA level of the predicted target after transfection with miR-140 mimics or inhibitors. | Shows the effect of miR-140 on the mRNA stability of the target.[10] | Simple and quantitative. | miRNA-mediated repression can occur without significant mRNA degradation. |
| Northern Blot | Directly detects the expression level of the target mRNA in response to changes in miR-140 levels. | Provides direct evidence of mRNA level changes.[6] | Highly specific. | Less sensitive than qRT-PCR. |
Detailed Protocol: Luciferase Reporter Assay
-
Plasmid Construction: Clone the 3' UTR sequence of the putative target gene containing the predicted miR-140 binding site into a luciferase reporter vector (e.g., pMIR-REPORT™). As a negative control, create a similar plasmid where the miR-140 seed binding site is mutated.
-
Cell Culture and Transfection: Seed cells that do not endogenously express high levels of miR-140 in a 96-well plate. Co-transfect the cells with the reporter plasmid, a miR-140 mimic or a negative control mimic, and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Lysis and Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in the presence of the miR-140 mimic compared to the negative control indicates a direct interaction.
Visualizing the Workflow and Biological Context
To better understand the process of miR-140 target validation and its biological implications, the following diagrams illustrate the experimental workflow, the logic of target prediction, and an example of a signaling pathway regulated by miR-140.
miR-140 in Signaling Pathways
Validated targets of miR-140 are often key components of important signaling pathways. For example, miR-140 has been shown to regulate the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and metabolism.[11] Overexpression of miR-140 can inhibit this pathway by targeting key components, thereby influencing disease progression.
Conclusion and Recommendations
The identification of miR-140 targets is a complex process that requires a synergistic approach, combining computational predictions with rigorous experimental validation.
-
No Single Best Algorithm: There is no single prediction tool that can identify all true miR-140 targets with perfect accuracy. Researchers should be aware of the inherent limitations, including the potential for false negatives.[5][6]
-
Integrated Computational Approach: It is recommended to use a combination of algorithms with different underlying principles (e.g., one focusing on seed conservation like TargetScan and another on thermodynamic stability like miRanda). The union of these predictions can provide a more comprehensive list of candidate targets.[1]
-
Experimental Validation is Crucial: All in silico predictions must be followed by experimental validation. A luciferase reporter assay is the gold standard for confirming direct binding, while Western blotting and qRT-PCR are necessary to demonstrate the regulation of the endogenous target.[9][10]
-
Biological Context: The ultimate goal is to understand the functional consequences of miR-140's regulatory action. Therefore, validated targets should be further investigated within the context of relevant cellular pathways and disease models.
By following this guide, researchers can navigate the challenges of miR-140 target prediction and validation, leading to more robust and reliable findings in their pursuit of scientific discovery and therapeutic innovation.
References
- 1. Combining Results from Distinct MicroRNA Target Prediction Tools Enhances the Performance of Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miRNA Targets: From Prediction Tools to Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools for Sequence-Based miRNA Target Prediction: What to Choose? [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Common features of microRNA target prediction tools [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. MIR140 microRNA 140 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unraveling the Dual Role of miR-140 in Oncology: A Comparative Analysis Across Cancer Types
For Immediate Release
A comprehensive comparative analysis reveals the differential expression of microRNA-140 (miR-140) across various cancer types, highlighting its potential as a biomarker and therapeutic target. This guide provides an in-depth look at miR-140 expression in breast, lung, colorectal, and prostate cancers, its role in key signaling pathways, and detailed experimental protocols for its detection and quantification, aimed at researchers, scientists, and drug development professionals.
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression post-transcriptionally. Their dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer. Among these, miR-140 has emerged as a significant player, exhibiting a context-dependent role as both a tumor suppressor and a potential contributor to chemoresistance.
Comparative Expression of miR-140 in Different Cancers
The expression level of miR-140 varies significantly among different cancer types, and in some cases, even within subtypes of the same cancer. While it is predominantly downregulated in several malignancies, pointing to a tumor-suppressive role, some studies report its upregulation, particularly in the context of chemotherapy resistance.
| Cancer Type | miR-140 Expression Status | Reported Fold Change (Tumor vs. Normal) | Key Targeted Genes/Pathways | Citation(s) |
| Breast Cancer | Predominantly Downregulated | Not consistently reported across studies | SOX2, SOX9, ALDH1, Wnt Signaling | [1][2] |
| Lung Cancer | Downregulated | Not consistently reported across studies | PD-L1, YES1, PI3K/Akt Signaling | [3] |
| Colorectal Cancer | Conflicting Reports | Upregulation (e.g., 5.18-fold in CIMP+ rectal tumors) and downregulation reported | HDAC4, Chemoresistance pathways | [4][5] |
| Prostate Cancer | Predominantly Downregulated (associated with poor prognosis) | Upregulation (>1.5-fold) in younger patients has been reported | Not explicitly detailed in provided abstracts | [6][7] |
Table 1: Comparative Summary of miR-140 Expression in Various Cancers. This table summarizes the differential expression of miR-140, highlighting its varied roles across different malignancies. The fold change can vary based on the specific study, patient cohort, and detection method.
Signaling Pathways Regulated by miR-140
MiR-140 exerts its influence on cancer progression by targeting multiple downstream genes involved in critical cellular processes such as cell proliferation, apoptosis, migration, and invasion. A key mechanism involves its interaction with the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.
Caption: miR-140 Signaling Pathway in Cancer.
Experimental Protocols for miR-140 Quantification
Accurate and reproducible quantification of miR-140 expression is paramount for both research and clinical applications. The two most common methods are Stem-Loop Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and In Situ Hybridization (ISH).
Stem-Loop RT-qPCR for miR-140
This technique is highly sensitive and specific for mature miRNA quantification.
Caption: Workflow for miR-140 Quantification by RT-qPCR.
Detailed Methodology:
-
Total RNA Isolation:
-
Isolate total RNA, including the small RNA fraction, from cell lines or tissue samples using a commercially available kit (e.g., mirVana miRNA Isolation Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
-
Stem-Loop Reverse Transcription (RT):
-
Prepare the RT master mix on ice. For a single 15 µL reaction, combine:
-
5 µL of total RNA (at a concentration of 1-10 ng/µL)
-
3 µL of a specific stem-loop RT primer for miR-140 (5X)
-
7 µL of a master mix containing reverse transcriptase, dNTPs, and reaction buffer.[8]
-
-
Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then inactivate the enzyme at 85°C for 5 minutes.[9]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR master mix. For a 20 µL reaction, combine:
-
1.33 µL of the RT product (cDNA)
-
10 µL of 2X TaqMan Universal PCR Master Mix
-
1 µL of the specific TaqMan MicroRNA Assay (20X), which includes the forward and reverse primers and a FAM-labeled probe for miR-140
-
7.67 µL of nuclease-free water.
-
-
Perform the qPCR on a real-time PCR instrument with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-140 and an endogenous control (e.g., U6 snRNA).
-
Calculate the relative expression of miR-140 using the 2-ΔΔCt method.
-
In Situ Hybridization (ISH) for miR-140
ISH allows for the visualization of miR-140 expression within the cellular context of tissue sections. Locked Nucleic Acid (LNA) probes are often used to enhance sensitivity and specificity.
Detailed Methodology:
-
Tissue Section Preparation:
-
Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded ethanol series.
-
For frozen sections, fix with 4% paraformaldehyde.[10]
-
-
Pre-hybridization:
-
Treat sections with proteinase K to improve probe accessibility.
-
Pre-hybridize the slides in a hybridization buffer at the appropriate temperature (e.g., 60°C) for 1-3 hours.[10]
-
-
Hybridization:
-
Dilute the DIG-labeled LNA probe for miR-140 in hybridization buffer.
-
Denature the probe by heating at 65°C for 5 minutes and then chill on ice.[10]
-
Apply the probe solution to the tissue sections and incubate overnight at a specific hybridization temperature (e.g., 55°C) in a humidified chamber.[10]
-
-
Post-Hybridization Washes and Detection:
-
Perform stringent washes to remove unbound probe.
-
Block non-specific binding sites.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Visualize the signal using a chromogenic substrate (e.g., NBT/BCIP), which produces a colored precipitate at the site of miR-140 expression.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red) to visualize tissue morphology.
-
Dehydrate, clear, and mount the slides for microscopic examination.
-
This comparative guide provides a foundational understanding of miR-140's role in different cancers and the methodologies to study its expression. Further research is warranted to fully elucidate its complex functions and to harness its potential for cancer diagnosis and therapy.
References
- 1. miR-140 and miR-196a as Potential Biomarkers in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MiRNA expression profiling in adenocarcinoma and squamous cell lung carcinoma reveals both common and specific deregulated microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNAs and Colon and Rectal Cancer: Differential Expression by Tumor Location and Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of microRNAs in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microRNA Expression Profiling in Young Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive Pan-Cancer Analysis of the Prognostic and Immunological Roles of the METTL3/lncRNA-SNHG1/miRNA-140-3p/UBE2C Axis [frontiersin.org]
- 8. ReverseTranscription-Protocol-miRNA-SCALONMC [protocols.io]
- 9. srnaprimerdb.com [srnaprimerdb.com]
- 10. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: Functional Consequences of miR-140 Overexpression vs. Knockdown in Cancer Progression
A Comparative Guide for Researchers and Drug Development Professionals
MicroRNA-140 (miR-140), a small non-coding RNA molecule, has emerged as a critical regulator in the complex landscape of cancer biology. Its dysregulation is frequently observed in various malignancies, where it can function as either a tumor suppressor or an oncogene, depending on the cellular context. This guide provides an objective comparison of the functional consequences of miR-140 overexpression versus its knockdown, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their exploration of miR-140 as a potential therapeutic target.
Data Presentation: A Comparative Analysis of Functional Outcomes
The following tables summarize the quantitative effects of modulating miR-140 expression on key cellular processes implicated in cancer progression. The data is compiled from studies on various cancer cell lines, demonstrating a consistent pattern of miR-140's tumor-suppressive role.
| Functional Assay | miR-140 Overexpression (Mimic) | miR-140 Knockdown (Inhibitor) | Cancer Cell Line(s) | Reference |
| Cell Proliferation | Decreased | Increased | Gastric Cancer (SGC-7901), Hepatocellular Carcinoma (SMMC-7721), Non-Small Cell Lung Cancer (A549, NCI-H1650) | [1][2][3][4] |
| Apoptosis | Increased | Decreased (inferred) | Gastric Cancer (SGC-7901), Colorectal Cancer | [1][5] |
| Cell Migration | Decreased | Increased | Gastric Cancer (SGC-7901), Hepatocellular Carcinoma (SMMC-7721), Multiple Myeloma | [1][2][3][6] |
| Cell Invasion | Decreased | Increased | Gastric Cancer (SGC-7901), Hepatocellular Carcinoma (SMMC-7721) | [1][2][3] |
| Colony Formation | Decreased | Increased | Hepatocellular Carcinoma (SMMC-7721) | [2] |
| Molecular Markers | miR-140 Overexpression (Mimic) | miR-140 Knockdown (Inhibitor) | Cancer Cell Line(s) | Reference |
| Pro-apoptotic proteins (Bax, activated caspase-3, cleaved PARP1) | Increased | Not Reported | Gastric Cancer (SGC-7901) | [1] |
| Anti-apoptotic protein (Bcl-2) | Decreased | Not Reported | Gastric Cancer (SGC-7901) | [1] |
| Epithelial marker (E-cadherin) | Increased | Decreased | Gastric Cancer (SGC-7901) | [1] |
| Mesenchymal markers (N-cadherin, Vimentin) | Decreased | Increased | Gastric Cancer (SGC-7901) | [1] |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Decreased | Increased | Gastric Cancer (SGC-7901) | [1] |
| PD-L1 | Decreased | Not Reported | Non-Small Cell Lung Cancer (A549, NCI-H1650) | [4] |
| Cyclin E | Decreased | Not Reported | Non-Small Cell Lung Cancer (A549, NCI-H1650) | [4] |
Experimental Protocols: Methodologies for Key Functional Assays
Detailed and reproducible experimental protocols are paramount for validating research findings. Below are methodologies for the key assays used to assess the functional consequences of miR-140 modulation.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Transfection: Transfect cells with miR-140 mimic, miR-140 inhibitor, or negative control oligonucleotides using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and transfect cells on glass coverslips. After the desired incubation period, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, to the cells and incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Counterstaining (Optional): Nuclei can be counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Cell Migration and Invasion Assays (Transwell Assay)
The Transwell assay is a common method to assess the migratory and invasive potential of cells.
-
Chamber Preparation: For migration assays, use Transwell inserts with a porous membrane (typically 8 µm pore size). For invasion assays, coat the membrane with a layer of Matrigel or a similar basement membrane extract to simulate the extracellular matrix.
-
Cell Seeding: Harvest and resuspend transfected cells in a serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plates for a period that allows for cell migration or invasion (e.g., 24-48 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated (for migration assay) or non-invaded (for invasion assay) cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as 0.1% crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields. The number of migrated/invaded cells is indicative of the migratory/invasive capacity.
Signaling Pathways and Experimental Workflows
miR-140 Regulated Signaling Pathways
miR-140 exerts its tumor-suppressive functions by targeting multiple oncogenes and key components of various signaling pathways. The diagrams below, generated using the DOT language, illustrate these regulatory networks.
Caption: miR-140 signaling pathways in cancer.
The overexpression of miR-140 leads to the downregulation of its target genes, including THY1, TGFBRI, IGF1R, and PD-L1.[1][4][7] This, in turn, inhibits downstream pro-tumorigenic signaling pathways such as Notch, TGFβ/SMAD, and IGF-1R/AKT, resulting in decreased cell proliferation, migration, and invasion, and the promotion of apoptosis.[1][7] Conversely, the knockdown of miR-140 relieves this inhibition, leading to the activation of these pathways and the promotion of cancerous phenotypes.[2][3]
Experimental Workflow: From Transfection to Functional Analysis
The following diagram illustrates a typical experimental workflow for investigating the functional consequences of miR-140 modulation.
Caption: A typical experimental workflow.
References
- 1. MicroRNA-140-5p inhibits cell proliferation, migration and promotes cell apoptosis in gastric cancer through the negative regulation of THY1-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Effects of miRNA-140 on the Growth and Clinical Prognosis of SMMC-7721 Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiR-140 Expression Regulates Cell Proliferation and Targets PD-L1 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. miR-140-5p could suppress tumor proliferation and progression by targeting TGFBRI/SMAD2/3 and IGF-1R/AKT signaling pathways in Wilms’ tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Silencing Efficiency: miR-140 vs. siRNA for the Same Target
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of miR-140 and siRNA-mediated Gene Silencing with Supporting Experimental Data.
In the realm of post-transcriptional gene regulation, both microRNAs (miRNAs) and small interfering RNAs (siRNAs) have emerged as powerful tools for silencing target genes. While they share the same core cellular machinery, their mechanisms of action and, consequently, their applications and efficiencies can differ significantly. This guide provides a comparative overview of the silencing efficiency of miR-140, a naturally occurring miRNA with roles in development and disease, and a conventional siRNA when targeted against the same gene.
At a Glance: Key Differences Between miR-140 and siRNA
| Feature | microRNA (e.g., miR-140 mimic) | Small Interfering RNA (siRNA) |
| Mechanism of Action | Binds to the 3' UTR of target mRNAs with partial complementarity, primarily leading to translational repression and mRNA destabilization.[1] | Binds to the coding sequence or UTRs of a target mRNA with perfect complementarity, leading to direct mRNA cleavage and degradation.[1] |
| Target Specificity | A single miRNA can have multiple mRNA targets, regulating entire pathways.[1] | Highly specific to a single mRNA target.[1] |
| Silencing Efficiency | Typically results in modest, fine-tuning of gene expression. | Can achieve potent, near-complete knockdown of the target gene.[2] |
| Off-Target Effects | Can have broad, predictable off-target effects on other genes containing the seed sequence. | Can have miRNA-like off-target effects due to partial complementarity of its seed region with unintended mRNAs.[2] |
| Biological Relevance | Mimics an endogenous regulatory mechanism.[3] | Primarily a synthetic tool for gene function studies and therapeutics.[3] |
Quantitative Comparison of Silencing Efficiency
| Silencing Agent | Target Gene | Cell Line | Method of Quantification | Observed Silencing/Repression | Citation |
| siRNA-140 (mimic) | CXCL12 | C3H10T1/2 | Northern Blot | Strong Repression | [4] |
| miR-140 mimic | CXCL12-3'UTR | C3H10T1/2 | Luciferase Reporter Assay | Significant inhibition of luciferase activity | [5] |
| siRNA against CXCL12 | CXCL12 | Esophageal Squamous Carcinoma Cells | Not Specified | Significant reduction in tumor growth and enhanced CD8+ T cell-mediated tumoricidal activity in vivo. | [6] |
Note: The data presented is a synthesis from multiple studies and should be interpreted with caution as experimental conditions varied.
Signaling Pathway and Experimental Workflow
To understand the context of miR-140's function and how a comparative experiment would be designed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry [thno.org]
- 4. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. CXCL12-targeting siRNA nanoparticles alleviate immunosuppression and inhibit tumor progression in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Effects of miR-140-5p and miR-140-3p Overexpression
For Researchers, Scientists, and Drug Development Professionals
The MIR140 gene gives rise to two mature microRNAs, miR-140-5p and miR-140-3p, which are processed from the 5' and 3' arms of the same precursor molecule (pre-miR-140), respectively.[1][2] Despite their common origin, these two miRNAs possess different "seed" sequences, leading them to target and regulate distinct sets of messenger RNAs (mRNAs).[1] Consequently, their overexpression can trigger diverse, and occasionally opposing, phenotypic effects across various biological contexts. This guide provides an objective comparison of their functional roles, supported by experimental data, to aid researchers in understanding their distinct contributions to cellular processes and disease pathogenesis.
Comparative Summary of Phenotypic Effects
The following table summarizes the quantitative and qualitative effects observed upon the overexpression of miR-140-5p and miR-140-3p in different experimental models.
| Phenotypic Effect | Effect of miR-140-5p Overexpression | Effect of miR-140-3p Overexpression | Cellular/Disease Context | Key Target(s) |
| Cell Proliferation | Inhibition [3][4] | Inhibition [5][6] | Multiple Myeloma, Breast Cancer, Tongue Squamous Cell Carcinoma, NSCLC, Colorectal Cancer, Macrophages | VEGFA, PAK1, MDIG, PD-L1 |
| Apoptosis | Induction | Induction [6][7] | Non-Small Cell Lung Cancer (NSCLC), Colorectal Cancer (CRC) | MDIG, PD-L1 |
| Cell Migration | Inhibition [4] | Inhibition [5][7] | Breast Cancer, Tongue Squamous Cell Carcinoma, Colorectal Cancer, Macrophages | VEGFA, PAK1, PD-L1, Smad3 |
| Cell Invasion | Inhibition [4] | Inhibition [7] | Breast Cancer, Tongue Squamous Cell Carcinoma, Colorectal Cancer | VEGFA, PAK1, PD-L1 |
| Angiogenesis | Inhibition [4] | Not extensively documented | Breast Cancer | VEGFA |
| Inflammation | Inhibition [1] | Inhibition [1] | Osteoarthritis, Macrophages | TLR4, NF-κB, MKK6 |
| Differentiation | Context-Dependent | Promotion (Osteogenic)[8] / Inhibition (Chondrogenic)[9] | Fracture Healing, Chondrocyte Maturation | Wnt/β-catenin signaling |
| Fibrosis | Inhibition [10] | Not extensively documented | Renal Fibrosis | TGFBR1 |
Key Signaling Pathways and Mechanisms
Overexpression of miR-140-5p and miR-140-3p modulates distinct signaling cascades critical for cellular function and disease progression.
miR-140-5p: A Regulator of Fibrosis and Angiogenesis
Overexpression of miR-140-5p has been shown to exert potent anti-fibrotic and anti-angiogenic effects. A primary mechanism involves its direct targeting of key receptors and growth factors. In renal fibrosis, miR-140-5p directly binds to the 3'-UTR of Transforming Growth Factor Beta Receptor 1 (TGFBR1), inhibiting its expression.[10] This suppression disrupts the downstream TGF-β1/Smad signaling pathway, a central driver of fibrotic processes.[10] In cancer biology, miR-140-5p directly targets Vascular Endothelial Growth Factor A (VEGFA), a critical promoter of angiogenesis, thereby inhibiting tumor growth and invasion.[4]
miR-140-3p: A Modulator of Cell Survival and Proliferation
The phenotypic effects of miR-140-3p overexpression are often linked to its regulation of critical cell survival and proliferation pathways, such as PI3K/AKT and STAT3. In colorectal cancer, miR-140-3p directly targets PD-L1, leading to the inactivation of the PI3K/AKT pathway, which suppresses cell growth and induces apoptosis.[7] Similarly, in non-small cell lung cancer, it targets the mineral dust-induced gene (MDIG), resulting in the inhibition of the STAT3 signaling pathway and restraining cell proliferation.[6][11] In the context of tissue repair, such as fracture healing, miR-140-3p overexpression has been found to activate the Wnt signaling pathway, promoting osteoblast differentiation.[8]
Experimental Protocols & Workflow
The investigation of miRNA function relies on a series of well-established molecular and cellular biology techniques.
General Experimental Workflow
A typical workflow to assess the phenotypic effects of miRNA overexpression involves transfection of synthetic miRNA mimics into a chosen cell line, followed by a battery of functional assays to measure changes in cell behavior and validation of target gene expression.
Key Methodologies
-
miRNA Mimic Transfection:
-
Objective: To transiently overexpress miR-140-5p or miR-140-3p in cultured cells.
-
Protocol:
-
Seed cells in 6-well plates or 100 mm dishes to achieve 60-70% confluency on the day of transfection.
-
Dilute synthetic miRNA mimics (e.g., miR-140-5p mimic, miR-140-3p mimic, or a negative control mimic) and a transfection reagent (e.g., Lipofectamine 3000) separately in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted miRNA and transfection reagent, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the miRNA-lipid complex to the cells and incubate for 48-72 hours before subsequent experiments.
-
Confirm overexpression efficiency via quantitative real-time PCR (qRT-PCR).
-
-
-
Cell Proliferation Assay (CCK-8):
-
Objective: To measure cell viability and proliferation rate.
-
Protocol:
-
Seed transfected cells into a 96-well plate at a density of 2,000-5,000 cells/well.
-
At specified time points (e.g., 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
-
-
Transwell Migration and Invasion Assay:
-
Objective: To assess the migratory and invasive potential of cells.
-
Protocol:
-
Place Transwell inserts (8.0 µm pore size) into a 24-well plate. For invasion assays, pre-coat the inserts with Matrigel.
-
Resuspend transfected cells (5x10⁴) in serum-free medium and add them to the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with 0.1% crystal violet.
-
Count the stained cells in several microscopic fields to quantify migration/invasion.
-
-
-
Luciferase Reporter Assay:
-
Objective: To validate the direct binding of a miRNA to the 3'-UTR of its target mRNA.[12]
-
Protocol:
-
Clone the 3'-UTR sequence of the predicted target gene containing the miR-140-5p or miR-140-3p binding site into a luciferase reporter vector (e.g., pGL3).
-
Create a mutant version of the vector where the miRNA seed-binding site is altered.
-
Co-transfect cells (e.g., HEK293T) with the wild-type or mutant reporter vector, a Renilla luciferase control vector, and the corresponding miRNA mimic or negative control.
-
After 48 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
A significant decrease in the relative luciferase activity only in cells co-transfected with the miRNA mimic and the wild-type vector confirms direct interaction.[4][9]
-
-
-
Western Blotting:
-
Objective: To quantify the protein expression level of target genes.
-
Protocol:
-
Lyse transfected cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
-
-
Conclusion
While both miR-140-5p and miR-140-3p are derived from the same gene, their distinct seed sequences confer unique targeting capabilities and functional roles.[1] Overexpression studies reveal that both miRNAs frequently act as tumor suppressors, inhibiting proliferation, migration, and invasion, and promoting apoptosis in various cancers.[4][6][7] However, they achieve these effects by regulating different target genes and signaling pathways. MiR-140-5p is strongly implicated in regulating fibrosis and angiogenesis through pathways like TGF-β/Smad and VEGFA, while miR-140-3p predominantly influences cell survival and differentiation via pathways such as PI3K/AKT, STAT3, and Wnt.[4][7][8][10] These differences underscore the importance of studying each mature miRNA strand independently to fully elucidate their biological functions and therapeutic potential.
References
- 1. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNA-140-5p inhibits invasion and angiogenesis through targeting VEGF-A in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-140-3p suppresses the proliferation and migration of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-140-3p inhibits proliferation and promotes apoptosis in non-small cell lung cancer by targeting MDIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miR-140-3p Suppresses Cell Growth And Induces Apoptosis In Colorectal Cancer By Targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MiR-140-3p overexpression activates the Wnt signaling pathway to promote fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversing the miRNA -5p/-3p stoichiometry reveals physiological roles and targets of miR-140 miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-140-5p Mediates Renal Fibrosis Through TGF-β1/Smad Signaling Pathway by Directly Targeting TGFBR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
The Role of miR-140 in Animal Models of Osteoarthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-140 (miR-140) has emerged as a critical regulator of cartilage health and a promising therapeutic target for osteoarthritis (OA). This guide provides a comparative analysis of key findings from animal studies investigating the role of miR-140 in OA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Data Presentation: Unveiling the Impact of miR-140 on Osteoarthritis Progression
The following tables summarize the quantitative data from pivotal studies on miR-140 in various animal models of OA. These studies collectively demonstrate that loss of miR-140 exacerbates OA, while its overexpression or supplementation can be protective.
Table 1: Genetically Modified Mouse Models of Osteoarthritis
| Animal Model | Genotype | Age/Timepoint | Key Findings | Quantitative Data (Mean ± SEM) | p-value | Reference |
| Spontaneous (Aging) OA Model | Wild-Type vs. miR-140 Knockout (-/-) | 12 months | Increased cartilage degradation in knockout mice. | OA Score: WT: ~1.5 ± 0.5, miR-140-/-: ~4.5 ± 0.8 | <0.01 | [1][2] |
| Surgically-Induced OA (MMTL Transection) | Wild-Type vs. miR-140 Knockout (-/-) | 8 weeks post-surgery | Accelerated cartilage degradation in knockout mice. | OA Score: WT: ~2.0 ± 0.5, miR-140-/-: ~4.0 ± 0.7 | <0.05 | [2][3] |
| Antigen-Induced Arthritis | Wild-Type vs. miR-140 Transgenic (TG) | 17 days post-induction | Protection against cartilage degradation in transgenic mice. | Mankin Score: WT: ~6.0, miR-140 TG: ~2.0 | <0.05 | [4] |
Table 2: Intra-articular Administration of miR-140 in a Rat Model of Osteoarthritis
| Animal Model | Treatment | Timepoint | Key Findings | Quantitative Data | p-value | Reference |
| Surgically-Induced OA (ACLT) | Saline (Control) vs. miR-140-5p agomir | 4, 8, and 12 weeks post-injection | Alleviation of OA progression with miR-140 agomir. | Behavioral Scores, Chondrocyte Numbers, Cartilage Thickness: Significantly higher in miR-140 group. Pathological Scores, MMP-13 & ADAMTS-5 Expression: Significantly lower in miR-140 group. | Not specified | [5] |
| Surgically-Induced OA | Control vs. miR-140-5p agomir | Not Specified | Reduced cartilage degradation and OARSI scores. | OARSI Score: Significantly decreased in miR-140-5p agomir group. | <0.001 | [6] |
Experimental Protocols: A Guide to Replicating Key Studies
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in this guide.
Surgical Induction of Osteoarthritis in Mice (Medial Meniscotibial Ligament Transection - MMTL)
This procedure induces joint instability, leading to the development of OA-like lesions.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope or loupes
-
Sterile surgical instruments (scalpel, scissors, forceps)
-
Suture or wound clips
-
Analgesics (e.g., buprenorphine)
-
Antiseptic solution
Procedure:
-
Anesthetize the mouse using a vaporizer with isoflurane.
-
Shave the hair over the right knee joint and sterilize the skin with an antiseptic solution.
-
Make a small skin incision on the medial side of the patellar tendon.
-
Carefully dissect the soft tissue to expose the joint capsule.
-
Incise the joint capsule to visualize the medial meniscus and the medial meniscotibial ligament (MMTL).
-
Using micro-scissors, carefully transect the MMTL, ensuring not to damage the articular cartilage of the tibial plateau or the medial femoral condyle.[1]
-
Confirm destabilization of the medial meniscus by gently probing.
-
Close the joint capsule and skin incision with sutures or wound clips.
-
Administer post-operative analgesics as required and monitor the animal for recovery.
Intra-articular Injection in the Rat Knee Joint
This technique is used to deliver therapeutic agents, such as miR-140 agomirs, directly into the joint space.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe with a small gauge needle (e.g., 29G-31G)
-
Therapeutic agent (e.g., miR-140 agomir in saline)
-
Antiseptic solution
Procedure:
-
Anesthetize the rat using a vaporizer with isoflurane.
-
Position the rat on its back and flex the knee to a 90-degree angle to palpate the patella and surrounding landmarks.
-
Sterilize the skin over the injection site.
-
Insert the needle into the intra-articular space through the patellar tendon, typically on the lateral or medial side.[7]
-
Slowly inject the desired volume (typically 20-50 µL for a rat knee) of the therapeutic agent.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.
-
Allow the animal to recover from anesthesia.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The miR-140 signaling pathway in chondrocytes.
Caption: A typical experimental workflow for studying miR-140 in OA.
References
- 1. huble.org [huble.org]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intra-articular injection of microRNA-140 (miRNA-140) alleviates osteoarthritis (OA) progression by modulating extracellular matrix (ECM) homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA-140-5p represses chondrocyte pyroptosis and relieves cartilage injury in osteoarthritis by inhibiting cathepsin B/Nod-like receptor protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [app.jove.com]
Validating the Therapeutic Potential of miR-140 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-140 (miR-140), a small non-coding RNA, has emerged as a promising therapeutic agent in a variety of preclinical disease models. Its role in regulating fundamental cellular processes, including inflammation, cell proliferation, and differentiation, has positioned it as a key target for drug development. This guide provides an objective comparison of the performance of miR-140-based therapies across different disease contexts, supported by experimental data from preclinical studies. We delve into its therapeutic efficacy in osteoarthritis, cancer, and neurological disorders, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.
Therapeutic Efficacy of miR-140: A Comparative Analysis
The therapeutic potential of miR-140 has been most extensively validated in preclinical models of osteoarthritis, with growing evidence in cancer and neurological disorders. The following tables summarize the quantitative outcomes of miR-140-based interventions in these disease areas.
Osteoarthritis
In preclinical models of osteoarthritis (OA), miR-140 has consistently demonstrated chondroprotective effects. Upregulation of miR-140 has been shown to mitigate cartilage degradation and reduce inflammation.
| Preclinical Model | Intervention | Key Outcome Measures | Results | Citation |
| Rat Model of OA (Surgically Induced) | Intra-articular injection of miR-140 agomir | OARSI Score (Osteoarthritis Research Society International) | Significant reduction in OARSI scores, indicating less cartilage degradation. | [1] |
| Mouse Model of OA (Surgically Induced) | miR-140 knockout mice | OA Score | Significantly increased OA scores in knockout mice compared to wild-type. | [2][3] |
| Mouse Model of Antigen-Induced Arthritis | Transgenic mice overexpressing miR-140 | Mankin Score | Significantly lower Mankin scores, indicating protection against cartilage damage. | [2][3] |
Cancer
In various cancer models, miR-140 has been identified as a tumor suppressor, inhibiting cancer cell proliferation, migration, and invasion.
| Preclinical Model | Intervention | Key Outcome Measures | Results | Citation |
| Basal-like Breast Cancer Xenograft | Restoration of miR-140 expression | Tumor Growth | Reduced tumor growth in vivo. | [4] |
| Hepatocellular Carcinoma (SMMC-7721 cells) | Transfection with miR-140 mimic | Cell Proliferation, Migration, and Invasion | Decreased proliferation, migration, and invasion of cancer cells. | [5] |
| Glioblastoma Xenograft Model | Inhibition of miR-141-3p (related pathway) | Tumor Growth and Survival | Reduced tumor growth and increased mouse survival. | [6] |
Neurological Disorders
The role of miR-140 in neurological disorders is an emerging area of research, with studies suggesting its involvement in neuroprotection and modulation of disease-related pathways.
| Preclinical Model | Intervention | Key Outcome Measures | Results | Citation |
| Rat Model of Alzheimer's Disease | Silencing of miR-140 | Cognitive Function (Morris Water Maze) | Improved spatial learning and memory. | [7] |
| APP/PS1 Mouse Model of Alzheimer's Disease | Overexpression of miR-140 and miR-122 | Cognitive Function (Y-maze, Morris Water Maze) | Exacerbated cognitive dysfunction. | |
| Mouse Model of Parkinson's Disease | miR-155 knockout (pathway-related) | Neuroinflammation and Neurodegeneration | Reduced proinflammatory responses and blocked α-synuclein-induced neurodegeneration. | [3] |
Key Signaling Pathways Modulated by miR-140
The therapeutic effects of miR-140 are mediated through its interaction with various signaling pathways. Below are diagrams illustrating the known mechanisms of miR-140 in different disease contexts.
miR-140 signaling in Osteoarthritis.
In osteoarthritis, miR-140 directly targets and inhibits the expression of matrix-degrading enzymes such as ADAMTS5 and MMP13, thereby preventing cartilage breakdown. Additionally, it has been shown to suppress the TLR4/MyD88/NF-κB signaling pathway, leading to a reduction in inflammatory responses within the joint.
miR-140 signaling in Breast Cancer.
In the context of breast cancer, miR-140 acts as a tumor suppressor by targeting key stem cell factors like SOX9 and ALDH1. By inhibiting these targets and the Wnt signaling pathway, miR-140 can suppress the formation and self-renewal of cancer stem cells, ultimately leading to reduced tumor growth and progression.[1][4]
miR-140 signaling in Alzheimer's Disease.
In Alzheimer's disease, the role of miR-140 is complex. Some studies suggest that upregulation of miR-140 can be detrimental by targeting and reducing the levels of ADAM10, a key enzyme that promotes the non-amyloidogenic processing of amyloid precursor protein (APP) and produces the neuroprotective sAPPα fragment.[8] By inhibiting ADAM10 and its transcription factor SOX2, increased miR-140 may lead to reduced sAPPα and potentially increased amyloid-beta (Aβ) production.[8] However, other studies have shown that silencing miR-140 can be beneficial.[7]
Experimental Protocols
The successful delivery of miRNA-based therapeutics to target tissues is a critical aspect of preclinical research. Below are detailed protocols for common in vivo delivery methods used in miR-140 studies.
Intra-articular Injection of miR-140 Agomir in a Rat Model of Osteoarthritis
This protocol describes the direct administration of a miR-140 agonist into the knee joint of a rat model of surgically induced OA.
Materials:
-
miR-140 agomir or negative control agomir
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 29-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Animal clippers and surgical scrub
Procedure:
-
Anesthetize the rat according to standard laboratory procedures.
-
Shave the hair around the knee joint and sterilize the skin with a surgical scrub.
-
Flex the knee joint to a 90-degree angle to open up the joint space.
-
Insert the 29-gauge needle into the intra-articular space through the patellar ligament.
-
Slowly inject a total volume of 50-100 µL of the miR-140 agomir solution (concentration to be optimized based on the specific agomir and study design).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for any signs of distress or inflammation at the injection site.
-
Assess OA progression at predetermined time points using methods such as histological scoring (OARSI or Mankin) and gene expression analysis.[1][9][10][11]
References
- 1. Roles of microRNA-140 in stem cell-associated early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo delivery of miRNAs for cancer therapy: Challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNAs: Game Changers in the Regulation of α-Synuclein in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of miR-140 promotes cancer stem cell formation in basal-like early stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Retro-orbital Injections in Mice | Animals in Science [queensu.ca]
- 10. Retro-orbital injections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Validating the Interaction of miR-140 with RNA-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods used to validate the interaction between microRNA-140 (miR-140) and RNA-binding proteins (RBPs). We present supporting experimental data, detailed protocols for key validation techniques, and a comparison with alternative microRNAs involved in similar biological processes. This information is intended to assist researchers in designing and interpreting experiments aimed at understanding the complex post-transcriptional regulatory networks involving miR-140.
Introduction to miR-140 and RBP Interactions
MicroRNA-140 is a well-established regulator of cartilage development and homeostasis. Its dysregulation has been implicated in osteoarthritis.[1] MiRNAs like miR-140 exert their function by guiding the RNA-induced silencing complex (RISC), which includes Argonaute (Ago) proteins, to target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2] However, the regulatory landscape is further complicated by the interplay between miRNAs and RNA-binding proteins (RBPs), which can bind to the same target mRNAs, leading to cooperative or competitive regulation. Validating these intricate interactions is crucial for a comprehensive understanding of gene regulation in both health and disease.
Experimental Validation of a miR-140-RBP Interaction: A Case Study
While the direct interaction of miR-140 with many RBPs in cartilage is an area of ongoing research, a study by Su et al. (2016) has provided direct evidence of miR-140-5p interacting with the RNA-binding protein Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in the context of cervical cancer. This validated interaction serves as a valuable model for understanding the experimental approaches applicable to cartilage biology.
Quantitative Data Summary
The following table summarizes the quantitative data from the luciferase reporter assay used to validate the direct interaction between miR-140-5p and the 3' UTR of IGF2BP1 mRNA.
| Cell Line | Reporter Construct | Co-transfection | Relative Luciferase Activity (Normalized to Control) | Fold Change |
| C33A | IGF2BP1 3'UTR-WT | miR-140-5p mimic | 0.45 | -2.22 |
| C33A | IGF2BP1 3'UTR-MUT | miR-140-5p mimic | 0.98 | -1.02 |
| HeLa | IGF2BP1 3'UTR-WT | miR-140-5p mimic | 0.52 | -1.92 |
| HeLa | IGF2BP1 3'UTR-MUT | miR-140-5p mimic | 1.01 | -0.99 |
Data adapted from Su et al., 2016.[3] WT: Wild-type, MUT: Mutant. Fold change is calculated as 1/Relative Luciferase Activity.
Key Experimental Validation Methods
Two primary methods for validating miRNA-RBP interactions are RNA Immunoprecipitation (RIP) followed by sequencing (RIP-Seq) or qPCR, and Luciferase Reporter Assays.
RNA Immunoprecipitation (RIP)
RIP is used to identify RNAs that are physically associated with a specific RBP in vivo. An antibody against the RBP of interest is used to pull down the RBP and its associated RNAs. The enriched RNAs can then be identified and quantified.
Experimental Workflow for Ago2-RIP followed by qPCR for miR-140
Detailed Protocol: Ago2-RIP followed by qPCR for miR-140
-
Cell Lysis: Harvest approximately 10-20 million chondrocytes and lyse them using a mild, non-denaturing lysis buffer to keep protein-RNA complexes intact.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with non-specific IgG and Protein A/G magnetic beads to reduce background.
-
Incubate the pre-cleared lysate with an antibody specific to Ago2 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing: Pellet the magnetic beads and wash them multiple times with a wash buffer to remove non-specifically bound proteins and RNAs.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes using a suitable elution buffer and purify it using a standard RNA extraction method (e.g., Trizol or a column-based kit).
-
Reverse Transcription and qPCR:
-
Perform reverse transcription on the purified RNA using a specific stem-loop primer for miR-140 to generate cDNA.
-
Perform qPCR using primers specific for miR-140 to quantify its enrichment in the Ago2 immunoprecipitate compared to an IgG control.
-
Luciferase Reporter Assay
This assay is used to confirm the direct binding of a miRNA to a specific sequence, typically within the 3' UTR of a target mRNA, and to assess the functional consequence of this binding.
Logical Flow of a Luciferase Reporter Assay
Detailed Protocol: Luciferase Reporter Assay for miR-140 and IGF2BP1
-
Vector Construction:
-
Clone the full-length 3' UTR of the IGF2BP1 gene, containing the predicted miR-140 binding site, downstream of a luciferase reporter gene in a suitable vector. This is the wild-type (WT) construct.
-
Create a mutant (MUT) construct by introducing mutations in the seed region of the miR-140 binding site within the IGF2BP1 3' UTR.
-
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a relevant chondrocyte cell line) with:
-
The WT or MUT luciferase reporter vector.
-
A miR-140 mimic or a negative control mimic.
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the WT construct and the miR-140 mimic compared to the control mimic and the MUT construct indicates a direct and functional interaction.[4]
Comparison with Alternative microRNAs in Cartilage Homeostasis
While miR-140 is a key player, other miRNAs are also crucial for maintaining cartilage health. Understanding their functions and targets provides a broader perspective on the regulatory networks in chondrocytes.
| microRNA | Validated Role in Cartilage | Key Validated Target(s) |
| miR-140 | Promotes chondrogenesis, maintains cartilage homeostasis, protective in osteoarthritis.[1] | ADAMTS5, MMP13[1][5] |
| miR-181a | Involved in maintaining cartilage homeostasis by repressing certain pro-chondrogenic and matrix genes.[6] | CCN1, Aggrecan[6] |
| miR-455 | Promotes TGF-β signaling and inhibits osteoarthritis development.[7] | PAK2[7] |
This table highlights that different miRNAs can have distinct or overlapping roles in the complex process of cartilage maintenance.
Signaling Pathway Involving miR-140
The following diagram illustrates the validated regulatory pathway of miR-140 in cartilage, highlighting its role in inhibiting a key catabolic enzyme.
This pathway demonstrates how miR-140 contributes to cartilage homeostasis by directly targeting and repressing the expression of ADAMTS5, a major aggrecanase responsible for the degradation of the cartilage matrix.[1]
Conclusion
Validating the interactions between miR-140 and RBPs is essential for a complete understanding of its regulatory functions. This guide provides a framework for researchers by presenting established experimental methodologies, quantitative data from a validated interaction, and a comparison with other relevant miRNAs. The detailed protocols for RIP-qPCR and luciferase reporter assays offer practical guidance for investigating these complex molecular interactions. Further research focusing on identifying and validating miR-140-RBP interactions specifically within the chondrocyte milieu will be critical for developing novel therapeutic strategies for cartilage-related disorders like osteoarthritis.
References
- 1. MicroRNA-140 plays dual roles in both cartilage development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNA-140-5p targets insulin like growth factor 2 mRNA binding protein 1 (IGF2BP1) to suppress cervical cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 6. Novel role of miR-181a in cartilage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MicroRNA-455-3p promotes TGF-β signaling and inhibits osteoarthritis development by directly targeting PAK2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for MU140
Disclaimer: The identifier "MU140" is associated with multiple chemical products with differing hazard classifications. It is imperative for laboratory personnel to identify the exact nature of their specific this compound compound by referring to the Safety Data Sheet (SDS) provided by the supplier. This document will provide the definitive Chemical Abstracts Service (CAS) number and detail the specific hazards, handling, and disposal requirements. The following guide provides procedural information for both non-hazardous and hazardous substances to ensure safety.
Step 1: Identify Your this compound Compound
Before proceeding with any disposal plan, consult the manufacturer's Safety Data Sheet (SDS) to determine if your this compound compound is classified as hazardous or non-hazardous. This initial step is critical and dictates the entire disposal workflow.
Step 2: Follow the Appropriate Disposal Pathway
Based on the SDS classification, follow the corresponding disposal procedure. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all generated waste.[1]
Procedure for Non-Hazardous this compound Compounds
If the SDS confirms that this compound is non-hazardous, it may be acceptable to dispose of it via regular laboratory waste streams, provided it is not mixed with any hazardous materials.[2][3] However, always adhere to your institution's specific policies.
Quantitative Data Summary: Non-Hazardous Disposal
| Waste Type | Procedure | Key Considerations |
| Solid this compound Waste | Place in a sealed, clearly labeled container. Dispose of in the regular laboratory trash, unless institutional policy directs otherwise.[2] | Ensure the container is robust and properly sealed to prevent leaks. Label as "Non-Hazardous Waste: this compound". |
| Aqueous Solutions of this compound | May be permissible for drain disposal with copious amounts of water, provided the concentration is low and it is not prohibited by local or institutional regulations.[2][3][4] | Confirm with your institution's Environmental Health and Safety (EHS) office before drain disposal. Never dispose of undiluted solutions. |
| Empty this compound Containers | Rinse thoroughly with water. Deface or remove the original label.[2] Dispose of the container in the regular trash or recycling. | Ensure no residue of the chemical remains. The rinsate can typically be disposed of down the drain if the compound is confirmed to be non-hazardous. |
| Contaminated Labware | Wash with a suitable solvent (e.g., water, ethanol) to remove the non-hazardous compound. Dispose of cleaned labware as regular glass or plastic waste. | Ensure all residue is removed before placing it in the standard waste stream. |
Procedure for Hazardous this compound Compounds
If the SDS indicates that this compound is hazardous (e.g., flammable, corrosive, reactive, or toxic), it must be managed as hazardous waste.[5] This requires strict adherence to institutional and regulatory protocols.
Quantitative Data Summary: Hazardous Disposal
| Waste Type | Procedure | Key Considerations |
| Solid & Liquid this compound Waste | Collect in a designated, compatible, and leak-proof hazardous waste container.[5][6][7] The container must be kept closed except when adding waste.[5][6] Store in a designated Satellite Accumulation Area (SAA).[6] | The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[5][6] Do not mix incompatible waste streams.[6] |
| Empty this compound Containers | If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[5][8] The rinsate must be collected and disposed of as hazardous waste.[5][8] Deface the label and dispose of the container. | For non-acutely hazardous waste, empty the container as much as possible. Air-dry in a ventilated area like a fume hood.[8] Once free of residue, deface the label and dispose of as regular trash or as directed by your EHS office.[8] |
| Contaminated Labware | Rinse with a minimal amount of an appropriate solvent. Collect the rinsate as hazardous waste. Package the contaminated items (e.g., gloves, wipes) in a sealed bag or container, labeled as hazardous waste. | Minimize the volume of hazardous waste generated. Ensure all contaminated materials are properly contained and labeled. Labware that held toxic substances must be managed as hazardous waste.[5] |
| Waste Collection | Once the container is full or has been in the SAA for the maximum allowed time (e.g., up to one year for partially filled containers), schedule a pickup with your institution's EHS office.[6] | Do not transport hazardous waste yourself.[9] Follow institutional procedures for requesting waste collection. Ensure all labeling is accurate and complete before pickup. |
Decision Workflow for this compound Disposal
The following diagram illustrates the critical decision-making process for the proper disposal of chemical waste like this compound.
Caption: Chemical Disposal Decision Workflow.
Experimental Protocols: Cell-Based Assay Workflow
In a research setting, a compound like this compound might be used in various experimental workflows, such as in-vitro drug screening.[10] Cell-based assays are common for assessing a compound's biological activity.[11][12][13]
Detailed Methodology for a Cytotoxicity Assay:
-
Cell Plating: Target cells (e.g., cancer cell lines) are seeded into 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) and incubated overnight to allow for attachment.[10]
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in cell culture medium to create a range of desired test concentrations.
-
Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium with solvent only (vehicle control) and medium alone (negative control). The plates are then incubated for a set period (e.g., 24, 48, or 72 hours).[10]
-
Viability Assessment: After incubation, a cell viability reagent (e.g., resazurin, MTT, or a luminescence-based reagent) is added to each well. This reagent is metabolized by living cells into a detectable signal (colorimetric, fluorescent, or luminescent).
-
Data Acquisition: The plate is read using a microplate reader to quantify the signal in each well. The signal intensity is directly proportional to the number of viable cells.
-
Data Analysis: The results are analyzed to determine the effect of this compound on cell viability, often by calculating the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram outlines a typical workflow for such an experiment.
Caption: General Experimental Workflow for a Cell-Based Assay.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. gaiaca.com [gaiaca.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. vumc.org [vumc.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. bmglabtech.com [bmglabtech.com]
Essential Safety and Logistical Information for Handling MU140
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. In the absence of a specific Safety Data Sheet (SDS) for MU140 (CAS Number: 1821205-76-8), a conservative approach that assumes potential hazards is required. The following guidance provides essential, immediate safety and logistical information for the handling and disposal of this compound, based on established laboratory safety principles for substances with unknown hazard profiles.
Personal Protective Equipment (PPE)
A comprehensive selection of personal protective equipment should be utilized to minimize exposure via inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Controls | Certified Chemical Fume Hood | To contain and exhaust vapors, dusts, or fumes. |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | To protect against splashes and airborne particles. A face shield over safety glasses is recommended when there is a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs of gloves ("double-gloving").[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and clothing from spills.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if work cannot be conducted in a fume hood or if dusts/aerosols are generated.[2][3] |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects.[3][4] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical to ensure the safety of laboratory personnel and the environment.
Operational Plan:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have an emergency spill kit readily accessible.
-
Review the procedure and potential risks with all personnel involved.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the procedure.
-
Avoid the generation of dusts or aerosols.
-
After handling, wipe down the work area with an appropriate solvent and decontaminant.
-
-
Decontamination and Waste Handling:
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
All materials that have come into contact with this compound should be treated as hazardous waste.
-
Disposal Plan:
-
All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be disposed of in accordance with federal, state, and local regulations.[5]
-
Collect all hazardous waste in clearly labeled, sealed containers.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling a chemical compound with an unknown hazard profile, such as this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
